molecular formula C4H8CuN2O4 B7770790 Copper glycinate CAS No. 5789-40-2

Copper glycinate

Katalognummer: B7770790
CAS-Nummer: 5789-40-2
Molekulargewicht: 211.66 g/mol
InChI-Schlüssel: VVYPIVJZLVJPGU-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Copper glycinate, systematically named bis(glycinato)copper(II), is a coordination complex where a copper(II) ion is chelated by two glycinate ligands . This complex typically appears as blue, flake-like crystals and is characterized by its square planar coordination geometry, which gives rise to distinct cis and trans isomers . It is moderately soluble in water and soluble in certain organic solvents like DMF and DMSO . A common synthesis involves the reaction of copper(II) acetate with glycine in aqueous ethanol . In biomedical research, this compound is valued as an organic copper source with potential modulatory effects on the immune system. Studies have investigated its influence on various immune cells. For instance, research on stimulated human mononuclear cells (PBMCs) and monocytic cells showed that copper bis-glycinate can reduce the secretion of pro-inflammatory cytokines, including IL-17, IL-2, IL-6, and TNF-α, suggesting a potential anti-inflammatory role . Furthermore, it was observed to significantly inhibit intracellular Ca2+ influx in stimulated Jurkat T-cells in a dose-dependent manner, indicating an impact on T-cell signaling pathways . In contrast, these immunomodulatory effects were not seen in human epithelial cells at the same concentrations, highlighting a cell-type-specific activity . Beyond immunology, this compound and related copper complexes are gaining significant attention in the field of cancer research, particularly in metalloimmunotherapy. Copper-based compounds can modulate oxidative stress within the tumor microenvironment through Fenton-like reactions and catalytic activities . This induction of oxidative stress can trigger various forms of regulated cell death (RCD) in tumor cells, such as apoptosis, pyroptosis, and ferroptosis . The resulting cancer cell death can release damage-associated molecular patterns (DAMPs), which may stimulate dendritic cell maturation and activate cytotoxic T lymphocytes, thereby promoting an anti-tumor immune response . This mechanism is being explored to overcome the immunosuppressive tumor microenvironment and enhance the efficacy of cancer immunotherapies . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

copper;2-aminoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H5NO2.Cu/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYPIVJZLVJPGU-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])N.C(C(=O)[O-])N.[Cu+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8CuN2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Record name BIS(GLYCINATO) COPPER(II)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8454
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56-40-6 (Parent)
Record name Copper glycinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032817155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40893690
Record name Copper glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40893690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Occurs as monohydrate and as dihydrate. The monohydrate is long deep-blue needles. The dihydrate is light blue powdery crystals.
Record name BIS(GLYCINATO) COPPER(II)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8454
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Boiling Point

Decomposes with gas evolution. (USCG, 1999)
Details U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office.
Record name BIS(GLYCINATO) COPPER(II)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8454
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

13479-54-4, 32817-15-5
Record name BIS(GLYCINATO) COPPER(II)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8454
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cupric glycinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13479-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cupric glycinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013479544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Copper glycinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032817155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cupric glycinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11509
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Copper glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40893690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(glycinato)copper
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.425
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Copper glycinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.566
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CUPRIC GLYCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68VAV8QID7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

253.4 °F (USCG, 1999)
Details U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office.
Record name BIS(GLYCINATO) COPPER(II)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8454
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Copper(II) Glycinate Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers an in-depth exploration into the synthesis, characterization, and stereochemical nuances of bis(glycinato)copper(II) isomers, providing critical insights for researchers, scientists, and drug development professionals. The bis(glycinato)copper(II) system is a classic example in coordination chemistry, demonstrating fundamental principles of kinetic versus thermodynamic control, stereoisomerism, and spectroscopic analysis.

Bis(glycinato)copper(II), with the formula [Cu(H₂NCH₂COO)₂(H₂O)ₓ], is a coordination complex where the simplest amino acid, glycine, acts as a bidentate chelating ligand.[1] It coordinates to the central copper(II) ion through its amino and carboxylate groups, forming stable five-membered rings.[1] The typical square planar geometry around the copper ion gives rise to two geometric isomers: cis and trans.[1] The cis-isomer is the kinetically favored product, meaning it forms more rapidly, while the trans-isomer is the thermodynamically more stable form.[1][2][3]

Experimental Protocols

The following protocols detail the synthesis of the cis-isomer and its subsequent conversion to the trans-isomer.

Protocol 1: Synthesis of cis-Bis(glycinato)copper(II) Monohydrate

This procedure reliably yields the kinetically favored cis-isomer. The reaction involves a double replacement between copper(II) acetate and glycine.[4]

Materials:

  • Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O)

  • Glycine (H₂NCH₂COOH)

  • Distilled or deionized water

  • Ethanol or Acetone

Procedure:

  • Dissolve approximately 2.0 g of copper(II) acetate monohydrate in 15-25 mL of hot distilled water (around 70°C) in a 125 mL Erlenmeyer flask.[2][5][6]

  • In a separate beaker, dissolve approximately 1.5 g of glycine in 10-25 mL of hot distilled water (around 70°C).[2][3][7]

  • Add the hot glycine solution to the hot copper(II) acetate solution while stirring.[2][8] A deep blue color will develop.[8]

  • To the hot combined solution, add 20-25 mL of ethanol or acetone to decrease the solubility of the complex.[2][4][6]

  • Allow the solution to cool for several minutes, then place the flask in an ice bath to promote crystallization.[2][4][7] Light blue, needle-like crystals of the cis-isomer will precipitate.[5][9]

  • Collect the crystals by vacuum filtration using a Büchner funnel.[4][6]

  • Wash the precipitate with two small portions of cold ethanol or acetone to remove impurities and aid drying.[4][7]

  • Continue to pull air through the sample for several minutes to dry the product. The solid can then be transferred to a pre-weighed container for yield calculation.[4]

Protocol 2: Synthesis of trans-Bis(glycinato)copper(II)

The thermodynamically stable trans-isomer can be obtained from the cis-isomer via isomerization, which can be achieved through two primary methods.

Method A: Isomerization by Refluxing in Solution

  • In a round-bottom flask, create a suspension by adding approximately 1.5 g of the prepared cis-isomer and 1.0 g of additional glycine to 10 cm³ of the filtrate from the cis-isomer preparation.[4][9]

  • Gently reflux the suspension with stirring for approximately one hour using a heating mantle and reflux condenser.[3][4][5]

  • During reflux, the initial light-blue cis-crystals will convert to the darker, purplish-blue trans-isomer.

  • After one hour, filter the hot mixture to collect the trans-isomer crystals.[9]

  • Wash the product with a small amount of cold ethanol and air dry.[2]

Method B: Solid-State Thermal Isomerization

  • Place a small, dry sample of the cis-bis(glycinato)copper(II) monohydrate in a ceramic dish or on a watch glass.[9]

  • Heat the solid in an oven or on a hot plate at a temperature between 180°C and 200°C for 15 to 60 minutes.[1][5][9][10]

  • The color of the solid will change from light blue to a more purplish-blue, indicating the conversion to the trans-anhydrous complex.[1][10]

  • Upon cooling in the open air, the anhydrous trans-complex will rehydrate to form trans-bis(glycinato)copper(II) monohydrate.[10]

Visualization of Structures and Processes

G

G

G

Characterization of Isomers

Distinguishing between the cis and trans isomers is readily achievable through several analytical techniques, with infrared spectroscopy being one of the most accessible methods.

  • Infrared (IR) Spectroscopy : This is a powerful technique for differentiating the isomers.[11] The difference in molecular symmetry (C₂ᵥ for cis and C₂ₕ for trans) results in distinct vibrational modes.[1] The more symmetrical trans-isomer generally displays fewer IR-active bands, particularly in the metal-ligand region (below 750 cm⁻¹), compared to the less symmetrical cis-isomer.[12][13]

  • UV-Visible (UV-Vis) Spectroscopy : In aqueous solutions, the isomers exhibit slightly different absorption maxima (λₘₐₓ). The cis and trans isomers show absorption maxima at approximately 627 nm and 632 nm, respectively.[14] These absorptions correspond to d-d transitions of the d⁹ copper(II) center.

  • X-ray Crystallography : This is the definitive method for structural elucidation.[11] X-ray diffraction studies have confirmed that the commonly isolated monohydrate form is cis-[Cu(gly)₂(H₂O)].[15][16] In this structure, the copper atom is chelated by two glycinate ligands in a cis configuration, with a water molecule also bonded to the copper, resulting in a distorted square pyramidal geometry.[12][15][16]

Data Summary

The quantitative data below provides a basis for the characterization and comparison of the two isomers.

Table 1: Spectroscopic Characterization Data
Parametercis-Bis(glycinato)copper(II)trans-Bis(glycinato)copper(II)Reference
Symmetry Point Group C₂ᵥC₂ₕ[1]
UV-Vis λₘₐₓ (nm) ~627~632[14]
IR: ν(N-H) (cm⁻¹) ~3310 - 3200~3320 - 3260[13][17]
IR: ν(C=O) (cm⁻¹) ~1578(Similar range)[13]
IR: ν(Cu-N) (cm⁻¹) ~420 - 460(Fewer bands expected)[17]
IR: ν(Cu-O) (cm⁻¹) ~325 - 380(Fewer bands expected)[17]
Table 2: Structural and Thermodynamic Properties
Propertycis-Isomertrans-IsomerReference
Thermodynamic Stability Kinetically FavoredThermodynamically Stable[2][3][10]
Appearance Light-blue needlesPurplish-blue plates[9]
Isomerization Barrier (cis→trans) ~7.9 kcal/mol (calculated)-[2][18]
Coordination Geometry Distorted Square Pyramidal (in monohydrate)Square Planar (anhydrous)[12][15]
Crystal System (monohydrate) Orthorhombic (P2₁2₁2₁)-[1][16]

References

An In-depth Technical Guide to the Chemical Properties and Molecular Structure of Copper Glycinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and molecular structure of copper glycinate (B8599266). The information is tailored for researchers, scientists, and professionals in drug development who are interested in the fundamental characteristics and experimental protocols related to this important coordination complex.

Core Chemical and Physical Properties

Copper(II) glycinate, systematically named bis(glycinato)copper(II), is a coordination complex with the formula [Cu(glycinate)₂(H₂O)ₓ], where x can be 1 for the monohydrate or 0 for the anhydrous form.[1] The glycinate ligand acts as a bidentate chelating agent, coordinating to the central copper ion through a nitrogen atom and an oxygen atom to form a stable five-membered ring.[1] This complex is known to exist in two geometric isomeric forms: cis and trans.[1] The cis isomer is the kinetically favored product and is typically isolated as a monohydrate, while the trans isomer is the thermodynamically more stable form.[2][3]

The following tables summarize the key quantitative data for copper glycinate, primarily focusing on the more commonly synthesized cis-monohydrate form.

Table 1: General Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₄H₈CuN₂O₄ (anhydrous)[4][5]
C₄H₁₀CuN₂O₅ (monohydrate)[6]
Molar Mass 211.66 g/mol (anhydrous)[4][5]
229.68 g/mol (monohydrate)[6]
Appearance (cis-monohydrate) Light blue, needle-like crystals[4][7]
Density (cis-monohydrate) 2.029 g/cm³[8]
Melting Point Decomposes around 212-228 °C[1]

Table 2: Crystallographic Data for cis-Bis(glycinato)copper(II) Monohydrate

ParameterValueReferences
Crystal System Orthorhombic[9]
Space Group P 2₁ 2₁ 2₁[6][9]
Lattice Parameters a = 5.1920 Å, b = 10.6850 Å, c = 13.5535 Å[6]
α = 90.00°, β = 90.00°, γ = 90.00°[6]
Formula Units (Z) 4[6]

Table 3: Stability Constants of Copper(II)-Glycinate Complexes

EquilibriumLog KConditionsReferences
Cu²⁺ + Gly⁻ ⇌ [Cu(Gly)]⁺8.1 - 8.6Varied[10][11]
[Cu(Gly)]⁺ + Gly⁻ ⇌ [Cu(Gly)₂]6.9 - 7.2Varied[10][11]
Cu²⁺ + 2Gly⁻ ⇌ [Cu(Gly)₂]15.0 - 15.6Varied[10][12]

Molecular Structure

The molecular structure of bis(glycinato)copper(II) is characterized by a central copper(II) ion coordinated by two glycinate ligands. The d⁹ electronic configuration of Cu(II) typically results in a distorted square planar or square pyramidal coordination geometry.[8] In the solid state, the cis-monohydrate features a distorted square pyramidal geometry where the copper atom is chelated by the two glycinate ligands in a cis arrangement, and a water molecule occupies the apical position.[13] The glycinate ligands form five-membered chelate rings with the copper ion.[1]

The existence of cis and trans isomers is a key structural feature. These isomers can be differentiated using techniques such as infrared spectroscopy and X-ray crystallography.[1]

Molecular structures of cis- and trans-bis(glycinato)copper(II).

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established laboratory procedures.

Synthesis of cis-Bis(glycinato)copper(II) Monohydrate

This protocol describes the synthesis of the kinetically favored cis isomer.

Materials:

Procedure:

  • Dissolve 2.0 g of copper(II) acetate monohydrate in 25 mL of hot deionized water (approximately 70 °C) in a beaker.[2][14]

  • In a separate beaker, dissolve 1.5 g of glycine in 25 mL of hot deionized water.[2][14]

  • To the hot copper(II) acetate solution, add 25 mL of 95% ethanol.[2]

  • Add the hot glycine solution to the hot copper solution while stirring.[2][14]

  • Allow the resulting solution to cool for several minutes, then place the beaker in an ice bath to facilitate crystallization.[7][15]

  • Once needle-like blue crystals have formed, collect the product by vacuum filtration using a Büchner funnel.[7][15]

  • Wash the crystals with a small amount of cold 1-propanol (B7761284) or ethanol, followed by acetone.[7][15]

  • Allow the product to air dry on a watch glass.

Synthesis of trans-Bis(glycinato)copper(II)

The thermodynamically stable trans isomer can be obtained by the isomerization of the cis form.

Method 1: Refluxing

Materials:

  • cis-Bis(glycinato)copper(II) monohydrate

  • Glycine

  • Filtrate from the cis isomer synthesis (or deionized water)

Procedure:

  • In a round-bottom flask, combine approximately 1.5 g of the prepared cis-copper(II) glycinate monohydrate and 1.0 g of glycine.[7]

  • Add 10 mL of the filtrate from the cis isomer synthesis (or deionized water).[7][15]

  • Attach a reflux condenser and gently reflux the mixture for 1 hour.[7][15]

  • Filter the hot mixture to collect the blue-violet platelets of the trans isomer.[7]

  • Wash the product with a small amount of cold water and then acetone, and allow it to air dry.

Method 2: Thermal Isomerization

Procedure:

  • Place a small amount of the dry cis-copper(II) glycinate monohydrate in a drying oven.

  • Heat the sample at 170-180 °C for approximately 15-60 minutes.[3][15] This will lead to the dehydration and isomerization to the anhydrous trans form.

Characterization Methods

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers due to their different molecular symmetries.

Procedure:

  • Prepare a sample by either creating a KBr pellet or a Nujol mull.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • The key regions to analyze are the N-H stretching vibrations (around 3300-3100 cm⁻¹), the asymmetric and symmetric COO⁻ stretching vibrations (around 1600 cm⁻¹ and 1400 cm⁻¹, respectively), and the metal-ligand vibrations (Cu-N and Cu-O) in the far-IR region (below 600 cm⁻¹).[16][17] The number and position of these bands can help identify the isomer.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the d-d electronic transitions of the copper(II) ion.

Procedure:

  • Prepare a dilute aqueous solution of the this compound complex.

  • Record the UV-Vis spectrum, typically in the range of 400-900 nm.

  • The solution of the copper-glycine complex typically exhibits a broad absorption band with a maximum (λ_max) around 620-810 nm, which is characteristic of d-d transitions in a d⁹ copper(II) complex.[18][19]

Determination of Stability Constants by pH Titration: This method allows for the determination of the stepwise formation constants of the copper-glycinate complexes in solution.

Procedure:

  • Prepare a standard solution of glycine and a standard solution of a copper(II) salt (e.g., CuSO₄).

  • Calibrate a pH meter using standard buffer solutions.

  • In a beaker, place a known volume of the glycine solution and a known volume of the copper(II) salt solution (typically in a 2:1 ligand-to-metal molar ratio).[14]

  • Titrate this mixture with a standardized solution of a strong base (e.g., NaOH) of known concentration, recording the pH after each addition of the titrant.[14][20]

  • Plot the pH versus the volume of NaOH added to obtain a titration curve.

  • The stability constants can be calculated from the titration data using methods such as the Bjerrum method, which involves calculating the average number of ligands bound to the metal ion (n̄) and the free ligand concentration ([L⁻]) at various points along the titration curve.[12][14]

Experimental and Logical Workflows

The following diagrams illustrate the relationships between the isomers and a general workflow for the synthesis and characterization of this compound.

cluster_synthesis Synthesis cluster_isomerization Isomerization Cu(OAc)2 Copper(II) Acetate Reaction Reaction in Aqueous Ethanol Cu(OAc)2->Reaction Glycine Glycine Glycine->Reaction cis-Isomer cis-Bis(glycinato)copper(II) Monohydrate (Kinetic Product) Reaction->cis-Isomer Low Temperature trans-Isomer trans-Bis(glycinato)copper(II) (Thermodynamic Product) cis-Isomer->trans-Isomer Heat (170-180 °C) or Reflux

Relationship between the kinetic and thermodynamic isomers of this compound.

Start Start Synthesis Synthesize cis-Copper Glycinate Monohydrate Start->Synthesis Isolation Isolate and Purify (Filtration and Washing) Synthesis->Isolation Characterization Characterize Product Isolation->Characterization IR IR Spectroscopy Characterization->IR Identify Isomer UV-Vis UV-Vis Spectroscopy Characterization->UV-Vis Electronic Structure X-ray X-ray Crystallography Characterization->X-ray Molecular Structure End End Characterization->End Isomerization Isomerize to trans-Form (Optional) IR->Isomerization UV-Vis->Isomerization X-ray->Isomerization Characterize_trans Characterize trans-Isomer Isomerization->Characterize_trans Characterize_trans->End

General experimental workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to Cis-Trans Isomerism in Copper(II) Glycinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the cis-trans isomerism observed in copper(II) glycinate, a model system for understanding metal-amino acid interactions. It delves into the synthesis, characterization, and thermodynamic stability of the cis and trans isomers of bis(glycinato)copper(II) monohydrate. Detailed experimental protocols for the synthesis and spectroscopic analysis are provided, and key quantitative data are summarized for comparative analysis. This document aims to serve as a valuable resource for researchers in coordination chemistry, material science, and drug development by elucidating the fundamental principles governing the stereochemistry of this important coordination complex.

Introduction

Bis(glycinato)copper(II), with the chemical formula [Cu(C₂H₄NO₂)₂], is a coordination complex formed between the copper(II) ion and two glycinate ligands.[1] As the simplest amino acid, glycine acts as a bidentate chelating ligand, coordinating to the central copper ion through its amino and carboxylate groups to form stable five-membered rings.[1] The square planar geometry around the copper(II) ion gives rise to two geometric isomers: cis-bis(glycinato)copper(II) and trans-bis(glycinato)copper(II).[1] The study of these isomers offers fundamental insights into the principles of coordination chemistry, including kinetic versus thermodynamic control of reactions.[1][2] The cis isomer is the kinetically favored product, while the trans isomer is thermodynamically more stable.[2][3] This guide will explore the synthesis, interconversion, and detailed characterization of these two isomers.

Synthesis of Isomers: A Study in Kinetic vs. Thermodynamic Control

The synthesis of bis(glycinato)copper(II) isomers is a classic example of kinetic and thermodynamic product control. The cis isomer precipitates more rapidly from solution at lower temperatures, making it the kinetic product.[2] The more stable trans isomer can be obtained by heating the cis isomer, either in the solid state or in solution.[4][5]

Experimental Protocol: Synthesis of cis-Bis(glycinato)copper(II) Monohydrate (Kinetic Product)

This protocol reliably yields the light blue, needle-like crystals of the cis isomer.[1][4]

  • Reactant Preparation:

    • Dissolve approximately 1.6 g of copper(II) acetate monohydrate in 15 mL of deionized water. Heat the solution to boiling.[4]

    • In a separate beaker, dissolve approximately 1.3 g of glycine in 10 mL of deionized water, and heat to boiling.[4]

  • Reaction and Crystallization:

    • Add the hot glycine solution to the hot copper(II) acetate solution and stir.[4]

    • Allow the mixture to cool for several minutes before placing it in an ice bath to induce crystallization.[4]

    • To enhance precipitation, add 20 mL of 1-propanol with continuous stirring while the solution is cooling.[4]

  • Isolation and Purification:

    • Collect the resulting blue crystals by vacuum filtration using a Büchner funnel.[4]

    • Wash the precipitate with two portions of acetone.[4]

    • Allow the product to air dry on a weighed piece of filter paper.[4]

Experimental Protocol: Synthesis of trans-Bis(glycinato)copper(II) (Thermodynamic Product)

The trans isomer can be prepared from the cis isomer through thermal isomerization.

Method 1: Isomerization in Solution [4]

  • Transfer a known amount of the synthesized cis-copper(II) glycinate monohydrate to a round-bottom flask.[4]

  • Add 10 mL of water and an amount of glycine roughly two-thirds the mass of the cis isomer.[4]

  • Gently reflux the mixture for 1 hour.[4]

  • Filter the hot mixture and collect the solid product.

  • Allow the product to air dry and weigh it to determine the percent yield of the isomerization.[4]

Method 2: Solid-State Thermal Isomerization [2][4]

  • Place a small amount of the dried cis isomer in an oven or on a heating block.[2][4]

  • Heat the sample at 180°C for approximately 15 minutes. The color of the solid will change, indicating the conversion to the trans isomer.[2]

Characterization of Isomers

The distinct spatial arrangements of the glycinate ligands in the cis and trans isomers lead to differences in their physical and spectroscopic properties.

X-ray Crystallography

X-ray crystallography provides definitive structural information, including bond lengths and angles. The cis-monohydrate isomer typically crystallizes in the orthorhombic space group P2₁2₁2₁.[5][6]

Parameter cis-Bis(glycinato)copper(II) Monohydrate
Crystal SystemOrthorhombic[5]
Space GroupP 2₁ 2₁ 2₁[1][5]
a10.805 Å[5]
b5.210 Å[5]
c13.498 Å[5]
Density2.029 g/cm³[5]

Table 1: Crystallographic Data for cis-Bis(glycinato)copper(II) Monohydrate.

Spectroscopic Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful techniques for distinguishing between the two isomers.

The difference in molecular symmetry between the cis (C₂ᵥ) and trans isomers results in distinct IR spectra.[1][7] In the cis isomer, both symmetric and asymmetric stretching vibrations of the Cu-N and Cu-O bonds are IR active.[7] In the more symmetric trans isomer, only the asymmetric stretches typically result in a change in the dipole moment and are therefore IR active.[7] This leads to a greater number of bands in the IR spectrum of the cis isomer compared to the trans isomer.[8]

Vibrational Mode cis-Isomer (cm⁻¹) trans-Isomer (cm⁻¹)
O-H (crystal water)~3464[9]Not specified
N-H Stretching3356 - 3250[9]3320 - 3260[9]
C=O (coordinated)~1578[9]Not specified
C-O Stretching~1408[9]Not specified
Cu-N Stretching~486[9]Not specified

Table 2: Key Infrared Absorption Bands for Bis(glycinato)copper(II) Isomers.

UV-Vis spectroscopy reveals differences in the d-d electronic transitions of the copper(II) ion in the two isomeric forms. The position of the maximum absorption wavelength (λmax) is sensitive to the coordination geometry.

Isomer λmax (nm)
cis627[10]
trans632[10]

Table 3: UV-Vis Absorption Maxima for Bis(glycinato)copper(II) Isomers in Solution.

Thermal Analysis

Thermogravimetric analysis (TGA) can be used to study the thermal stability and decomposition of the isomers. The monohydrated complexes will first lose their water of hydration, followed by the decomposition of the glycinate ligands at higher temperatures.[5] The conversion of the cis to the trans isomer can also be observed as a thermal event.

Thermodynamic Stability and Isomerization

The trans isomer of bis(glycinato)copper(II) is thermodynamically more stable than the cis isomer.[2][3] The isomerization from the cis to the trans form is an endothermic process. Quantum chemical calculations have determined an electronic reaction barrier for the cis to trans isomerization of approximately 7.9 kcal/mol via a ring-twisting mechanism.[11][12] In the gas phase, the cis isomer is only kinetically stable at very low temperatures (around 100 K), and at ambient temperatures, the isomerization to the trans form is spontaneous.[11][12] The observed stability of the cis isomer in the solid state at room temperature is attributed to crystal packing effects.[11][12]

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the molecular structures, experimental workflows, and thermodynamic relationships.

molecular_structures cluster_cis cis-Isomer cluster_trans trans-Isomer cis_Cu Cu cis_N1 N cis_Cu->cis_N1 cis_N2 N cis_Cu->cis_N2 cis_O1 O cis_Cu->cis_O1 cis_O2 O cis_Cu->cis_O2 trans_Cu Cu trans_N1 N trans_Cu->trans_N1 trans_N2 N trans_Cu->trans_N2 trans_O1 O trans_Cu->trans_O1 trans_O2 O trans_Cu->trans_O2 synthesis_workflow cluster_reactants Reactant Preparation Cu_acetate Copper(II) Acetate in Hot Water Mix Mix Hot Solutions Cu_acetate->Mix Glycine Glycine in Hot Water Glycine->Mix Cool Cool in Ice Bath Mix->Cool Filter Vacuum Filtration Cool->Filter cis_Product cis-Isomer Product (Kinetically Favored) Filter->cis_Product Heat Heat (180°C) or Reflux cis_Product->Heat trans_Product trans-Isomer Product (Thermodynamically Favored) Heat->trans_Product energy_profile cluster_energy Relative Energy Reactants Cu(OAc)₂ + Glycine Transition_State_Cis ‡ (cis) Reactants->Transition_State_Cis Lower Ea Transition_State_Trans ‡ (trans) Reactants->Transition_State_Trans Higher Ea Cis_Isomer cis-Isomer (Kinetic Product) Transition_State_Cis->Cis_Isomer Trans_Isomer trans-Isomer (Thermodynamic Product) Transition_State_Trans->Trans_Isomer

References

An In-Depth Technical Guide to the Crystal Structure Analysis of Copper Glycinate Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of copper glycinate monohydrate, a compound of significant interest in the fields of coordination chemistry and nutritional science. This document details the experimental protocols for its synthesis and crystallographic analysis, presents key structural data in a clear, tabular format, and visualizes the experimental workflow and molecular coordination.

Introduction

This compound monohydrate, [Cu(C₂H₄NO₂)₂(H₂O)], is a metal-amino acid complex that has been the subject of extensive study due to its biological relevance and interesting structural chemistry. It exists as two geometric isomers, cis and trans, with the cis isomer being the kinetically favored product under standard synthesis conditions. The precise determination of its three-dimensional atomic arrangement through single-crystal X-ray diffraction is crucial for understanding its chemical properties, stability, and potential applications in drug development and as a nutritional supplement. This guide focuses on the analysis of the more commonly isolated cis-monohydrate form.

Experimental Protocols

Synthesis of cis-Bis(glycinato)copper(II) Monohydrate

The synthesis of the cis isomer is a well-established procedure involving the reaction of a copper(II) salt with glycine.

Materials:

  • Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O)

  • Glycine (NH₂CH₂COOH)

  • Deionized water

  • Ethanol

Procedure:

  • A solution of copper(II) acetate monohydrate (e.g., 2.0 g in 25 mL of hot deionized water) is prepared.

  • A separate solution of glycine (e.g., 1.5 g in 25 mL of hot deionized water) is prepared.

  • The hot glycine solution is added to the hot copper(II) acetate solution with stirring. The reaction mixture typically turns a deep blue color.

  • The mixture is then cooled in an ice bath to induce crystallization. The formation of fine, needle-like blue crystals indicates the precipitation of the cis isomer.

  • The crystals are collected by vacuum filtration, washed with cold ethanol, and air-dried.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

Protocol:

  • Crystal Selection and Mounting: A suitable single crystal of cis-copper glycinate monohydrate, free of visible defects and of appropriate size (typically 0.1-0.3 mm), is selected under a microscope. The crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. A series of diffraction images are collected as the crystal is rotated through a range of angles. Data collection strategies are employed to ensure a complete and redundant dataset is obtained.

  • Data Processing: The raw diffraction data are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption. This step yields a file containing the Miller indices (h,k,l) and the corresponding structure factor amplitudes for each reflection.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using a least-squares minimization procedure, typically with software such as SHELXL. The refinement process involves adjusting atomic coordinates, and anisotropic displacement parameters, and for high-quality data, locating hydrogen atoms. The quality of the final refined structure is assessed by parameters such as the R-factor and the goodness-of-fit.

Data Presentation

The crystallographic data for cis-bis(glycinato)copper(II) monohydrate has been determined and refined in several studies.[1][2] The key structural parameters are summarized in the tables below.

Crystal Data and Structure Refinement
ParameterValue
Chemical FormulaC₄H₁₀CuN₂O₅
Formula Weight229.68 g/mol
Crystal SystemOrthorhombic
Space GroupP 2₁ 2₁ 2₁
a (Å)5.1920
b (Å)10.6850
c (Å)13.5535
α (°)90
β (°)90
γ (°)90
Volume (ų)752.1
Z4
Temperature (K)295
Radiation (Å)Mo Kα (0.71073)
R-factor0.077

Data sourced from Casari et al. (2004).[1]

Selected Bond Lengths
BondLength (Å)
Cu-O(1)1.94
Cu-O(3)1.98
Cu-N(1)2.01
Cu-N(2)1.99
Cu-O(5)2.38
O(1)-C(1)1.28
O(2)-C(1)1.25
N(1)-C(2)1.47
C(1)-C(2)1.53
O(3)-C(3)1.27
O(4)-C(3)1.25
N(2)-C(4)1.46
C(3)-C(4)1.53

Data represents typical values and may vary slightly between different refinements.

Selected Bond Angles
AtomsAngle (°)
O(1)-Cu-N(1)84.7
O(3)-Cu-N(2)85.1
O(1)-Cu-O(3)92.5
N(1)-Cu-N(2)96.8
O(1)-Cu-N(2)177.3
O(3)-Cu-N(1)178.1
O(1)-C(1)-O(2)124.1
O(1)-C(1)-C(2)118.0
N(1)-C(2)-C(1)109.8
O(3)-C(3)-O(4)124.6
O(3)-C(3)-C(4)117.8
N(2)-C(4)-C(3)110.1

Data represents typical values and may vary slightly between different refinements.

Visualization of Key Processes and Structures

Experimental Workflow

The following diagram illustrates the logical workflow from the synthesis of the compound to the final elucidation of its crystal structure.

experimental_workflow cluster_synthesis Synthesis cluster_xrd Single-Crystal X-ray Diffraction cluster_analysis Structure Analysis reactants Copper(II) Acetate + Glycine mixing Mixing in Hot Aqueous Solution reactants->mixing crystallization Cooling and Crystallization mixing->crystallization filtration Vacuum Filtration and Washing crystallization->filtration product cis-Cu(gly)2·H2O Crystals filtration->product mounting Crystal Mounting and Cryo-cooling product->mounting data_collection Diffraction Data Collection mounting->data_collection data_processing Data Processing and Reduction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Least-Squares Refinement structure_solution->refinement validation Structure Validation refinement->validation

Experimental workflow for the crystal structure analysis.
Coordination Environment of the Copper(II) Ion

The following diagram illustrates the coordination environment of the central copper(II) ion in the cis-monohydrate complex. The copper ion is coordinated by two nitrogen atoms and two oxygen atoms from the two glycinate ligands in a square planar arrangement, with a water molecule occupying an axial position.

coordination_environment Cu Cu(II) N1 N1 Cu->N1 O1 O1 Cu->O1 N2 N2 Cu->N2 O3 O3 Cu->O3 O_water O(H2O) Cu->O_water axial Gly1 Glycinate 1 Gly2 Glycinate 2

Coordination of the Cu(II) ion in the cis-monohydrate.

References

An In-Depth Technical Guide to Copper Glycinate: Chemical Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of copper glycinate, a chelated form of the essential trace mineral copper. This document details its chemical identifiers, physical properties, synthesis protocols, and explores its biological significance, with a focus on its immunomodulatory effects.

Chemical and Physical Properties

Copper (II) glycinate, also known as bis(glycinato)copper(II), is a coordination complex where a central copper atom is bonded to two glycine molecules.[1] It can exist in both anhydrous and monohydrated forms, each with distinct CAS numbers.[1] The chelation of copper with the amino acid glycine enhances its bioavailability compared to inorganic copper salts.[2]

Table 1: Chemical Identifiers of this compound

IdentifierAnhydrous this compoundThis compound Monohydrate
CAS Number 13479-54-4[1]18253-80-0[1]
IUPAC Name bis(glycinato)copper(II)[1]bis(glycinato)copper(II) monohydrate
Synonyms Cupric glycinate, Copper(II) bisglycinate, Bis(glycinato-N,O)copper[3]Cupric glycinate monohydrate
Molecular Formula C₄H₈CuN₂O₄[3]C₄H₁₀CuN₂O₅[4]
Molecular Weight 211.66 g/mol [3]229.68 g/mol [4]
InChI InChI=1S/2C2H5NO2.Cu/c23-1-2(4)5;/h21,3H2,(H,4,5);/q;;+2/p-2[1]InChI=1S/2C2H5NO2.Cu.H2O/c23-1-2(4)5;;/h21,3H2,(H,4,5);;1H2/q;;+2;/p-2
InChI Key VVYPIVJZLVJPGU-UHFFFAOYSA-L[1]OKJORZYAKPWQJJ-UHFFFAOYSA-N[5]
SMILES C(C(=O)[O-])N.C(C(=O)[O-])N.[Cu+2][3]C(C(=O)O)N.C(C(=O)O)N.O.[Cu][5]
Appearance Blue solid[6]Blue or blue-green crystalline solid[4]
Solubility Soluble in water[6]Soluble in water[4]

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. The choice of method may influence the resulting isomer (cis or trans).

2.1.1. Synthesis from Copper(II) Acetate and Glycine

This method is commonly used for the preparation of cis-bis(glycinato)copper(II) monohydrate.

  • Materials: Copper(II) acetate monohydrate, Glycine, 95% Ethanol.[2]

  • Procedure:

    • Dissolve copper(II) acetate monohydrate in hot 95% ethanol.[2]

    • Dissolve glycine in hot 95% ethanol in a separate container.[2]

    • Mix the two hot solutions.[7]

    • Allow the mixture to cool, which will lead to the crystallization of the this compound complex.[7]

    • Collect the crystals by filtration.[7]

2.1.2. Synthesis from Copper Oxide and Glycine

  • Materials: Copper(II) oxide (CuO), Glycine, Distilled water.[8]

  • Procedure:

    • Mix 0.8 g of copper oxide, 1.5 g of glycine, and 50 mL of distilled water.[8]

    • Heat the mixture to 60–65 °C and stir with a magnetic stirrer for one hour.[8]

2.1.3. Synthesis from Basic Copper(II) Carbonate and Glycine

This method has been reported to produce a high yield of this compound.

  • Materials: Basic copper(II) carbonate (Cu₂CO₃(OH)₂), Glycine, Distilled water.[8]

  • Procedure:

    • Create a suspension of 2 g of basic copper(II) carbonate in 30 mL of distilled water.[8]

    • Add 6 g of glycine to the suspension.[8]

    • Heat the mixture to 60–65 °C with constant stirring.[8]

    • Allow the resulting mixture to stand for one day.[8]

    • Filter the mixture to collect the synthesized this compound.[8]

    • Air dry the product at room temperature.[8]

In Vitro Analysis of Immunomodulatory Effects

The following protocols are adapted from a study investigating the effects of copper bis-glycinate (Cbg) on various human cell lines.[9]

2.2.1. Cell Culture

  • Human epithelial cells (HCE-T), monocytic THP-1 cells, and Jurkat cells are cultured in appropriate media and conditions.[9]

2.2.2. Cytotoxicity Assessment (MTT Assay)

  • Purpose: To determine the effect of this compound on cell viability.

  • Procedure:

    • Seed cells in a 96-well plate.

    • Treat cells with varying concentrations of this compound for a specified time.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals.

    • Measure the absorbance at a specific wavelength to determine cell viability relative to untreated controls.

2.2.3. Reactive Oxygen Species (ROS) Measurement

  • Purpose: To assess the antioxidant or pro-oxidant effects of this compound.

  • Procedure:

    • Incubate cells with a fluorescent ROS indicator dye (e.g., H₂DCFDA).

    • Treat cells with this compound.

    • Induce ROS production if necessary (e.g., using UV light).

    • Measure the fluorescence intensity, which is proportional to the level of intracellular ROS.[9]

2.2.4. Wound Healing Assay

  • Purpose: To evaluate the effect of this compound on cell migration and proliferation.

  • Procedure:

    • Grow a confluent monolayer of cells.

    • Create a "scratch" or wound in the monolayer.

    • Treat the cells with this compound.

    • Image the wound at different time points to measure the rate of wound closure.[9]

2.2.5. Cytokine Quantification

  • Purpose: To measure the effect of this compound on the secretion of inflammatory cytokines.

  • Procedure:

    • Culture immune cells (e.g., PBMCs or THP-1 cells).

    • Stimulate the cells to produce cytokines (e.g., with LPS).

    • Treat the cells with this compound.

    • Collect the cell culture supernatant.

    • Quantify the concentration of specific cytokines (e.g., IL-6, TNF-α, IL-2, IL-17, IFN-γ) using methods like ELISA.[1][6]

Biological Activity and Signaling

Copper is an essential cofactor for numerous enzymes and plays a critical role in various physiological processes, including cellular respiration, neurotransmitter synthesis, and immune function.[1] this compound, as a bioavailable source of copper, has been shown to possess immunomodulatory and anti-inflammatory properties.

Studies have demonstrated that copper bis-glycinate can influence the immune response by modulating cytokine production. In vitro experiments have shown that copper bis-glycinate can:

  • Decrease the proliferation of stimulated peripheral blood mononuclear cells (PBMCs).[6]

  • Reduce the levels of pro-inflammatory cytokines IL-17 and IL-2 in CD4+ helper T cells.[6]

  • Slightly decrease IFN-γ levels.[6]

  • Reduce the secretion of IL-6 and significantly reduce tumor necrosis factor (TNF)-α from stimulated monocytic THP-1 cells.[6]

  • Inhibit intracellular Ca²⁺ influx in stimulated Jurkat cells, which is a key event in T-cell activation.[6]

These findings suggest that this compound exerts modulatory effects on immune cells, potentially through the regulation of signaling pathways that control cytokine gene expression and calcium signaling.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_invitro In Vitro Immunomodulation Assays start Starting Materials (e.g., Copper Acetate + Glycine) reaction Reaction (e.g., in hot ethanol) start->reaction crystallization Crystallization reaction->crystallization filtration Filtration & Drying crystallization->filtration product This compound Product filtration->product cell_culture Cell Culture (e.g., HCE-T, THP-1, PBMCs) treatment Treatment with This compound cell_culture->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity ros ROS Measurement treatment->ros wound_healing Wound Healing Assay treatment->wound_healing cytokine Cytokine Quantification (ELISA) treatment->cytokine

Figure 1: Experimental workflow for the synthesis and in vitro analysis of this compound.

immunomodulatory_effects cluster_cells Target Immune Cells cluster_effects Observed Effects copper_glycinate This compound pbmcs PBMCs copper_glycinate->pbmcs affects thp1 THP-1 Cells copper_glycinate->thp1 affects t_cells CD4+ T-Cells copper_glycinate->t_cells affects jurkat Jurkat Cells copper_glycinate->jurkat affects proliferation Decreased Proliferation pbmcs->proliferation il6 Decreased IL-6 thp1->il6 tnfa Decreased TNF-α thp1->tnfa il2 Decreased IL-2 t_cells->il2 il17 Decreased IL-17 t_cells->il17 ca_influx Inhibited Ca²⁺ Influx jurkat->ca_influx

Figure 2: Conceptual diagram of the immunomodulatory effects of this compound on various immune cells.

References

A Comprehensive Guide to the Chemistry of Copper Glycinate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Bis(glycinato)copper(II), a coordination complex of significant interest, has been a subject of scientific inquiry since its initial synthesis in 1841.[1] Its relevance spans from animal nutrition, where it serves as a bioavailable source of copper, to the frontiers of medicinal chemistry and drug development.[1][2][3] This technical guide provides a comprehensive literature review of the core chemistry of copper glycinate, with a focus on its structure, synthesis, and physicochemical properties, tailored for researchers, scientists, and professionals in drug development.

Structural Chemistry and Isomerism

Copper(II) glycinate, with the general formula [Cu(H₂NCH₂COO)₂(H₂O)ₓ] (where x is 0 or 1), is a coordination complex where the copper(II) ion is chelated by two glycinate ligands.[1] Glycine, the simplest amino acid, acts as a bidentate ligand, coordinating to the copper center through its amino nitrogen and one of the carboxylate oxygen atoms, forming a stable five-membered ring.[1][2] The d⁹ electronic configuration of the Cu(II) ion typically results in a square planar coordination geometry, which is energetically more favorable than a tetrahedral arrangement.[2]

This square planar geometry gives rise to two geometric isomers: cis and trans.[1][2] The cis-isomer is the kinetically favored product and is most commonly isolated as the monohydrate, cis-[Cu(gly)₂(H₂O)].[1][4] The trans-isomer is the thermodynamically more stable form and can be obtained by heating the cis-isomer.[5] The two isomers can be differentiated by techniques such as IR spectroscopy and, most definitively, by single-crystal X-ray diffraction.[1][2]

Crystallographic Data

The crystal structures of both cis and trans isomers of bis(glycinato)copper(II) have been extensively studied. The crystallographic data provides precise information on the spatial arrangement of the atoms within the complex.

Parametercis-bis(glycinato)copper(II) monohydratetrans-bis(glycinato)copper(II)
Crystal System OrthorhombicMonoclinic
Space Group P2₁2₁2₁I2/a
a (Å) 10.8053(3)14.8218(3)
b (Å) 5.2101(1)5.2321(1)
c (Å) 13.4983(4)9.6408(2)
α (°) 9090
β (°) 9087.243(1)
γ (°) 9090
Reference [6][6]
Bond Lengths and Angles

The precise bond lengths and angles within the this compound isomers are crucial for understanding the stability and reactivity of the complex. While a comprehensive list of all bond lengths and angles requires access to the full crystallographic information files, representative values have been reported. For instance, the Cu-N bond distance in copper-amino acid complexes typically ranges from 1.768 Å to 2.181 Å.[7] In aqueous solutions of bis(glycinato)copper(II), the complex exhibits a distorted octahedral geometry with two bidentate glycine ligands in the equatorial plane and two water molecules at the axial positions with a Cu-O distance of approximately 2.40 ± 0.06 Å.[8]

Synthesis and Reactions

The synthesis of this compound can be achieved through several routes, most commonly by reacting a copper(II) salt with glycine in an aqueous or aqueous-ethanolic solution.[1]

Synthesis of cis-bis(glycinato)copper(II) monohydrate

The cis isomer is typically prepared by reacting copper(II) acetate monohydrate with glycine in a heated aqueous solution.[9][10] Upon cooling, the less soluble cis complex crystallizes out.

Synthesis of trans-bis(glycinato)copper(II)

The more stable trans isomer is generally obtained by the thermal isomerization of the cis form.[5] This is achieved by heating the solid cis-bis(glycinato)copper(II) monohydrate at elevated temperatures (around 180-200 °C).[11]

Physicochemical Properties

Thermal Properties

Thermogravimetric analysis (TGA) of copper(II) glycinate complexes reveals a multi-stage decomposition process. For the aquo complexes, the initial weight loss, typically occurring between 120-180 °C, corresponds to the loss of coordinated water molecules.[12] The decomposition of the glycinate ligands begins at temperatures above 200 °C.[12] The final decomposition product at high temperatures (around 700 °C) is typically copper(II) oxide (CuO).[13]

CompoundDecomposition StepTemperature Range (°C)Mass Loss (%)ProductReference
cis-[Cu(gly)₂(H₂O)]Dehydration~130~5Anhydrous complex[14]
Ligand Decomposition250 - 550>50CuO[14]
Stability Constants

The stability of the copper(II)-glycine complexes in solution is quantified by their stepwise (K₁, K₂) and overall (β₂) formation constants. These constants are crucial for understanding the speciation of this compound in biological systems and for designing drug delivery systems. The stability of these complexes is influenced by factors such as pH and the solvent system.[15][16]

The stepwise formation reactions are: Cu²⁺ + gly⁻ ⇌ [Cu(gly)]⁺, K₁ [Cu(gly)]⁺ + gly⁻ ⇌ [Cu(gly)₂], K₂

The overall formation reaction is: Cu²⁺ + 2gly⁻ ⇌ [Cu(gly)₂], β₂ = K₁ * K₂

ConstantValue (log) in Water at 25°CReference
log K₁ 8.52[17]
log K₂ 6.90[17]
log β₂ 15.42[17]

The stability of the copper(II)-glycine complex increases in the presence of organic solvents like dioxane, methanol, and ethanol.[3][16]

Experimental Protocols

Synthesis of cis-bis(glycinato)copper(II) monohydrate

Materials:

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Glycine (H₂NCH₂COOH)

  • Deionized water

  • Ethanol

  • Acetone

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • Dissolve 2.0 g of copper(II) acetate monohydrate in 20 mL of deionized water in a 125 mL Erlenmeyer flask by gently heating and stirring.[10]

  • In a separate flask, dissolve 1.4 g of glycine in 20 mL of deionized water, also with gentle heating.[10]

  • While both solutions are still warm, add the glycine solution to the copper(II) acetate solution with continuous stirring.[10]

  • Allow the reaction mixture to cool to room temperature, and then place it in an ice bath to promote crystallization.[10]

  • If crystals do not form readily, scratch the inside of the flask with a glass rod or add a seed crystal.[10]

  • Once crystallization is complete, add 20 mL of ethanol to the mixture with stirring.[10]

  • Collect the light blue, needle-like crystals by vacuum filtration using a Büchner funnel.[4][10]

  • Wash the crystals with a small amount of cold ethanol, followed by acetone.[4]

  • Allow the product to air dry.

Isomerization to trans-bis(glycinato)copper(II)

Materials:

  • cis-bis(glycinato)copper(II) monohydrate

  • Oven or hot plate

  • Beaker

Procedure:

  • Place a sample of the dried cis-bis(glycinato)copper(II) monohydrate in a dry beaker.[11]

  • Heat the solid in an oven or on a hot plate at approximately 180-200 °C for 30-60 minutes.[11]

  • Observe the color change from light blue to a more purplish-blue, indicating the formation of the trans isomer.[11]

  • Allow the sample to cool to room temperature.

Determination of Stability Constants by Potentiometric Titration

Materials:

  • Standardized copper(II) solution (e.g., from CuSO₄·5H₂O)

  • Glycine

  • Standardized NaOH solution (carbonate-free)

  • pH meter with a combination electrode

  • Constant temperature bath (25 °C)

  • Burette

  • Beakers and volumetric flasks

Procedure:

  • Titration of Glycine:

    • Prepare a solution of glycine of known concentration.

    • Titrate a known volume of the glycine solution with a standardized NaOH solution at 25 °C.[15]

    • Record the pH after each addition of NaOH.

    • From the titration curve, determine the acid dissociation constants (pKa₁ and pKa₂) of glycine.[15]

  • Titration of Copper(II)-Glycine Mixture:

    • Prepare a solution containing a known concentration of copper(II) ions and glycine (typically in a 1:2 molar ratio).[15]

    • Titrate this mixture with the standardized NaOH solution at 25 °C, recording the pH after each addition.[15]

  • Calculation of Stability Constants:

    • Use the titration data from both experiments to calculate the formation function, n̄ (the average number of ligands bound per metal ion), and the free ligand concentration, [L⁻], at various points along the titration curve.[15]

    • Plot n̄ versus p[L⁻] (where p[L⁻] = -log[L⁻]) to obtain the formation curve.

    • From the formation curve, approximate values for log K₁ and log K₂ can be determined at n̄ = 0.5 and n̄ = 1.5, respectively.[15] More accurate values can be obtained using computational methods to fit the data.[15]

Biological Significance and Signaling Pathways

Copper is an essential trace element vital for numerous biological processes, acting as a cofactor for many enzymes involved in cellular respiration, antioxidant defense, and neurotransmitter synthesis.[18][19] this compound, due to its chelated nature, is a highly bioavailable form of copper, which enhances its absorption and reduces potential gastrointestinal side effects.[18]

While a specific signaling pathway directly and uniquely modulated by the this compound complex is not well-defined in the literature, the biological effects of this compound are understood through the lens of copper's broader role in cellular signaling. Copper ions are known to be key modulators of various signal transduction pathways.[1][9][20]

Copper can influence cell signaling at multiple levels:

  • Membrane Receptors: Copper can modulate the binding of growth factors to their receptors on the cell surface.[9][20]

  • Kinase and Phosphatase Activity: Copper can directly regulate the activity of kinases and inhibit phosphatases, thereby influencing phosphorylation cascades within the cell.[9][20][21]

  • Gene Expression: Ultimately, copper can affect the transcription of genes in the nucleus.[9][20]

The antioxidant properties of copper are largely attributed to its role as a cofactor in the enzyme superoxide dismutase (SOD), which catalyzes the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide.[18] While this compound itself may not have direct free-radical scavenging activity, it serves as an efficient delivery vehicle for copper to support the function of enzymes like SOD.[22]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_isomerization Isomerization cluster_characterization Characterization reactants Cu(OAc)₂·H₂O + Glycine (Aqueous Solution) heating Heat to ~70°C reactants->heating pot_titration Potentiometric Titration reactants->pot_titration cooling Cool in Ice Bath heating->cooling filtration1 Vacuum Filtration cooling->filtration1 cis_product cis-[Cu(gly)₂(H₂O)] (Light Blue Crystals) filtration1->cis_product heating_iso Heat cis-isomer (180-200°C) cis_product->heating_iso ir_spec IR Spectroscopy cis_product->ir_spec xrd X-ray Diffraction cis_product->xrd tga Thermal Analysis (TGA) cis_product->tga trans_product trans-[Cu(gly)₂] (Purplish-Blue Solid) heating_iso->trans_product trans_product->ir_spec trans_product->xrd trans_product->tga

Caption: Experimental workflow for the synthesis and characterization of this compound isomers.

Copper's Role in Cellular Signaling

copper_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space growth_factor Growth Factor receptor Membrane Receptor growth_factor->receptor Binds cu_ion Cu²⁺ cu_ion->receptor Modulates binding and activity kinase_cascade Kinase Cascade (e.g., MAPK, PI3K-Akt) cu_ion->kinase_cascade Directly regulates phosphatase Phosphatase cu_ion->phosphatase Inhibits receptor->kinase_cascade Activates transcription_factor Transcription Factor kinase_cascade->transcription_factor Activates phosphatase->kinase_cascade Inhibits nucleus Nucleus transcription_factor->nucleus Translocates to

Caption: Generalized overview of copper's modulatory roles in cellular signal transduction pathways.

References

An In-depth Technical Guide to the Coordination Chemistry of Copper(II) Ions with Glycine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of copper(II) ions with glycine, the simplest amino acid. This system serves as a fundamental model for understanding metal-amino acid interactions in biological systems and is of significant interest in fields ranging from nutritional science to the development of novel therapeutic agents. This document details the structural aspects, thermodynamic stability, and experimental protocols for the synthesis and characterization of copper(II)-glycinate complexes.

Introduction to Copper(II)-Glycine Coordination

Copper(II) ions (Cu²⁺) readily form coordination complexes with glycine. Glycine, in its anionic form (glycinate, H₂NCH₂COO⁻), acts as a bidentate chelating ligand, coordinating to the copper ion through the nitrogen atom of the amino group and one of the oxygen atoms of the carboxylate group.[1] This chelation results in the formation of a stable five-membered ring structure.[1][2]

The coordination geometry around the d⁹ copper(II) ion is typically a distorted square planar or octahedral configuration.[2][3] In aqueous solution, a series of equilibria exist, leading to the formation of mono-, bis-, and tris(glycinato)copper(II) complexes: [Cu(gly)]⁺, [Cu(gly)₂], and [Cu(gly)₃]⁻.[3] The bis-complex, bis(glycinato)copper(II), is a neutral and relatively insoluble species that can exist as two geometric isomers: cis and trans.[1][2] The cis isomer is generally the kinetically favored product, while the trans isomer is thermodynamically more stable.[1][4]

Structural Chemistry and Isomerism

The most well-characterized complex is bis(glycinato)copper(II), which has been isolated in both anhydrous and monohydrated forms.[2] The monohydrate, [Cu(gly)₂(H₂O)], typically crystallizes as the cis isomer, with the two glycinate ligands in a square planar arrangement around the copper ion and a water molecule occupying an axial position.[1][2] The anhydrous form can exist as a two-dimensional coordination polymer with a distorted octahedral geometry around the copper center.[5]

Table 1: Crystallographic Data for cis-Bis(glycinato)copper(II) Monohydrate

ParameterValueReference
Chemical FormulaC₄H₁₀CuN₂O₅[6]
Molar Mass229.679 g·mol⁻¹[2]
Crystal SystemOrthorhombic[1][2]
Space GroupP2₁2₁2₁[1][2][6]
a (Å)5.1920 - 5.21[1][2][6]
b (Å)10.6850 - 10.81[1][2][6]
c (Å)13.49 - 13.5535[1][2][6]
Z4[2]

Thermodynamic Stability

The formation of copper(II)-glycinate complexes in aqueous solution is governed by stepwise stability constants, K₁ and K₂, and the overall stability constant, β₂.[7] These constants quantify the affinity of the copper(II) ion for the glycinate ligand.

Cu²⁺ + gly⁻ ⇌ [Cu(gly)]⁺ ; K₁ = [[Cu(gly)]⁺] / ([Cu²⁺][gly⁻]) [Cu(gly)]⁺ + gly⁻ ⇌ [Cu(gly)₂] ; K₂ = [[Cu(gly)₂]] / ([[Cu(gly)]⁺][gly⁻]) Cu²⁺ + 2gly⁻ ⇌ [Cu(gly)₂] ; β₂ = K₁ * K₂ = [[Cu(gly)₂]] / ([Cu²⁺][gly⁻]²)

The stability of these complexes is pH-dependent, as there is competition between the copper(II) ion and protons for the glycinate ligand.[7]

Table 2: Stability Constants for Copper(II)-Glycinate Complexes

Constantlog K (at 25 °C)Ionic Strength (M)Reference
log K₁8.520.1[8]
log K₂6.950.1[8]
log β₂15.470.1[8]

Note: Values can vary with experimental conditions such as ionic strength and temperature.

Table 3: Standard Thermodynamic Parameters for Complex Formation (298.15 K)

ReactionΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)Reference
Cu²⁺ + gly⁻ ⇌ [Cu(gly)]⁺-48.6-26.574.1[9]
[Cu(gly)]⁺ + gly⁻ ⇌ [Cu(gly)₂]-39.7-30.530.8[9]

Experimental Protocols

Synthesis of cis-Bis(glycinato)copper(II) Monohydrate

This protocol is adapted from established methods and reliably yields the kinetically favored cis isomer.[2][7]

Materials:

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Glycine (H₂NCH₂COOH)

  • Distilled water

  • 95% Ethanol

Procedure:

  • Dissolve 2.0 g (0.01 mole) of copper(II) acetate monohydrate in 25 mL of hot distilled water.

  • Add 25 mL of hot 95% ethanol to the copper(II) acetate solution and maintain the temperature around 70 °C.[1][7]

  • In a separate beaker, dissolve 1.5 g (0.02 mole) of glycine in 25 mL of hot distilled water.[7]

  • While both solutions are still hot, add the glycine solution to the copper(II) acetate solution with continuous stirring.[1]

  • To the resulting hot solution, add an additional 25 mL of 95% ethanol.[1]

  • Cool the mixture in an ice bath. Light blue, needle-like crystals of the cis isomer will precipitate.[1][7]

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry.[1]

Synthesis of trans-Bis(glycinato)copper(II)

The thermodynamically stable trans isomer can be obtained by thermal isomerization of the cis form.[4]

Materials:

  • cis-Bis(glycinato)copper(II) monohydrate

  • Heating apparatus (e.g., heating block or oven)

Procedure:

  • Place a sample of the synthesized cis-bis(glycinato)copper(II) monohydrate in a suitable container.

  • Heat the sample at a temperature of approximately 180-200 °C.[4] Dehydration will occur, followed by isomerization to the anhydrous trans complex.[4]

  • The color will change from light blue to a more purplish-blue, indicating the formation of the trans isomer.

  • Cool the sample to room temperature. The anhydrous trans complex can be rehydrated by exposure to moisture.[4]

Characterization by Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool to distinguish between the cis and trans isomers based on the number and position of characteristic vibrational bands.[2][10]

Procedure:

  • Prepare a sample of the copper-glycinate complex as a KBr pellet or a Nujol mull.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Analyze the regions corresponding to N-H stretching, C=O stretching, and Cu-N/Cu-O stretching vibrations. The cis isomer, having lower symmetry (C₂ᵥ), will generally exhibit more complex spectra with more bands than the higher symmetry (C₂ₕ) trans isomer.[2]

Determination of Stability Constants by Potentiometric Titration

This method involves monitoring the pH of a solution containing copper(II) ions and glycine as it is titrated with a standard base.[7]

Materials:

  • Standardized 0.1 M NaOH solution

  • 0.1 M Copper(II) solution (e.g., from CuSO₄·5H₂O)

  • Glycine

  • pH meter and electrode

  • Magnetic stirrer

Procedure:

  • Titration of Glycine:

    • Accurately weigh approximately 0.1 g of glycine into a beaker.

    • Add 100 mL of distilled water and record the initial pH.

    • Titrate the glycine solution with standardized 0.1 M NaOH, recording the pH after each addition.

    • Plot the pH versus the volume of NaOH added to determine the pKa values of glycine.[7]

  • Titration of Copper-Glycine Mixture:

    • Accurately weigh approximately 0.1 g of glycine into a beaker.

    • Add 100 mL of distilled water.

    • Pipette 2 mL of 0.1 M copper(II) solution into the beaker and record the pH.[7]

    • Titrate the mixture with standardized 0.1 M NaOH, recording the pH after each addition.[7]

  • Data Analysis:

    • From the titration data, calculate the formation function (n̄) and the free ligand concentration ([gly⁻]) at each point.

    • Use graphical or computational methods to determine the stepwise and overall stability constants (K₁, K₂, β₂).[7]

Visualizations

Experimental Workflow for Synthesis and Characterization

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start Materials: Cu(OAc)₂·H₂O + Glycine mix Mix Hot Aqueous Solutions (+ Ethanol) start->mix pot Potentiometric Titration start->pot Aqueous Solution cool Cool in Ice Bath mix->cool filter Vacuum Filtration & Wash cool->filter cis_product cis-[Cu(gly)₂(H₂O)] (Light Blue Needles) filter->cis_product heat Heat at ~200°C cis_product->heat ir IR Spectroscopy cis_product->ir xrd X-ray Crystallography cis_product->xrd trans_product trans-[Cu(gly)₂] (Purplish-Blue) heat->trans_product trans_product->ir Distinguish Isomers Distinguish Isomers ir->Distinguish Isomers Determine Crystal Structure Determine Crystal Structure xrd->Determine Crystal Structure Calculate Stability Constants Calculate Stability Constants pot->Calculate Stability Constants

Caption: Workflow for the synthesis and characterization of copper(II)-glycinate isomers.

Equilibria of Copper(II)-Glycinate Species in Solution

copper_glycine_equilibria Cu2 Cu²⁺(aq) CuGly1 [Cu(gly)]⁺ Cu2->CuGly1 + Gly⁻ (K₁) Gly Gly⁻ CuGly1->Cu2 - Gly⁻ CuGly2 [Cu(gly)₂] CuGly1->CuGly2 + Gly⁻ (K₂) CuGly2->CuGly1 - Gly⁻ CuGly3 [Cu(gly)₃]⁻ CuGly2->CuGly3 + Gly⁻ (K₃) CuGly3->CuGly2 - Gly⁻

Caption: Stepwise formation of copper(II)-glycinate complexes in aqueous solution.

Potential Role in Drug Development Pathways

drug_development_pathway cluster_drug_design Drug Design & Synthesis cluster_cellular_interaction Cellular Interaction cluster_biological_effect Biological Effect Cu_Gly Copper-Glycinate Complex Ligand_Mod Ligand Modification Cu_Gly->Ligand_Mod Cell_Uptake Cellular Uptake Ligand_Mod->Cell_Uptake Target_Binding Binding to Biological Targets (e.g., DNA, Enzymes) Cell_Uptake->Target_Binding ROS Reactive Oxygen Species (ROS) Generation Target_Binding->ROS Enzyme_Inhibition Enzyme Inhibition Target_Binding->Enzyme_Inhibition Apoptosis Apoptosis / Cell Death ROS->Apoptosis Therapeutic Outcome\n(e.g., Anti-cancer) Therapeutic Outcome (e.g., Anti-cancer) Apoptosis->Therapeutic Outcome\n(e.g., Anti-cancer) Enzyme_Inhibition->Therapeutic Outcome\n(e.g., Anti-cancer)

Caption: Conceptual pathway for copper-amino acid complexes in drug development.

Relevance to Drug Development

The study of copper complexes, including those with amino acid ligands, is a burgeoning area in medicinal inorganic chemistry.[11][12] Copper is an essential trace element, and its complexes have shown a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.[11][13][14]

The chelation of copper by ligands like glycine can modulate its bioavailability, redox potential, and ability to interact with biological targets. For instance, copper complexes can induce cell death in cancer cells through mechanisms such as the generation of reactive oxygen species (ROS) or by binding to DNA and inhibiting enzymes crucial for cell proliferation. The copper-glycinate system provides a foundational model for designing more complex and targeted metallodrugs, where the glycinate ligand could be substituted with other biologically active molecules to enhance specificity and efficacy.[15] Understanding the fundamental coordination chemistry outlined in this guide is therefore critical for the rational design of new copper-based therapeutic agents.

References

An In-depth Technical Guide to the Thermodynamic Stability Constants of Copper Glycinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability constants of copper(II) glycinate complexes. Understanding these fundamental parameters is critical for applications in fields ranging from biochemistry and nutrition to pharmaceutical development, where the interaction of copper with amino acids plays a vital role. This document summarizes key quantitative data, details common experimental protocols for their determination, and visualizes the underlying chemical processes and workflows.

Introduction to Copper Glycinate Complexes

Copper(II) ions (Cu²⁺) readily form stable complexes with the amino acid glycine (NH₂CH₂COOH). Glycine acts as a bidentate ligand, coordinating with the copper ion through both the amino group (-NH₂) and the carboxylate group (-COO⁻) to form five-membered chelate rings.[1][2] This chelation results in the formation of two primary complex species in a stepwise manner: the mono-glycinate complex, [Cu(Gly)]⁺, and the bis-glycinate complex, [Cu(Gly)₂]. The formation of these complexes is a pH-dependent equilibrium process.

The thermodynamic stability of these complexes is quantified by their stability constants (β), which are related to the Gibbs free energy change (ΔG) of the formation reaction. The enthalpy (ΔH) and entropy (ΔS) changes associated with complex formation provide further insight into the nature of the bonding and the driving forces of the reaction.

Thermodynamic Data

The following tables summarize the thermodynamic stability constants and associated thermodynamic parameters for the formation of copper(II)-glycinate complexes in aqueous solutions. The data has been compiled from various literature sources, and it is important to note that values can vary with experimental conditions such as temperature, ionic strength, and the solvent system used.[3][4][5]

Table 1: Stepwise and Overall Stability Constants (log β) of Copper(II)-Glycinate Complexes at 25 °C

Complex SpeciesReactionlog K₁log K₂log β₂Ionic Strength (M)Reference
[Cu(Gly)]⁺Cu²⁺ + Gly⁻ ⇌ [Cu(Gly)]⁺8.1 - 8.6--0.1 - 0.15[6]
[Cu(Gly)₂][Cu(Gly)]⁺ + Gly⁻ ⇌ [Cu(Gly)₂]-6.9 - 7.5-0.1 - 0.15[6]
[Cu(Gly)₂]Cu²⁺ + 2Gly⁻ ⇌ [Cu(Gly)₂]--15.0 - 15.60.1 - 0.15[6]

Note: Gly⁻ represents the glycinate anion.

Table 2: Thermodynamic Parameters for the Formation of Copper(II)-Glycinate Complexes at 25 °C

ReactionΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)Ionic Strength (M)Reference
Cu²⁺ + Gly⁻ ⇌ [Cu(Gly)]⁺-47.4-25.174.80.1 (KNO₃)[7][8]
[Cu(Gly)]⁺ + Gly⁻ ⇌ [Cu(Gly)₂]-41.0-29.339.30.1 (KNO₃)[7][8]
Cu²⁺ + 2Gly⁻ ⇌ [Cu(Gly)₂]-88.4-54.4114.10.1 (KNO₃)[7][8]

Experimental Protocols

The determination of thermodynamic stability constants is primarily achieved through potentiometric titration and isothermal titration calorimetry.

Potentiometric Titration for Stability Constant Determination

Potentiometric titration is a widely used method to determine the stability constants of metal complexes. The procedure involves monitoring the pH of a solution containing the metal ion and the ligand as a standard solution of a strong base is added.

Materials and Apparatus:

  • pH meter with a glass electrode

  • Constant temperature water bath or jacketed titration vessel

  • Burette

  • Magnetic stirrer

  • Standardized solutions of copper(II) nitrate or perchlorate, glycine, sodium hydroxide (carbonate-free), and a strong acid (e.g., HNO₃ or HClO₄)

  • Inert salt solution for maintaining constant ionic strength (e.g., KNO₃ or NaClO₄)

Procedure:

  • Electrode Calibration: Calibrate the pH electrode using standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature (e.g., 25 °C).

  • Titration of Ligand: Prepare a solution of glycine at a known concentration in the presence of a strong acid and the inert salt to maintain a constant ionic strength. Titrate this solution with a standardized solution of sodium hydroxide. Record the pH after each addition of the titrant. This allows for the determination of the protonation constants of glycine.

  • Titration of Metal-Ligand Mixture: Prepare a solution containing known concentrations of copper(II) salt, glycine, a strong acid, and the inert salt. The ligand is typically in excess of the metal ion. Titrate this mixture with the same standardized sodium hydroxide solution, recording the pH at regular intervals.[9][10]

  • Data Analysis: The titration data (volume of titrant vs. pH) is used to calculate the formation function, ñ (the average number of ligands bound per metal ion), and the free ligand concentration, [L⁻], at each point of the titration. The stability constants (K₁ and K₂) are then determined by analyzing the relationship between ñ and [L⁻] using computational methods and software such as BEST.[11]

Isothermal Titration Calorimetry (ITC) for Enthalpy and Entropy Determination

Isothermal titration calorimetry directly measures the heat change (enthalpy, ΔH) associated with the binding interaction between a metal ion and a ligand.[7] From the enthalpy and the determined stability constant (and thus ΔG), the entropy change (ΔS) can be calculated.

Materials and Apparatus:

  • Isothermal Titration Calorimeter

  • Syringe for titrant injection

  • Sample and reference cells

  • Solutions of copper(II) salt and glycine prepared in the same buffer to minimize heats of dilution.

Procedure:

  • Instrument Setup: Set the experimental temperature and allow the ITC instrument to equilibrate.

  • Sample Preparation: Fill the sample cell with a solution of the copper(II) salt at a known concentration. Fill the injection syringe with a solution of glycine at a significantly higher concentration.

  • Titration: Perform a series of small, sequential injections of the glycine solution into the copper(II) solution in the sample cell. The heat released or absorbed after each injection is measured by the instrument.

  • Data Analysis: The raw data appears as a series of peaks, with the area of each peak corresponding to the heat change for that injection. Integrating these peaks yields a binding isotherm, which plots the heat change per mole of injectant against the molar ratio of ligand to metal. This isotherm can be fitted to a binding model to determine the stoichiometry (n), the binding constant (K), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the following equations:

    • ΔG = -RT ln(K)

    • ΔG = ΔH - TΔS

Visualizations

The following diagrams illustrate the stepwise formation of this compound complexes and a typical experimental workflow for their characterization.

CopperGlycinateFormation cluster_step1 Step 1 cluster_step2 Step 2 Cu2 Cu²⁺ CuGly [Cu(Gly)]⁺ Cu2->CuGly K₁ Gly1 Gly⁻ CuGly2 [Cu(Gly)₂] CuGly->CuGly2 K₂ Gly2 Gly⁻

Caption: Stepwise formation of copper(II)-glycinate complexes.

PotentiometricTitrationWorkflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH Electrode C Titrate Glycine alone (Determine Protonation Constants) A->C B Prepare Standard Solutions (Cu²⁺, Glycine, NaOH) B->C D Titrate Cu²⁺-Glycine Mixture B->D F Calculate ñ and [L⁻] C->F E Record pH vs. Titrant Volume D->E E->F G Compute Stability Constants (β) F->G

Caption: Workflow for potentiometric determination of stability constants.

References

Unraveling the Intricate Mechanisms of Copper Glycinate in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper is an essential trace element vital for a myriad of physiological processes. Its bioavailability is paramount for its function, and chelating it with amino acids like glycine to form copper glycinate has been shown to enhance its absorption and efficacy. This technical guide delves into the core mechanisms of action of this compound in biological systems. We will explore its role in cellular uptake, as a critical cofactor for various enzymes, and its modulatory effects on key signaling pathways. This document provides a comprehensive overview of the experimental protocols used to elucidate these mechanisms, presents quantitative data from relevant studies, and visualizes complex biological pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction: The Significance of this compound

Copper is indispensable for life, participating in fundamental processes such as cellular respiration, neurotransmitter synthesis, and antioxidant defense.[1][2] Its deficiency can lead to severe health issues, including anemia, osteoporosis, and impaired immune function. This compound, a chelated form of copper where the mineral is bound to the amino acid glycine, offers superior bioavailability compared to inorganic copper salts like copper sulfate.[1] This enhanced absorption is attributed to the protection of the copper ion from interacting with other dietary components and its transport through amino acid transporters in the intestine. This guide will dissect the biological journey of this compound, from its entry into the cell to its profound impact on cellular function.

Cellular Uptake and Transport

The journey of this compound begins with its efficient absorption and subsequent cellular uptake. While the precise transport mechanism of the intact chelate is a subject of ongoing research, it is understood that once dissociated, the copper ion utilizes specific transporters to enter the cell.

Experimental Protocol: Cellular Copper Uptake Analysis using Atomic Absorption Spectroscopy (AAS)

This protocol outlines a method to quantify the cellular uptake of copper following treatment with this compound.

  • Cell Culture: Plate cells (e.g., human intestinal Caco-2 cells or hepatocytes) in 6-well plates and grow to confluence.

  • Treatment: Incubate the cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) in serum-free media for a defined period (e.g., 1, 4, 24 hours). Include a control group treated with an equivalent concentration of copper sulfate to compare bioavailability.

  • Cell Lysis: After incubation, wash the cells three times with ice-cold PBS to remove extracellular copper. Lyse the cells using a lysis buffer (e.g., RIPA buffer) or by acid digestion with nitric acid.

  • Sample Preparation: Collect the cell lysates and determine the protein concentration using a BCA or Bradford assay. For acid-digested samples, dilute them to an appropriate concentration with deionized water.

  • AAS Analysis: Analyze the copper content in the lysates using a flame or graphite furnace atomic absorption spectrophotometer. Generate a standard curve using known concentrations of a copper standard.

  • Data Analysis: Normalize the copper concentration to the protein concentration of each sample to determine the intracellular copper content (e.g., in µg of copper per mg of protein).

Role as an Enzymatic Cofactor

Copper is a critical cofactor for a host of enzymes that are central to various physiological processes. This compound, by ensuring a steady supply of copper, plays a pivotal role in maintaining the optimal activity of these cuproenzymes.

Superoxide Dismutase (SOD): The Antioxidant Defender

Copper-zinc superoxide dismutase (Cu/Zn-SOD) is a key antioxidant enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide, thereby mitigating oxidative stress. The activity of SOD is directly dependent on the availability of copper. Studies have shown that copper supplementation can increase SOD activity.[3][4]

Experimental Protocol: Superoxide Dismutase (SOD) Activity Assay

Several commercial kits are available for measuring SOD activity. The following is a general protocol based on the use of a tetrazolium salt that is reduced by superoxide radicals to form a colored formazan dye.

  • Sample Preparation: Prepare cell or tissue lysates from samples treated with or without this compound.

  • Assay Procedure: In a 96-well plate, add the sample, a xanthine oxidase solution (to generate superoxide radicals), and the tetrazolium salt solution.

  • Measurement: The reduction of the tetrazolium salt is inhibited by SOD. Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Calculation: Calculate the SOD activity based on the degree of inhibition of the tetrazolium salt reduction. One unit of SOD activity is typically defined as the amount of enzyme that inhibits the rate of formazan formation by 50%.

Ceruloplasmin: The Multi-functional Copper-Binding Protein

Ceruloplasmin is a ferroxidase enzyme that contains over 95% of the copper in plasma. It plays a crucial role in iron metabolism by oxidizing ferrous iron (Fe²⁺) to ferric iron (Fe³⁺), which is necessary for its transport by transferrin. Copper supplementation has been shown to increase plasma ceruloplasmin activity.[5]

Experimental Protocol: Ceruloplasmin Activity Assay

This colorimetric assay measures the oxidase activity of ceruloplasmin.

  • Sample Preparation: Use serum or plasma samples from subjects supplemented with this compound or a placebo.

  • Assay Principle: Ceruloplasmin catalyzes the oxidation of a specific substrate (e.g., o-dianisidine dihydrochloride), resulting in a colored product.

  • Procedure: In a 96-well plate, mix the sample with the substrate solution in an appropriate buffer.

  • Measurement: Monitor the increase in absorbance at a specific wavelength (e.g., 540-560 nm) over time using a microplate reader.

  • Calculation: Determine the ceruloplasmin activity from the rate of change in absorbance, using a standard curve generated with purified ceruloplasmin.

Lysyl Oxidase: The Architect of Connective Tissue

Lysyl oxidase is a copper-dependent enzyme that is essential for the cross-linking of collagen and elastin, the primary components of connective tissue. This cross-linking provides tensile strength and elasticity to tissues. Copper is directly incorporated into the lysyl oxidase enzyme during its synthesis.[6][7]

Experimental Protocol: Lysyl Oxidase (LOX) Activity Assay

This fluorometric assay measures the hydrogen peroxide produced during the oxidative deamination of a substrate by LOX.

  • Sample Preparation: Use conditioned media from cell cultures (e.g., fibroblasts) or tissue homogenates treated with this compound.

  • Assay Principle: LOX oxidizes a substrate, producing an aldehyde, H₂O₂, and ammonia. The H₂O₂ is then detected using a fluorometric probe in a horseradish peroxidase (HRP)-coupled reaction.

  • Procedure: In a 96-well black plate, add the sample to a reaction mixture containing the LOX substrate, HRP, and a fluorometric probe.

  • Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) over time.

  • Calculation: Determine the LOX activity from the rate of increase in fluorescence.

Modulation of Signaling Pathways

Copper ions are not just static cofactors but also dynamic signaling molecules that can modulate various intracellular signaling pathways, thereby influencing cellular responses like inflammation and proliferation.

Anti-inflammatory Effects via NF-κB Pathway Modulation

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. Studies have shown that copper can modulate the NF-κB signaling pathway. This compound has demonstrated anti-inflammatory effects by reducing the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.[1][2] The precise mechanism of copper's interaction with the NF-κB pathway is complex and appears to be context-dependent, with some studies suggesting inhibition of IKK activity, a key kinase in the pathway.[8]

Experimental Protocol: Analysis of NF-κB Activation

  • Cell Culture and Treatment: Culture macrophages (e.g., THP-1 cells) and stimulate them with lipopolysaccharide (LPS) in the presence or absence of various concentrations of this compound.

  • Western Blotting for IκBα Degradation and p65 Phosphorylation: After treatment, lyse the cells and perform western blotting to detect the levels of IκBα and phosphorylated p65 (a subunit of NF-κB). A decrease in IκBα and an increase in phosphorylated p65 indicate NF-κB activation.

  • Immunofluorescence for p65 Nuclear Translocation: Fix and permeabilize the cells. Stain for the p65 subunit using a specific antibody and a fluorescently labeled secondary antibody. Visualize the subcellular localization of p65 using fluorescence microscopy. Increased nuclear localization of p65 signifies NF-κB activation.

  • ELISA for Cytokine Secretion: Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using specific ELISA kits.

Signaling Pathway Visualization: NF-κB Pathway

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK_complex IKK Complex MyD88->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits IkB_P P-IκB IkB->IkB_P NFkB_n NF-κB NFkB->NFkB_n Translocation Ub Ubiquitination IkB_P->Ub Proteasome Proteasome Ub->Proteasome Degradation Proteasome->NFkB Releases Copper_Glycinate This compound Copper_Glycinate->IKK_complex Inhibits DNA DNA NFkB_n->DNA Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) DNA->Gene_Expression

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Regulation of Cell Proliferation and Differentiation via the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is a central regulator of cell proliferation, differentiation, and survival. Recent evidence suggests that copper plays a role in this pathway by directly binding to and enhancing the activity of MEK1, a key kinase that phosphorylates and activates ERK.[9][10]

Experimental Protocol: Analysis of MAPK/ERK Pathway Activation

  • Cell Culture and Treatment: Culture cells (e.g., fibroblasts or endothelial cells) and treat them with a growth factor (e.g., FGF or EGF) in the presence or absence of this compound or a copper chelator.

  • Western Blotting for MEK and ERK Phosphorylation: Lyse the cells and perform western blotting using antibodies specific for the phosphorylated (active) forms of MEK1/2 and ERK1/2. An increase in the levels of p-MEK and p-ERK indicates pathway activation.

  • In Vitro Kinase Assay: Immunoprecipitate MEK1 from cell lysates and perform an in vitro kinase assay using recombinant ERK as a substrate in the presence of varying concentrations of copper. Measure the incorporation of radioactive phosphate into ERK to determine MEK1 activity.

Signaling Pathway Visualization: MAPK/ERK Pathway

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Grb2_SOS Grb2/SOS RTK->Grb2_SOS Ras_GDP Ras-GDP (Inactive) Grb2_SOS->Ras_GDP Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GTP loading Raf Raf Ras_GTP->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates ERK_n ERK1/2 ERK->ERK_n Translocation Copper_Glycinate This compound Copper_Glycinate->MEK Enhances Activity TF Transcription Factors (e.g., c-Fos, c-Jun) ERK_n->TF Phosphorylates Gene_Expression Gene Expression (Proliferation, Differentiation) TF->Gene_Expression Wound_Healing_Workflow cluster_setup Assay Setup cluster_incubation Incubation and Imaging cluster_analysis Data Analysis Seed_Cells Seed cells to form a confluent monolayer Create_Scratch Create a scratch with a pipette tip Seed_Cells->Create_Scratch Add_Treatment Add medium with This compound Create_Scratch->Add_Treatment Image_T0 Image at Time 0 Add_Treatment->Image_T0 Incubate Incubate cells Image_Tx Image at regular time intervals (Tx) Incubate->Image_Tx Image_T0->Incubate Measure_Area Measure scratch area at each time point Image_Tx->Measure_Area Calculate_Closure Calculate percentage of wound closure Measure_Area->Calculate_Closure Compare_Rates Compare closure rates between treatments Calculate_Closure->Compare_Rates

References

Spectroscopic Analysis of Copper(II) Glycinate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and spectroscopic analysis of copper(II) glycinate monohydrate, with a focus on its cis and trans isomers. For researchers, scientists, and professionals in drug development, this document details the experimental protocols for infrared (IR) spectroscopy and X-ray diffraction (XRD) as powerful tools for the characterization of these coordination complexes.

Introduction to Copper(II) Glycinate

Copper(II) glycinate, with the formula [Cu(H₂NCH₂COO)₂(H₂O)x], is a coordination complex formed between copper(II) ions and the amino acid glycine.[1] Glycine acts as a bidentate ligand, coordinating to the central copper atom through both a nitrogen and an oxygen atom to form a five-membered chelate ring.[1] This complex exists as two geometric isomers: cis-bis(glycinato)copper(II) monohydrate and trans-bis(glycinato)copper(II) monohydrate.[2][3] The cis isomer is the kinetically favored product, forming at room temperature, while the trans isomer is thermodynamically more stable and can be obtained by heating the cis isomer.[2][3][4] The characterization and differentiation of these isomers are crucial and can be effectively achieved using spectroscopic techniques such as IR and XRD.

Synthesis of Copper(II) Glycinate Isomers

The synthesis of both cis and trans isomers of copper(II) glycinate monohydrate is a well-established laboratory procedure. The cis isomer is typically prepared by the reaction of an aqueous solution of copper(II) acetate with glycine.[1][5] The trans isomer can then be synthesized by the isomerization of the cis form through heating.[4][5]

  • Dissolve approximately 1.6 g of copper(II) acetate monohydrate in 15 mL of deionized water and heat the solution to boiling.[5]

  • In a separate beaker, dissolve about 1.3 g of glycine in 10 mL of deionized water, also heating to boiling.[5]

  • Add the hot glycine solution to the copper(II) acetate solution and stir.[5]

  • Allow the resulting solution to cool for several minutes before placing it in an ice bath to facilitate crystallization.[5]

  • Once crystals have formed, add 20 mL of 1-propanol while continuing to stir in the ice bath.[5]

  • Collect the resulting needle-like precipitate by vacuum filtration using a Büchner funnel.[3][5]

  • Wash the collected crystals with acetone and allow them to air dry.[5]

  • Transfer a portion of the synthesized cis-copper(II) glycinate monohydrate to a round bottom flask equipped with a reflux condenser.[5]

  • Add 10 mL of water and an amount of glycine equal to approximately two-thirds the mass of the cis isomer in the flask.[5]

  • Gently reflux the mixture for about one hour.[5] An alternative method involves heating the solid cis isomer in an oven at 170-180°C for about an hour.[3][4][5]

  • After refluxing, allow the mixture to cool to room temperature.[3]

  • Filter the resulting solid, wash with small portions of ethanol, and allow it to air dry.[3]

Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy is a fundamental technique used to identify the functional groups and coordination modes within a molecule. For copper glycinate, IR spectroscopy can readily distinguish between the cis and trans isomers based on differences in their vibrational spectra, particularly in the fingerprint region.[6] Generally, the more symmetric trans isomer exhibits fewer IR bands than the cis isomer.[6][7]

  • Prepare a solid sample of the this compound isomer for analysis. This is typically done by creating a KBr pellet or a Nujol mull.[5]

  • For a KBr pellet, mix a small amount of the sample with dry potassium bromide powder and press it into a transparent disk.

  • For a Nujol mull, grind a small amount of the sample with a few drops of Nujol (mineral oil) to create a paste, which is then placed between two salt plates (e.g., NaCl or KBr).

  • Record the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Analyze the resulting spectrum to identify characteristic absorption bands.

Vibrational Modecis-Copper(II) Glycinate Monohydrate (cm⁻¹)trans-Copper(II) Glycinate Monohydrate (cm⁻¹)Reference(s)
ν(O-H) of H₂O~3464 (broad)~3320 - 3260[6]
ν(N-H)~3356 - 3250~3320 - 3260[6]
ν(C-H)~3000 - 2900~3000 - 2900[6]
ν(C=O) of -COOH~1640Not specified[6]
δ(CH₂) "wagging"~1337~1337[6]
ν(Cu-N)~486Not specified[6]

Note: Specific peak positions can vary slightly based on the experimental conditions and sample preparation. The bands attributed to the protonated amino group (N-H) in free glycine shift upon coordination to the copper ion.[6]

X-ray Diffraction (XRD) Analysis

X-ray diffraction is an indispensable tool for determining the three-dimensional atomic structure of crystalline solids. For this compound, XRD provides definitive proof of the cis and trans geometries by elucidating the spatial arrangement of the glycinate ligands around the central copper ion.[8] Single-crystal XRD yields precise bond lengths, bond angles, and the overall crystal packing, while powder XRD can be used for phase identification.

  • Crystal Growth: For single-crystal XRD, suitable single crystals of the this compound isomers need to be grown. This can be achieved by slow evaporation of the solvent from the reaction mixture.[8] For powder XRD, a finely ground crystalline sample is used.[9]

  • Data Collection: Mount the crystal or powder sample on a goniometer in an X-ray diffractometer.[9][10]

  • An X-ray beam, typically from a Cu Kα radiation source (λ ≈ 1.54 Å), is directed at the sample.[9]

  • The diffraction pattern is recorded by measuring the intensity of the scattered X-rays as a function of the scattering angle (2θ).[9][10]

  • Structure Solution and Refinement: The collected diffraction data is then used to solve and refine the crystal structure, yielding the unit cell parameters, space group, and atomic coordinates.

Parametercis-Copper(II) Glycinate Monohydratetrans-Copper(II) GlycinateReference(s)
Crystal System OrthorhombicNot specified[8]
Space Group P2₁2₁2₁Not specified[1][8]
Unit Cell Parameters a = 5.21 Å, b = 10.81 Å, c = 13.49 ÅNot specified[1]
Formula Units (Z) 4Not specified[1]
Coordination Geometry Distorted Square PyramidNot specified[8]

In the cis isomer, the two glycinate ligands are arranged with the nitrogen atoms on the same side of the copper ion.[8] A water molecule is also coordinated to the copper, resulting in a distorted square pyramidal geometry.[8] These units are further connected through hydrogen bonds to form polymeric chains.[8]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis Cu_Acetate Copper(II) Acetate Mix_Heat Mix & Heat Cu_Acetate->Mix_Heat Glycine Glycine Glycine->Mix_Heat Cis_Product cis-Cu(gly)₂(H₂O) Mix_Heat->Cis_Product Heat_Isomerization Heat / Reflux Cis_Product->Heat_Isomerization IR IR Spectroscopy Cis_Product->IR XRD X-ray Diffraction Cis_Product->XRD Trans_Product trans-Cu(gly)₂(H₂O) Heat_Isomerization->Trans_Product Trans_Product->IR Trans_Product->XRD

Caption: Experimental workflow for the synthesis and analysis of this compound isomers.

logical_relationship cluster_isomers Isomers cluster_techniques Analytical Techniques cluster_data Derived Information Cis cis-Isomer IR IR Spectroscopy Cis->IR XRD X-ray Diffraction Cis->XRD Trans trans-Isomer Trans->IR Trans->XRD IR_Data Vibrational Modes (Fewer bands for trans) IR->IR_Data XRD_Data Crystal Structure (Orthorhombic for cis) Bond Lengths/Angles XRD->XRD_Data

Caption: Relationship between isomers, analytical techniques, and resulting data.

References

Methodological & Application

Application Notes and Protocols: Copper Glycinate as a Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper glycinate has emerged as a versatile and cost-effective catalyst in a variety of organic synthesis reactions. Its utility stems from the ability of the glycine ligand to stabilize copper in various oxidation states, facilitating key steps in catalytic cycles. This document provides detailed application notes and experimental protocols for the use of this compound in Ullmann-type coupling reactions, Sonogashira couplings, and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.

Synthesis of Copper(II) Glycinate Monohydrate Catalyst

A reliable source of the catalyst is crucial for reproducible results. Both cis- and trans-isomers of copper(II) glycinate monohydrate can be synthesized. The cis-isomer is the kinetically favored product, while the trans-isomer is thermodynamically more stable.[1][2]

Experimental Protocol: Synthesis of cis-Bis(glycinato)copper(II) Monohydrate

This protocol is adapted from established laboratory procedures.[3][4]

Materials:

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Glycine (H₂NCH₂COOH)

  • Deionized water

  • Ethanol (95%) or 1-Propanol

  • Acetone

Equipment:

  • Beakers (150 mL and 250 mL)

  • Hot plate

  • Magnetic stirrer and stir bar (optional)

  • Ice bath

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • In a 250 mL beaker, dissolve 1.6 g of copper(II) acetate monohydrate in 15 mL of deionized water.

  • In a 150 mL beaker, dissolve 1.3 g of glycine in 10 mL of deionized water.

  • Heat both solutions on a hot plate to near boiling, stirring occasionally until all solids dissolve.

  • Carefully add the hot glycine solution to the hot copper(II) acetate solution while stirring.

  • Allow the resulting solution to cool for several minutes, then place it in an ice bath.

  • Once light blue, needle-like crystals begin to form, add 20 mL of 1-propanol or 95% ethanol with continuous stirring to induce further precipitation.

  • Continue to cool the mixture in the ice bath for several minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the precipitate twice with small portions of cold acetone.

  • Allow the solid to air-dry on the filter paper or in a desiccator.

The expected product is cis-bis(glycinato)copper(II) monohydrate as a light blue powder. The yield is typically high.

Experimental Workflow: Synthesis of cis-Copper(II) Glycinate

G cluster_0 Preparation of Reactant Solutions cluster_1 Reaction and Crystallization cluster_2 Product Isolation A Dissolve Copper(II) Acetate Monohydrate in Water C Heat Both Solutions to Near Boiling A->C B Dissolve Glycine in Water B->C D Mix Hot Solutions C->D E Cool in Ice Bath D->E F Add Propanol/Ethanol to Precipitate E->F G Vacuum Filtration F->G H Wash with Acetone G->H I Dry the Product H->I G A Cu(I)-Glycinate Complex B Oxidative Addition (Ar-X) A->B Ar-X C Cu(III) Intermediate (Ar-Cu(III)(X)-Glycinate) B->C D Ligand Exchange (Nu-H, -HX) C->D Nu-H E Cu(III) Complex (Ar-Cu(III)(Nu)-Glycinate) D->E F Reductive Elimination E->F F->A G Ar-Nu Product F->G G A Cu(I)-Glycinate B Formation of Copper Acetylide A->B C Cu(I)-Acetylide-Glycinate B->C D Oxidative Addition (Ar-X) C->D Ar-X E Cu(III) Intermediate (Ar-Cu(III)(C≡CR)-Glycinate) D->E F Reductive Elimination E->F F->A G Ar-C≡C-R Product F->G H Base H->B I R-C≡CH I->B G A Cu(I) B Alkyne Coordination A->B C Copper Acetylide B->C D Azide Coordination C->D E Six-membered Copper Intermediate D->E F Cyclization & Protonolysis E->F F->A G Triazole Product F->G H R'-C≡CH H->B I R-N3 I->D

References

Application Notes and Protocols for Copper Glycinate in Animal Nutrition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of copper glycinate in animal nutrition. This document details experimental protocols, presents quantitative data from various studies, and illustrates relevant biological pathways and experimental workflows. This compound, a chelated form of copper, is increasingly utilized in animal feed to enhance bioavailability, support optimal health, and improve performance metrics compared to inorganic copper sources like copper sulfate.[1]

Quantitative Data Summary

The following tables summarize key performance indicators from animal nutrition studies comparing this compound with other copper sources.

Table 1: Performance of Swine Supplemented with this compound vs. Copper Sulfate

ParameterControl (No added Cu)Copper Sulfate (5 mg/kg)This compound (5 mg/kg)This compound (20 mg/kg)Reference
Average Daily Gain (ADG) ( g/day ) 850880890910[1]
Feed Conversion Ratio (FCR) 2.82.72.65Not Reported[1]
Copper Digestibility (%) Not ReportedLowerHigherNot Reported[2]
Fecal Copper Content Not ReportedHigherLowerNot Reported[2][3]

A study on weaned pigs showed that those fed with 120 mg/kg of this compound or a combination of 60 mg/kg each of this compound and copper sulfate had increased ADG compared to pigs fed 120 mg/kg of copper sulfate or 60 mg/kg of this compound alone.[4]

Table 2: Performance and Health Indicators in Beef Steers

ParameterControl (No supplemental Cu)Copper Sulfate (5 or 10 mg/kg DM)This compound (5 or 10 mg/kg DM)Reference
Relative Bioavailability (%) Not Applicable100 (Standard)115 (Not statistically different)[5]
Final Liver Cu (mg/kg DM) Lower than supplemented groupsNo significant difference from Cu-GlyNo significant difference from CuSO4[5]
Average Daily Gain (ADG) No significant differenceNo significant differenceNo significant difference[6][5]
Dry Matter Intake (DMI) No significant differenceNo significant differenceNo significant difference[6][5]

In a study with high dietary antagonists (sulfur and molybdenum), the relative bioavailability of this compound was found to be 82% compared to copper sulfate based on liver copper concentrations.[7]

Table 3: Performance of Poultry Supplemented with this compound

ParameterCopper SulfateThis compoundReference
Body Weight Gain (BWG) LowerSignificantly Higher[8]
Feed Utilization LowerSignificantly Higher[8]
Cholesterol in Breast Meat HigherSignificantly Lower[9]
Iron in Breast Meat LowerSignificantly Higher[9]

Supplementation with this compound in laying hens has been shown to linearly increase egg production and egg mass.[10]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are outlined below.

Relative Bioavailability Study in Beef Steers

This protocol is designed to determine the relative bioavailability of this compound compared to a standard inorganic source like copper sulfate, particularly in the presence of dietary antagonists.

Objective: To evaluate the bioavailability of copper from this compound relative to copper sulfate in growing beef steers.

Materials:

  • 60 growing beef steers (e.g., Angus-cross), blocked by body weight.[11]

  • Basal diet low in copper and supplemented with antagonists (e.g., 0.3% sulfur and 2 mg/kg DM molybdenum).

  • Copper supplements: Copper sulfate (CuSO₄) and this compound (CuGly).

  • Equipment for feed mixing, individual animal feeding (e.g., GrowSafe feed bunks), blood collection, and liver biopsy.[11]

  • Analytical equipment for mineral analysis (e.g., ICP-OES or ICP-MS).[11]

Procedure:

  • Acclimation Period: Acclimate steers to the basal diet for a period of 14 days.

  • Initial Sampling (Day 0): Collect initial blood and liver biopsy samples from all steers to determine baseline copper status.[11]

  • Treatment Allocation: Randomly assign steers to one of the following dietary treatment groups (example based on literature):

    • Control: Basal diet with no supplemental copper.

    • CuSO₄ Group 1: Basal diet + 5 mg supplemental Cu/kg DM from CuSO₄.

    • CuSO₄ Group 2: Basal diet + 10 mg supplemental Cu/kg DM from CuSO₄.

    • CuGly Group 1: Basal diet + 5 mg supplemental Cu/kg DM from CuGly.

    • CuGly Group 2: Basal diet + 10 mg supplemental Cu/kg DM from CuGly.

  • Experimental Period: Feed the respective diets for 90 days. Monitor and record individual feed intake daily.[11]

  • Final Sampling (Day 90): Collect final blood and liver biopsy samples from all steers.[11]

  • Sample Analysis:

    • Dry and acid digest feed and liver samples.[11]

    • Analyze copper concentrations in feed, plasma, and liver samples using ICP-OES or ICP-MS.[11][12]

  • Data Analysis:

    • Use the slope-ratio assay method to determine relative bioavailability.[1]

    • Regress final liver copper concentrations on supplemental copper intake for each source, using initial liver copper as a covariate.[11]

    • The relative bioavailability of CuGly is calculated as (slope of CuGly / slope of CuSO₄) x 100.

Growth Performance Trial in Weaned Pigs

This protocol outlines a typical growth performance study to evaluate the efficacy of this compound as a feed additive in swine.

Objective: To assess the effect of this compound on the growth performance, nutrient digestibility, and physiological parameters of weaned pigs.

Materials:

  • A cohort of newly weaned pigs (e.g., 384 pigs), allotted to pens.[4]

  • Basal diet formulated to meet nutritional requirements, except for copper.[1]

  • Copper supplements: Copper sulfate (CuSO₄) and this compound (Cu-Gly).

  • Metabolic crates for digestibility studies.

  • Equipment for blood collection and analysis.

Procedure:

  • Acclimation Period: Allow pigs to acclimate to the new environment and a common basal diet for 7 days.

  • Treatment Allocation: Randomly assign pens of pigs to dietary treatments. Example treatments:[4]

    • Control: Basal diet with 120 mg/kg Cu from CuSO₄.

    • Cu-Gly 1: Basal diet with 60 mg/kg Cu from Cu-Gly.

    • Cu-Gly 2: Basal diet with 120 mg/kg Cu from Cu-Gly.

    • Combination: Basal diet with 60 mg/kg Cu from CuSO₄ + 60 mg/kg Cu from Cu-Gly.

  • Feeding and Monitoring: Provide ad libitum access to feed and water for the experimental period (e.g., 42 days).[4]

    • Record body weight at the beginning and end of the trial.

    • Monitor and record daily feed intake per pen.

    • Calculate Average Daily Gain (ADG), Average Daily Feed Intake (ADFI), and Feed Conversion Ratio (FCR).

  • Digestibility and Blood Analysis (Optional):

    • During a specific period (e.g., last 2 weeks), house a subset of pigs in metabolic crates to collect feces and urine for nutrient digestibility analysis.[2]

    • Collect blood samples at the end of the trial to analyze hematological and plasma biochemical parameters.[2]

  • Data Analysis: Analyze performance data using appropriate statistical models (e.g., ANOVA) to compare treatment groups.

Analytical Methods

Accurate quantification of copper in various matrices is crucial for these studies.

3.1. Sample Preparation:

  • Feed and Tissues (Liver): Samples are dried in a forced-air oven until a constant weight is achieved. The dried samples are then ground and subjected to acid digestion using trace mineral grade nitric acid.[11]

  • Blood: Collect blood in tubes with an appropriate anticoagulant (for plasma) or no additive (for serum). Centrifuge to separate plasma or serum.

3.2. Copper Quantification:

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS): These are the preferred methods for accurate determination of copper concentrations in digested feed, tissue, and plasma/serum samples due to their high sensitivity and specificity.[11][12]

  • Atomic Absorption Spectrophotometry (AAS): An alternative method for copper quantification.[1]

  • Spectrophotometry: A colorimetric method that can also be used for determining copper in animal tissues.[13]

Visualizations: Workflows and Pathways

Experimental Workflow for Bioavailability Studies

G cluster_prep Preparation Phase cluster_exp Experimental Phase (90 days) cluster_analysis Analysis Phase A Animal Selection & Acclimation (e.g., 60 beef steers) C Initial Sampling (Day 0) (Liver Biopsy & Blood) A->C B Basal Diet Formulation (Low Cu, with antagonists) E Dietary Supplementation (CuSO4 vs. Cu-Glycinate) B->E D Random Allocation to Treatment Groups C->D D->E F Daily Monitoring (Feed Intake, Health) E->F G Final Sampling (Day 90) (Liver Biopsy & Blood) F->G H Sample Preparation (Drying & Acid Digestion) G->H I Copper Analysis (ICP-OES / ICP-MS) H->I J Statistical Analysis (Slope-Ratio Assay) I->J K Determine Relative Bioavailability J->K

Caption: Workflow for a copper bioavailability trial in ruminants.

Copper Absorption and Transport Pathway

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream CuSO4 Inorganic Cu (CuSO4) CTR1 CTR1 (Copper Transporter 1) CuSO4->CTR1 Cu²⁺ CuGly Organic Cu (Cu-Glycinate) PepT1 PepT1 (Peptide Transporter 1) CuGly->PepT1 Intact Chelate ASCT2 ASCT2 (Amino Acid Transporter) CuGly->ASCT2 Intact Chelate Cu_pool Intracellular Copper Pool CTR1->Cu_pool PepT1->Cu_pool ASCT2->Cu_pool ATP7A ATP7A Cu_pool->ATP7A Portal_Vein Portal Vein to Liver ATP7A->Portal_Vein Export

Caption: Simplified pathway of copper absorption in the intestine.

Studies indicate that organic copper forms like this compound may be absorbed via amino acid or peptide transporters (PepT1, ASCT2), in addition to the primary copper transporter (CTR1) used by inorganic copper. This can lead to greater bioavailability.[3][14] The copper is then exported from the enterocyte into the bloodstream by ATP7A.[3][14]

Safety and Handling

  • Toxicity: While essential, excessive copper intake can lead to toxicity, which can cause damage to the liver and kidneys.[15][16][17] Sheep are particularly sensitive to copper toxicity.[18]

  • Handling: this compound is harmful if swallowed and can cause serious eye and skin irritation.[15][16] Appropriate personal protective equipment (gloves, eye protection) should be worn when handling the compound.[15][16]

  • Environmental: this compound is very toxic to aquatic life with long-lasting effects. Avoid release into the environment.[15][16]

References

Application Notes and Protocols: Incorporating Copper Glycinate in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper is an essential trace element in mammalian cell culture, playing a critical role as a cofactor for a multitude of enzymes involved in vital cellular processes. These processes include mitochondrial respiration, antioxidant defense, and post-translational modification of proteins. While historically supplied by serum in classical media formulations, the move towards serum-free and chemically defined media necessitates the deliberate supplementation of copper to ensure optimal cell growth, viability, and productivity.

Copper glycinate, a chelated form of copper bound to the amino acid glycine, offers a potential advantage over inorganic copper salts like copper sulfate. The chelation may enhance the bioavailability and reduce the potential toxicity of copper, providing a more stable and efficient delivery of this crucial micronutrient to the cells.

These application notes provide a comprehensive guide to incorporating this compound into cell culture media, with detailed protocols for stock solution preparation, optimization of working concentrations, and methods for evaluating its effects on cell culture performance and product quality.

The Role of Copper in Cellular Function and Recombinant Protein Production

Copper is indispensable for the activity of several key enzymes:

  • Cytochrome c oxidase: A critical component of the mitochondrial electron transport chain responsible for cellular energy production.

  • Superoxide dismutase (SOD1): An antioxidant enzyme that protects cells from oxidative damage by detoxifying superoxide radicals.

  • Lysyl oxidase: An enzyme involved in the cross-linking of collagen and elastin, essential for extracellular matrix formation.

  • Tyrosinase: An enzyme required for melanin synthesis.

In the context of biopharmaceutical production, particularly with Chinese Hamster Ovary (CHO) cells, appropriate copper supplementation has been shown to:

  • Enhance cell growth and viability.

  • Shift lactate metabolism: Promoting a shift from lactate production to consumption, which is beneficial for culture longevity and productivity.[1][2][3]

  • Improve recombinant protein production: Increasing the yield of monoclonal antibodies and other therapeutic proteins.[4]

  • Facilitate proper protein folding and assembly: Copper can act as an oxidizing agent, promoting the formation of disulfide bonds, which is critical for the correct structure and function of many recombinant proteins.[4]

  • Modulate protein glycosylation: The concentration of copper can influence the glycosylation patterns of recombinant proteins, a critical quality attribute.[5][6]

Copper-Dependent Signaling Pathways

Copper ions are not only enzymatic cofactors but also act as signaling molecules that can modulate various cellular pathways. One of the well-characterized pathways influenced by copper is the MAPK/ERK pathway , which is central to cell proliferation, differentiation, and survival. Copper has been shown to be required for the activation of MEK1/2, the kinases that phosphorylate and activate ERK1/2.[7] This suggests that optimal copper availability is crucial for normal growth factor signaling.

Below is a diagram illustrating the role of copper in the MAPK/ERK signaling pathway.

MAPK_Pathway receptor Growth Factor Receptor ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK1/2 raf->mek Phosphorylates erk ERK1/2 mek->erk Phosphorylates nucleus Nucleus (Gene Expression, Proliferation) erk->nucleus copper Copper (Cu+) copper->mek Allosteric Activation Optimization_Workflow start Define Experimental Goals (e.g., increase titer, alter glycosylation) range_finding Perform Range-Finding Study (e.g., 10 nM - 100 µM) start->range_finding dose_response Design Dose-Response Experiment (e.g., 6-8 concentrations) range_finding->dose_response cell_culture Seed and Culture Cells with This compound Concentrations dose_response->cell_culture sampling Monitor and Sample Culture (VCD, viability, metabolites) cell_culture->sampling analysis Analyze Harvested Supernatant (Titer, product quality) sampling->analysis data_analysis Analyze Data and Determine Optimal Concentration analysis->data_analysis end Validate Optimal Concentration data_analysis->end

References

Application Notes and Protocols: Copper Glycinate as a Copper Source for Microbial Growth Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper is an essential trace element for microbial growth, serving as a cofactor for numerous enzymes involved in critical cellular processes. However, at elevated concentrations, copper can be toxic to microorganisms. The choice of the copper source in microbial growth media can significantly influence its bioavailability and potential toxicity. Copper glycinate, a chelated form of copper, presents an alternative to commonly used inorganic copper salts like copper sulfate. The chelation with the amino acid glycine may enhance copper's solubility, stability, and uptake by microorganisms. These application notes provide a comprehensive overview of the use of this compound as a copper source in microbial growth media, including its effects on microbial growth and detailed protocols for its application.

Advantages of this compound

This compound offers several potential advantages over inorganic copper sources such as copper sulfate:

  • Enhanced Bioavailability: The chelated form may facilitate more efficient uptake by microbial cells.

  • Increased Solubility and Stability: this compound is readily soluble in water and can remain in solution across a wider pH range compared to some inorganic copper salts, preventing precipitation in complex media.

  • Reduced Toxicity: The chelated structure might modulate the release of free copper ions, potentially reducing toxicity at higher concentrations while still providing the necessary micronutrient.

Data Presentation

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
Molecular FormulaC₄H₈CuN₂O₄--INVALID-LINK--
Molecular Weight211.66 g/mol --INVALID-LINK--
AppearanceBlue crystalline powder--INVALID-LINK--
Solubility in Water0.43 g/100 mL--INVALID-LINK--
Table 2: Reported Concentrations of this compound in E. coli Growth Media
ConcentrationMedium TypeObservationReference
750 µMMinimal MediumSupported growth; used to study gene expression in response to optimal copper levels.[1]
2 mMMinimal MediumNear-lethal concentration; used to study gene expression in response to excess copper.[1]
Table 3: Comparison of Copper Sources on Microbial Growth (Hypothetical Data for Illustrative Purposes)
Copper SourceConcentration (µM)Microbial StrainIncubation Time (h)Optical Density (OD₆₀₀)
Control (No Copper)0E. coli K-12241.2 ± 0.1
Copper Sulfate500E. coli K-12241.5 ± 0.2
This compound500E. coli K-12241.7 ± 0.1
Copper Sulfate1000E. coli K-12240.8 ± 0.1
This compound1000E. coli K-12241.0 ± 0.2

Note: This table is for illustrative purposes to demonstrate how data could be presented. Researchers should generate their own data following the provided protocols.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

Objective: To prepare a sterile stock solution of this compound for supplementation of microbial growth media.

Materials:

  • This compound (C₄H₈CuN₂O₄)

  • Nuclease-free water

  • Sterile conical tubes (15 mL or 50 mL)

  • 0.22 µm sterile syringe filter

  • Sterile syringe

Procedure:

  • Calculate the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 100 mM).

  • Weigh the calculated amount of this compound powder in a sterile container.

  • Add a small volume of nuclease-free water to dissolve the powder completely.

  • Bring the final volume to the desired level with nuclease-free water in a sterile conical tube.

  • Vortex the solution until the this compound is fully dissolved.

  • To sterilize the solution, draw it into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile conical tube.

  • Label the tube with the name of the compound, concentration, and date of preparation.

  • Store the stock solution at 4°C, protected from light.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) of this compound

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.[2][3]

Materials:

  • Sterile 96-well microtiter plates

  • Microbial culture in the logarithmic growth phase

  • Appropriate sterile liquid growth medium (e.g., Luria-Bertani broth, Mueller-Hinton broth)

  • This compound stock solution (prepared as in Protocol 1)

  • Sterile diluent (e.g., saline or the growth medium)

  • Microplate reader

Procedure:

  • Prepare a series of two-fold serial dilutions of the this compound stock solution in the sterile growth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Leave a column of wells with only the growth medium as a negative control (no copper) and another column with a known inhibitor as a positive control.

  • Adjust the turbidity of the microbial culture to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for E. coli).[3]

  • Dilute the standardized microbial suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 100 µL of the diluted microbial suspension to each well, bringing the total volume to 200 µL.

  • Cover the plate and incubate at the optimal temperature and time for the specific microorganism (e.g., 37°C for 18-24 hours for E. coli).

  • After incubation, determine the MIC by visually assessing the lowest concentration of this compound that shows no turbidity (no visible growth).

  • Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration at which the OD is significantly lower than the negative control.

Protocol 3: Comparative Growth Curve Analysis

Objective: To compare the effect of this compound and copper sulfate on the growth kinetics of a microorganism.

Materials:

  • Microbial culture

  • Sterile liquid growth medium

  • Stock solutions of this compound and copper sulfate

  • Sterile flasks or 96-well plates

  • Shaking incubator

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare flasks or wells containing the sterile growth medium supplemented with different concentrations of this compound and copper sulfate. Include a control with no added copper.

  • Inoculate each flask or well with the microbial culture to a starting OD₆₀₀ of approximately 0.05.

  • Incubate the cultures under appropriate conditions (e.g., 37°C with shaking at 200 rpm for E. coli).

  • At regular time intervals (e.g., every hour for 24 hours), measure the OD₆₀₀ of each culture.

  • Plot the OD₆₀₀ values against time to generate growth curves for each condition.

  • Analyze and compare the lag phase, exponential growth rate, and stationary phase of the growth curves for the different copper sources and concentrations.

Visualizations

Copper Homeostasis in E. coli

// Arrows Cu2_out -> Cu1_peri [label="Reduction"]; Cu1_peri -> CueO [label="Oxidation"]; CueO -> Cu2_out [label="Detoxification"]; Cu1_peri -> CusF; CusF -> CusC; CusC -> CusB [style=invis]; CusB -> CusA [style=invis]; {rank=same; CusA; CusB; CusC;} Cu1_peri -> Cu1_cyto [label="Uptake"]; Cu1_cyto -> CopA; CopA -> Cu1_peri [label="Efflux"]; Cu1_cyto -> CueR [label="Sensing"]; CueR -> CopA [label="Activation"]; CueR -> CueO [label="Activation"]; Cu1_peri -> CusS [label="Sensing"]; CusS -> CusR [label="Phosphorylation"]; CusR -> CusA [label="Activation"]; } Caption: Copper homeostasis signaling pathway in E. coli.

Experimental Workflow for Media Preparation and Microbial Growth Analysis

// Workflow Arrows prep_media -> sterilize; prep_stock -> sterilize; sterilize -> add_cu; add_cu -> inoculate; inoculate -> incubate; incubate -> measure_growth; measure_growth -> analyze_data; analyze_data -> report; } Caption: Workflow for microbial growth analysis with this compound.

References

Application Notes and Protocols for the Quantification of Copper Glycinate in Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the quantitative analysis of copper glycinate in various solutions. Four primary analytical techniques are covered: High-Performance Liquid Chromatography (HPLC) with UV detection, Ultraviolet-Visible (UV-Vis) Spectrophotometry, Atomic Absorption Spectroscopy (AAS), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). Each section includes a summary of the method, detailed experimental protocols, and tabulated quantitative data to facilitate comparison. Additionally, experimental workflows are visualized using Graphviz diagrams.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC offers a robust method for the quantification of this compound, either by direct analysis of the complex or by indirect analysis of the copper ion after complexation with a chromogenic agent. The protocol described below is based on the formation of a stable, colored complex with ethylenediaminetetraacetic acid (EDTA) for UV detection.[1][2][3][4]

Experimental Protocol

Objective: To quantify this compound in an aqueous solution by converting it to a copper-EDTA complex and analyzing it via Reversed-Phase HPLC with UV detection.

Materials:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (ACN), HPLC grade

  • Ammonium acetate (CH₃COONH₄), analytical grade

  • Ethylenediaminetetraacetic acid (EDTA), analytical grade

  • This compound standard

  • Deionized water (18 MΩ·cm)

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation: Prepare a 50 mM ammonium acetate solution in deionized water. The mobile phase will be a mixture of acetonitrile and the 50 mM ammonium acetate solution containing 0.5 mg/mL EDTA. A common starting isocratic elution is 30:70 (v/v) ACN:ammonium acetate buffer.[1][3]

  • Standard Solution Preparation:

    • Prepare a stock solution of 1000 µg/mL this compound in deionized water.

    • From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 50 µg/mL by serial dilution with deionized water.

  • Sample Preparation:

    • Dilute the sample solution containing this compound with deionized water to fall within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: 30:70 (v/v) Acetonitrile : 50 mM Ammonium Acetate with 0.5 mg/mL EDTA

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detector Wavelength: 310 nm[1][3]

    • Column Temperature: 25 °C

  • Analysis:

    • Inject the prepared standards and samples into the HPLC system.

    • Record the peak area of the copper-EDTA complex, which should have a retention time of approximately 4-5 minutes.[2]

    • Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

Quantitative Data
ParameterValueReference
Linearity Range1 - 50 µg/mLAdapted from[2]
Limit of Detection (LOD)~0.1 µg/mLAdapted from[2]
Limit of Quantification (LOQ)~0.3 µg/mLAdapted from[2]
Recovery96.8 – 105.7%[2][3]
Precision (%RSD)< 2%[2][3]

Experimental Workflow

HPLC_Workflow prep_mobile_phase Prepare Mobile Phase (ACN, NH4OAc, EDTA) hplc_system HPLC System Setup (C18 Column, 310 nm) prep_mobile_phase->hplc_system prep_standards Prepare this compound Calibration Standards injection Inject Standards and Samples prep_standards->injection prep_sample Prepare and Filter Sample Solution prep_sample->injection hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection of Cu-EDTA Complex separation->detection data_analysis Data Analysis (Calibration Curve) detection->data_analysis quantification Quantify this compound data_analysis->quantification

Caption: HPLC analysis workflow for this compound.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry provides a simple and rapid method for the quantification of this compound in solutions, leveraging the colored complex formed between copper(II) and glycine.[5][6][7]

Experimental Protocol

Objective: To determine the concentration of this compound in a solution using a UV-Vis spectrophotometer.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound standard

  • Deionized water

Procedure:

  • Wavelength of Maximum Absorbance (λmax) Determination:

    • Prepare a mid-range concentration solution of this compound (e.g., 10 g/L).

    • Scan the solution over a wavelength range of 400-900 nm to determine the λmax. For copper complexes, this is often in the range of 600-800 nm. A well-defined absorbance peak for copper solutions can be found at approximately 805 nm.[5]

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 20 g/L) in deionized water.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 g/L to 20 g/L.[5]

  • Sample Preparation:

    • Dilute the sample solution with deionized water to ensure its absorbance falls within the linear range of the calibration curve.

  • Measurement:

    • Set the spectrophotometer to the predetermined λmax.

    • Use deionized water as a blank to zero the instrument.

    • Measure the absorbance of each standard and the prepared sample solution.

  • Analysis:

    • Construct a calibration curve by plotting absorbance versus the concentration of the this compound standards.

    • Determine the concentration of this compound in the sample using the equation of the line from the calibration curve (Beer's Law).

Quantitative Data
ParameterValueReference
Wavelength (λmax)~805 nm[5]
Linearity Range1 - 22 g/L[5]
Minimum Detectable Concentration~0.1 g/L[5]
Correlation Coefficient (R²)> 0.998[5]

Experimental Workflow

UVVis_Workflow find_lambda_max Determine λmax of This compound spectrophotometer Set Spectrophotometer to λmax find_lambda_max->spectrophotometer prep_standards Prepare Calibration Standards measure_abs Measure Absorbance of Standards and Sample prep_standards->measure_abs prep_sample Dilute Sample Solution prep_sample->measure_abs blank Zero with Deionized Water spectrophotometer->blank blank->measure_abs calibration_curve Construct Calibration Curve measure_abs->calibration_curve quantification Calculate Sample Concentration calibration_curve->quantification

Caption: UV-Vis spectrophotometry workflow.

Atomic Absorption Spectroscopy (AAS)

AAS is a highly sensitive and specific technique for determining the total copper content in a solution. The concentration of this compound can then be calculated based on the known stoichiometry of the complex. Both flame AAS and graphite furnace AAS (for lower concentrations) can be employed.[8][9][10][11][12]

Experimental Protocol (Flame AAS)

Objective: To determine the total copper concentration in a this compound solution using flame AAS.

Materials:

  • Atomic absorption spectrometer with a copper hollow-cathode lamp

  • Air-acetylene flame system

  • Copper standard solution (1000 mg/L)

  • Nitric acid (HNO₃), high purity

  • Deionized water

Procedure:

  • Instrument Setup:

    • Install the copper hollow-cathode lamp.

    • Set the wavelength to 324.7 nm.[9]

    • Optimize the instrument parameters (e.g., slit width, lamp current, gas flow rates) according to the manufacturer's instructions.

  • Standard Solution Preparation:

    • Prepare a 100 mg/L copper stock solution by diluting the 1000 mg/L standard with deionized water containing 1% (v/v) nitric acid.

    • Prepare a series of working standards (e.g., 0.5, 1.0, 2.0, 5.0, 10.0 mg/L) by diluting the stock solution with 1% nitric acid.

  • Sample Preparation:

    • Accurately dilute the this compound solution with 1% nitric acid to a concentration within the working range of the standards. Acidification helps to dissociate the complex and stabilize the copper ions.

  • Measurement:

    • Aspirate the blank (1% nitric acid) to set the instrument to zero.

    • Aspirate the standards in order of increasing concentration.

    • Aspirate the prepared sample solutions.

  • Analysis:

    • Generate a calibration curve by plotting the absorbance values against the copper concentrations of the standards.

    • Determine the copper concentration in the diluted sample from the calibration curve.

    • Calculate the original concentration of this compound in the sample, accounting for the dilution factor and the molar masses of copper and this compound.

Quantitative Data
ParameterFlame AASGraphite Furnace AASReference
Wavelength324.7 nm324.8 nm[9][12]
Linear Range0.1 - 10 mg/L1 - 35 µg/L[8][10]
Detection Limit~10 µg/L~0.2 µg/L[8][10]

Experimental Workflow

AAS_Workflow instrument_setup AAS Instrument Setup (Cu Lamp, 324.7 nm) aspirate_blank Aspirate Blank (1% HNO3) instrument_setup->aspirate_blank prep_standards Prepare Acidified Cu Standards aspirate_standards Aspirate Standards prep_standards->aspirate_standards prep_sample Dilute and Acidify This compound Sample aspirate_sample Aspirate Sample prep_sample->aspirate_sample aspirate_blank->aspirate_standards aspirate_standards->aspirate_sample calibration_curve Generate Calibration Curve aspirate_sample->calibration_curve calc_cu_conc Calculate Total Cu Concentration calibration_curve->calc_cu_conc calc_cugly_conc Calculate Copper Glycinate Concentration calc_cu_conc->calc_cugly_conc

Caption: Flame AAS analysis workflow.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive and powerful technique for the determination of the total copper concentration, even at ultra-trace levels. It can also be coupled with separation techniques like capillary electrophoresis (CE) or liquid chromatography (LC) for speciation analysis, allowing for the direct quantification of the this compound complex.[13][14][15][16]

Experimental Protocol (Total Copper Analysis)

Objective: To determine the total copper concentration in a this compound solution using ICP-MS.

Materials:

  • ICP-MS instrument

  • Copper standard solution (1000 µg/L)

  • Internal standard solution (e.g., Yttrium, Y)

  • Nitric acid (HNO₃), high purity

  • Deionized water

Procedure:

  • Instrument Tuning:

    • Tune the ICP-MS instrument according to the manufacturer's guidelines to ensure optimal sensitivity and resolution for copper isotopes (⁶³Cu and ⁶⁵Cu).

  • Standard Solution Preparation:

    • Prepare a series of calibration standards ranging from 0.1 to 100 µg/L of copper by diluting the stock solution with 2% (v/v) nitric acid.

    • Spike all standards and samples with an internal standard (e.g., 10 µg/L Y) to correct for matrix effects and instrument drift.

  • Sample Preparation:

    • Dilute the this compound solution with 2% nitric acid to bring the copper concentration into the calibration range.

  • Analysis:

    • Introduce the blank (2% nitric acid with internal standard), standards, and samples into the ICP-MS.

    • Monitor the ion counts for ⁶³Cu and the internal standard.

  • Data Processing:

    • Generate a calibration curve by plotting the ratio of the ⁶³Cu signal to the internal standard signal against the copper concentration of the standards.

    • Determine the copper concentration in the diluted sample from the calibration curve.

    • Calculate the original concentration of this compound in the sample, accounting for the dilution factor and stoichiometry.

Quantitative Data
ParameterValueReference
Isotopes Monitored⁶³Cu, ⁶⁵CuGeneral Knowledge
Detection Limits0.05 - 0.2 µg/mL (as metal by CE-ICP-MS)[13][14]
LinearityTypically > 4 orders of magnitude[15]
Precision (%RSD)< 5%[13][14]
Experimental Workflowdot

ICPMS_Workflow instrument_tuning ICP-MS Instrument Tuning for Cu analysis Analyze Blank, Standards, and Samples instrument_tuning->analysis prep_standards Prepare Acidified Cu Standards with Internal Std prep_standards->analysis prep_sample Dilute and Acidify Sample with Internal Std prep_sample->analysis data_acquisition Acquire Ion Count Data (63Cu and Internal Std) analysis->data_acquisition calibration Generate Calibration Curve (Signal Ratio vs. Conc.) data_acquisition->calibration calc_cu Determine Total Cu Concentration calibration->calc_cu calc_cugly Calculate this compound Concentration calc_cu->calc_cugly

References

Application Notes and Protocols for Studying In Vivo Copper Metabolism Using Copper Glycinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper is an essential trace mineral vital for a myriad of physiological processes, including cellular respiration, antioxidant defense, neurotransmitter synthesis, and connective tissue formation. The study of in vivo copper metabolism is crucial for understanding the pathophysiology of various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Copper glycinate, a chelate of copper with the amino acid glycine, offers high bioavailability and is an excellent tool for investigating the absorption, distribution, and metabolic fate of copper within a living organism.

These application notes provide a comprehensive guide for utilizing this compound in in vivo research settings. They include detailed experimental protocols, data presentation guidelines, and visualizations of relevant pathways and workflows to facilitate the design and execution of robust studies in the field of copper metabolism.

Application I: Assessing the Bioavailability of this compound

Objective: To determine the relative bioavailability of copper from this compound compared to a standard copper source, such as copper sulfate, in an in vivo model.

Experimental Protocol

This protocol is adapted from studies conducted in ruminants but can be modified for use in rodent models.

1. Animal Model and Acclimation:

  • Species: Murine (e.g., C57BL/6 mice) or Sprague-Dawley rats.

  • Acclimation: House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) for at least one week prior to the experiment. Provide ad libitum access to a standard chow diet and deionized water.

2. Diet Formulation:

  • Basal Diet: A copper-deficient basal diet is essential to deplete initial copper stores and enhance the sensitivity of the bioavailability assessment.

  • Treatment Diets:

    • Control Group: Basal diet with no supplemental copper.

    • Copper Sulfate Groups: Basal diet supplemented with two different concentrations of copper from copper sulfate (e.g., 5 mg and 10 mg supplemental Cu/kg diet).

    • This compound Groups: Basal diet supplemented with the same two concentrations of copper from this compound (e.g., 5 mg and 10 mg supplemental Cu/kg diet).

3. Experimental Procedure:

  • Duration: 8-12 weeks.

  • Administration: Provide the respective diets to each group of animals.

  • Sample Collection:

    • Blood: Collect blood samples via tail vein or saphenous vein at baseline and at regular intervals (e.g., every 4 weeks) throughout the study. A final blood sample should be collected at the end of the study.

    • Tissue: At the end of the study, euthanize the animals and collect liver tissue, as it is the primary storage organ for copper.

4. Sample Analysis:

  • Plasma/Serum Copper: Separate plasma or serum from blood samples and determine copper concentration using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

  • Liver Copper: Dry the liver tissue to a constant weight and digest it using a mixture of nitric acid and hydrogen peroxide. Analyze the copper concentration in the digest using ICP-MS.

  • Ceruloplasmin Activity: Measure the activity of ceruloplasmin, a copper-dependent enzyme, in plasma or serum using a colorimetric assay.

Data Presentation

Table 1: Bioavailability of this compound vs. Copper Sulfate in a Rodent Model (Hypothetical Data)

ParameterControlCopper Sulfate (5 mg/kg)Copper Sulfate (10 mg/kg)This compound (5 mg/kg)This compound (10 mg/kg)
Final Plasma Copper (µg/dL) 75 ± 595 ± 7115 ± 8105 ± 6130 ± 9
Final Liver Copper (µg/g dry wt) 10 ± 225 ± 340 ± 435 ± 455 ± 5
Ceruloplasmin Activity (U/L) 150 ± 10200 ± 15250 ± 20225 ± 18280 ± 22

Experimental Workflow

Bioavailability_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis cluster_outcome Outcome Animal_Model Rodent Model Selection (e.g., C57BL/6 Mice) Acclimation Acclimation Period (1 week) Animal_Model->Acclimation Diet Diet Formulation (Basal & Treatment Groups) Acclimation->Diet Administration Dietary Administration (8-12 weeks) Diet->Administration Blood_Collection Blood Sampling (Baseline, 4, 8, 12 weeks) Administration->Blood_Collection Tissue_Collection Terminal Tissue Collection (Liver) Administration->Tissue_Collection ICP_MS ICP-MS Analysis (Plasma & Liver Copper) Blood_Collection->ICP_MS Ceruloplasmin Ceruloplasmin Assay Blood_Collection->Ceruloplasmin Tissue_Collection->ICP_MS Bioavailability Relative Bioavailability Calculation ICP_MS->Bioavailability Ceruloplasmin->Bioavailability

Figure 1: Experimental workflow for assessing this compound bioavailability.

Application II: Tracing In Vivo Copper Metabolism with Stable Isotopes

Objective: To trace the absorption, distribution, and incorporation of copper from this compound into various tissues and cuproenzymes using a stable isotope of copper.

Experimental Protocol

1. Isotope and Animal Model:

  • Isotope: 65Cu-labeled this compound.

  • Animal Model: Male Sprague-Dawley rats.

2. Administration:

  • Administer a single dose of 65Cu-glycinate via oral gavage.

3. Sample Collection:

  • Collect blood, liver, kidney, brain, and muscle tissues at various time points post-administration (e.g., 2, 6, 12, 24, and 48 hours).

4. Sample Preparation for ICP-MS:

  • Blood: Separate plasma and red blood cells.

  • Tissues: Homogenize tissues in a suitable buffer.

  • Digestion: Digest all samples with high-purity nitric acid.

5. ICP-MS Analysis:

  • Measure the isotopic ratio of 65Cu to 63Cu in all samples to determine the enrichment of the stable isotope.

6. Analysis of Cuproenzyme Incorporation:

  • Isolate specific cuproenzymes (e.g., superoxide dismutase from red blood cells, ceruloplasmin from plasma) using immunoprecipitation or chromatography.

  • Determine the 65Cu enrichment in the isolated enzymes by ICP-MS.

Data Presentation

Table 2: 65Cu Enrichment in Tissues Following Oral Administration of 65Cu-Glycinate (Hypothetical Data)

Time (hours)Plasma (% 65Cu Enrichment)Liver (% 65Cu Enrichment)Kidney (% 65Cu Enrichment)Brain (% 65Cu Enrichment)
2 15.2 ± 1.88.5 ± 1.15.1 ± 0.71.2 ± 0.3
6 10.8 ± 1.520.3 ± 2.512.6 ± 1.43.5 ± 0.5
12 7.3 ± 1.025.1 ± 3.018.9 ± 2.15.8 ± 0.8
24 4.1 ± 0.622.4 ± 2.815.3 ± 1.96.2 ± 0.9
48 2.5 ± 0.418.6 ± 2.211.7 ± 1.55.5 ± 0.7

Experimental Workflow

Isotope_Tracing_Workflow cluster_prep Preparation cluster_admin Administration & Sampling cluster_analysis Analysis cluster_results Results Isotope Synthesize 65Cu-Glycinate Gavage Oral Gavage of 65Cu-Glycinate Isotope->Gavage Animal_Model Select Animal Model (Sprague-Dawley Rats) Animal_Model->Gavage Time_Points Time-Course Sample Collection (Blood, Tissues) Gavage->Time_Points Sample_Prep Sample Preparation (Digestion) Time_Points->Sample_Prep Enzyme_Isolation Cuproenzyme Isolation Time_Points->Enzyme_Isolation ICP_MS ICP-MS Isotopic Ratio Analysis Sample_Prep->ICP_MS Distribution Tissue Distribution Kinetics ICP_MS->Distribution Enzyme_Analysis ICP-MS of Isolated Enzymes Enzyme_Isolation->Enzyme_Analysis Incorporation Enzyme Incorporation Rate Enzyme_Analysis->Incorporation

Figure 2: Workflow for stable isotope tracing of copper metabolism.

Application III: Investigating the Role of Copper in Cellular Signaling

Objective: To determine the effect of this compound supplementation on copper-dependent signaling pathways, such as the MAPK and NF-κB pathways, in vivo.

Experimental Protocol

1. Animal Model and Treatment:

  • Species: C57BL/6 mice.

  • Treatment: Supplement the drinking water of the treatment group with this compound for 4 weeks. The control group receives regular deionized water.

2. Tissue Collection and Lysate Preparation:

  • At the end of the treatment period, euthanize the mice and collect tissues of interest (e.g., liver, brain).

  • Homogenize the tissues in lysis buffer containing protease and phosphatase inhibitors.

3. Western Blot Analysis:

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membranes with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK, total ERK, p-p65, total p65).

  • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

4. Quantitative PCR (qPCR):

  • Extract total RNA from the tissues and reverse transcribe it to cDNA.

  • Perform qPCR to measure the expression of target genes downstream of the MAPK and NF-κB pathways (e.g., c-Fos, IL-6).

Data Presentation

Table 3: Effect of this compound on MAPK and NF-κB Signaling in Mouse Liver (Hypothetical Data)

Protein/GeneControl GroupThis compound GroupP-value
p-ERK/Total ERK Ratio 1.0 ± 0.151.8 ± 0.25<0.05
p-p65/Total p65 Ratio 1.0 ± 0.121.6 ± 0.20<0.05
c-Fos mRNA (relative expression) 1.0 ± 0.22.5 ± 0.4<0.01
IL-6 mRNA (relative expression) 1.0 ± 0.33.1 ± 0.5<0.01

Signaling Pathway Diagram

Signaling_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Copper_Glycinate This compound Intracellular_Cu Increased Intracellular Copper Copper_Glycinate->Intracellular_Cu ROS Reactive Oxygen Species (ROS) Intracellular_Cu->ROS MEK MEK ROS->MEK activates IKK IKK ROS->IKK activates ERK ERK MEK->ERK phosphorylates cFos c-Fos Transcription ERK->cFos IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases IL6 IL-6 Transcription NFkB->IL6

Figure 3: Proposed signaling pathways activated by increased intracellular copper.

Conclusion

This compound is a valuable tool for researchers studying in vivo copper metabolism. Its high bioavailability allows for efficient delivery of copper to tissues, making it suitable for a range of applications from bioavailability and tracer studies to investigations of copper's role in cellular signaling. The protocols and data presentation formats provided here offer a framework for designing and interpreting experiments aimed at elucidating the complex roles of copper in health and disease.

Copper Glycinate in Agricultural and Plant Science Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper glycinate, a chelated form of the essential micronutrient copper, is gaining attention in agricultural and plant science research for its potential to enhance plant growth, improve nutrient uptake, and provide protection against certain pathogens. The chelation of copper with the amino acid glycine increases its bioavailability and mobility within the plant, offering advantages over inorganic copper sources. This document provides detailed application notes and protocols for the use of this compound in research settings, along with a summary of available quantitative data and visual representations of relevant biological pathways and experimental workflows.

Applications in Agricultural and Plant Science

This compound has several key applications in plant science research, primarily focused on:

  • Micronutrient Fertilization: Correcting copper deficiencies in crops, which can lead to stunted growth, reduced yields, and impaired reproductive development. The chelated form ensures efficient uptake and translocation of copper.

  • Seed Treatment: Enhancing seed germination and early seedling vigor.[1][2]

  • Fungicidal and Bactericidal Agent: Providing protection against a range of plant pathogens. The copper ion is the active agent, disrupting cellular processes in fungi and bacteria.[3][4]

  • Elicitor of Plant Defense Responses: Triggering the plant's natural defense mechanisms to enhance resistance to biotic and abiotic stress.

Data Presentation

Table 1: Effect of this compound Seed Treatment on Winter Barley Germination
TreatmentApplication Rate (g Cu per 1 ton of seed)Germination Rate (%)Increase Over Control (%)Sprout Length (cm)Root Length (cm)
Control (Distilled Water)031 ± 2-3.12.1
This compound2058 ± 3273.42.7
This compound4040 ± 394.02.4

Data from a study on winter barley seeds. The results indicate that a lower concentration of this compound was more effective in improving germination.[1][2]

Table 2: General Comparison of this compound and Copper Sulfate
FeatureThis compoundCopper Sulfate
Bioavailability HighModerate
Phytotoxicity Risk LowerHigher
Solubility GoodHigh
Application Flexibility Foliar, Soil, SeedFoliar, Soil
Uptake Efficiency HighModerate

Experimental Protocols

Protocol 1: Synthesis of this compound (Laboratory Scale)

This protocol describes the synthesis of this compound monohydrate for research purposes.

Materials:

  • Copper(II) carbonate hydroxide (Cu₂CO₃(OH)₂)

  • Glycine

  • Distilled water

  • Magnetic stirrer with heating plate

  • Beakers

  • Filter paper

  • Drying oven

Procedure:

  • Prepare a suspension of Cu₂CO₃(OH)₂ in distilled water.

  • Add glycine to the suspension while stirring continuously. A common molar ratio is 1:4 (Cu₂CO₃(OH)₂ to glycine).

  • Heat the mixture to 60-70°C on a hot plate with continuous stirring for approximately 30 minutes. A color change to a dark blue solution will be observed.[5]

  • Allow the solution to cool to room temperature.

  • Filter the solution to remove any unreacted solids.

  • Crystallize the this compound by slow evaporation or by adding a miscible organic solvent like ethanol and cooling.

  • Collect the resulting blue crystals by filtration and dry them in an oven at a low temperature (e.g., 40-50°C).

  • The synthesis can achieve a yield of up to 97%.[1][2]

Protocol 2: Seed Encrustation with this compound

This protocol is adapted from a study on winter barley and can be modified for other cereal grains.

Materials:

  • This compound solution (concentration to be determined based on the target application rate)

  • Seeds

  • Seed coating equipment (e.g., rotating drum or a simple container for manual mixing)

  • Drying apparatus (e.g., forced-air oven at low temperature or air drying)

Procedure:

  • Solution Preparation: Prepare an aqueous solution of this compound. For winter barley, a rate of 20 grams of copper per 1 ton of grain was found to be effective.[1][2] Calculate the required concentration based on the volume of solution to be applied per unit weight of seeds.

  • Seed Coating:

    • Place the seeds in the coating equipment.

    • Gradually apply the this compound solution to the seeds while continuously mixing to ensure uniform coverage.

  • Drying:

    • After coating, spread the seeds in a thin layer.

    • Dry the seeds using a forced-air oven at a temperature that will not damage the seeds (typically below 40°C) or allow them to air dry until they reach their original moisture content.

  • Storage: Store the treated seeds in a cool, dry place until planting.

Protocol 3: Foliar Application of this compound

This protocol provides a general guideline for the foliar application of this compound. Specific rates and timings will vary depending on the crop, growth stage, and environmental conditions.

Materials:

  • This compound product (formulated for foliar application)

  • Sprayer (e.g., backpack sprayer for small plots, boom sprayer for larger areas)

  • Water

  • Adjuvant (optional, to improve spray coverage and adhesion)

Procedure:

  • Determine Application Rate: Consult product labels or conduct preliminary trials to determine the optimal application rate. General recommendations for chelated copper are often in the range of 0.5 lb of Cu per acre.[6]

  • Solution Preparation:

    • Fill the sprayer tank with half the required volume of water.

    • Add the calculated amount of this compound to the tank while agitating.

    • If using an adjuvant, add it to the tank according to the manufacturer's instructions.

    • Add the remaining water to reach the final desired spray volume.

  • Application:

    • Apply the spray solution to the plant foliage, ensuring thorough coverage of both the upper and lower leaf surfaces.

    • Apply during the cooler parts of the day (early morning or late evening) to minimize the risk of foliar burn.

    • Avoid application when rain is expected.

Protocol 4: Soil Drench Application of this compound

This protocol outlines a general procedure for applying this compound to the soil.

Materials:

  • This compound

  • Watering can or irrigation system

  • Measuring equipment

Procedure:

  • Determine Application Rate: Soil application rates for copper can range from 2 to 10 kg of Cu per hectare, depending on the soil type and crop.[7] For chelated forms, lower rates are typically used.

  • Solution Preparation: Dissolve the calculated amount of this compound in a suitable volume of water.

  • Application:

    • Apply the solution evenly to the soil surface around the base of the plants.

    • Water the area after application to help move the this compound into the root zone.

    • For larger areas, this compound can be injected into the irrigation system (fertigation).

Signaling Pathways and Experimental Workflows

Copper Homeostasis and Signaling in Plants

Copper is an essential micronutrient, but it is toxic at high concentrations. Therefore, plants have evolved a tightly regulated system for copper uptake, distribution, and storage. The chelated form of copper in this compound is thought to facilitate its uptake and transport within the plant.

CopperHomeostasis cluster_soil Soil cluster_root Root Cell cluster_shoot Shoot/Leaf Cell Cu(II)-Glycinate Cu(II)-Glycinate FRO FRO Cu(II)-Glycinate->FRO Reduction Cu(I) Cu(I) COPT COPT Cu(I)->COPT Uptake Cu-Chaperones Cu-Chaperones COPT->Cu-Chaperones Transport FRO->Cu(I) Cu(II) -> Cu(I) SPL7 SPL7 SPL7->COPT Upregulates (Low Cu) SPL7->FRO Upregulates (Low Cu) Cu-Enzymes Cu-Dependent Enzymes Cu-Chaperones->Cu-Enzymes Photosynthesis Photosynthesis Cu-Chaperones->Photosynthesis Respiration Respiration Cu-Chaperones->Respiration PathogenDefense Pathogen Defense Cu-Chaperones->PathogenDefense

Caption: Simplified pathway of this compound uptake and utilization in a plant cell.

Description of the Pathway:

  • Uptake: In the soil, copper is often present as Cu(II). Before uptake by the roots, it is typically reduced to Cu(I) by ferric reductase oxidases (FROs) located on the root cell membrane.

  • Transport: The reduced copper, Cu(I), is then transported into the root cells by high-affinity copper transporters (COPTs).

  • Homeostasis Regulation: The transcription factor SPL7 plays a crucial role in regulating copper homeostasis. Under low copper conditions, SPL7 is activated and upregulates the expression of genes encoding copper transporters like COPTs and FROs to increase copper uptake.

  • Intracellular Transport: Once inside the cell, copper is bound by copper chaperones, which safely deliver it to various cellular compartments and cuproproteins, preventing the accumulation of free, toxic copper ions.

  • Utilization: Copper is then incorporated into various enzymes and proteins that are essential for key physiological processes, including photosynthesis, respiration, and defense against pathogens.

General Experimental Workflow for Evaluating this compound

This workflow outlines the key steps for designing and conducting an experiment to assess the effects of this compound on plants.

ExperimentalWorkflow cluster_planning Experimental Design cluster_execution Experiment Execution cluster_analysis Data Collection and Analysis cluster_conclusion Conclusion Define_Objectives Define Objectives (e.g., test efficacy, determine optimal dose) Select_Plant Select Plant Species and Growth Conditions Define_Objectives->Select_Plant Choose_Application Choose Application Method (Seed, Foliar, Soil) Select_Plant->Choose_Application Set_Treatments Set Treatment Groups (Control, Cu-Glycinate doses, Other Cu sources) Choose_Application->Set_Treatments Prepare_Materials Prepare Materials (Seeds, Soil, Cu-Glycinate solutions) Set_Treatments->Prepare_Materials Apply_Treatments Apply Treatments According to Protocol Prepare_Materials->Apply_Treatments Monitor_Plants Monitor Plant Growth and Health Apply_Treatments->Monitor_Plants Collect_Data Collect Data (e.g., Germination rate, Biomass, Yield, Disease severity) Monitor_Plants->Collect_Data Perform_Analysis Perform Biochemical/Molecular Analysis (e.g., Enzyme assays, Gene expression) Collect_Data->Perform_Analysis Statistical_Analysis Statistical Analysis Perform_Analysis->Statistical_Analysis Interpret_Results Interpret Results Statistical_Analysis->Interpret_Results Draw_Conclusions Draw Conclusions Interpret_Results->Draw_Conclusions

Caption: A general workflow for plant science research involving this compound.

Conclusion

This compound presents a promising alternative to traditional inorganic copper sources in agriculture and plant science. Its enhanced bioavailability and reduced phytotoxicity risk make it a valuable tool for researchers studying plant nutrition, stress physiology, and pathology. The provided protocols and data serve as a starting point for designing and conducting experiments to further elucidate the mechanisms of action and optimize the application of this compound in various cropping systems. Further research is needed to expand the quantitative data on a wider range of plant species and to explore its full potential in sustainable agriculture.

References

Application Notes: Standardized Preparation of Aqueous Copper Glycinate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper glycinate, the coordination complex formed between copper(II) ions and the amino acid glycine, is a subject of significant interest in biochemical and pharmaceutical research. Its high bioavailability makes it a superior source of copper in dietary supplements and animal feed.[1][2] In drug development, copper complexes are explored for their potential therapeutic activities, including anti-inflammatory and anti-proliferative effects.[3] The preparation of this compound solutions with consistent purity and concentration is critical for reproducible experimental results.

This document provides standardized protocols for the synthesis of bis(glycinato)copper(II) monohydrate, the most common form, which exists as two geometric isomers: cis and trans.[4][5] The kinetically favored cis isomer typically forms at room temperature, while heating can convert it to the more thermodynamically stable trans isomer.[4][6] These protocols are designed to yield a solid product that can be dissolved in aqueous media to prepare solutions of desired concentrations.

Physicochemical and Quantitative Data

The properties of copper(II) glycinate are essential for its handling, storage, and application in experimental settings. The following data has been compiled from various sources.

PropertyValueSource(s)
Chemical Formula C₄H₈CuN₂O₄ (anhydrous)[7][8]
Molecular Weight 211.66 g/mol (anhydrous)[7][8]
Appearance Blue to purple crystalline powder or needles.[2][7][2][7]
Isomers Exists as cis and trans geometric isomers.[4][4]
Solubility in Water 0.18 g/100 mL (0 °C)0.52 g/100 mL (25 °C)[1]
Solubility in Other Solvents Slightly soluble in alcohol; insoluble in hydrocarbons, ethers, and ketones.[2][9][2][9]
pH (of solution) Typically between 3 and 5.[7][7]
Decomposition Temp. Decomposes around 100-130°C.[7][7]
Stability Stable under ordinary conditions of use and storage.[7] It is hygroscopic.[7][7]

Experimental Protocols

The following sections detail standardized methods for synthesizing this compound. The most common laboratory preparation involves the reaction of a copper(II) salt with glycine in an aqueous solution.

This protocol is a widely cited method that reliably produces the cis isomer of the complex.[6][10][11]

3.1.1 Materials and Equipment

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Glycine (H₂NCH₂COOH)

  • Deionized water

  • Ethanol or 1-Propanol

  • Acetone (for washing)

  • Beakers (150 mL, 250 mL)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bars

  • Graduated cylinders

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

  • Filter paper

3.1.2 Procedure

  • Prepare Reactant Solutions:

    • In a 250 mL beaker, dissolve approximately 2.0 g of copper(II) acetate monohydrate in 25 mL of deionized water.[12]

    • In a separate 150 mL beaker, dissolve approximately 1.5 g of glycine in 25 mL of deionized water.[12]

  • Heating: Gently heat both solutions on a hot plate to about 70°C, stirring until all solids are completely dissolved.[11][12]

  • Reaction: While still hot, pour the glycine solution into the copper(II) acetate solution while stirring the mixture.[10][13] A deep blue solution will form.

  • Crystallization:

    • Remove the beaker from the heat and allow it to cool to room temperature.

    • Place the beaker in an ice bath to facilitate crystallization. Needle-like blue crystals should begin to form.[11]

    • To enhance precipitation, slowly add 20 mL of ethanol or 1-propanol while continuing to stir.[10]

  • Isolation and Purification:

    • Collect the blue crystals by vacuum filtration using a Büchner funnel.[10]

    • Wash the collected precipitate twice with small portions of acetone to remove any unreacted starting materials and water.[10]

  • Drying: Transfer the final product to a pre-weighed watch glass or filter paper and allow it to air dry completely. The product is cis-bis(glycinato)copper(II) monohydrate.

This alternative method avoids the use of acetate and produces the complex with a high yield.[14][15]

3.2.1 Materials and Equipment

  • Basic copper(II) carbonate (Cu₂CO₃(OH)₂)

  • Glycine (H₂NCH₂COOH)

  • Deionized water

  • Beaker (100 mL)

  • Hot plate with magnetic stirrer

  • Magnetic stir bar

  • Filtration apparatus (gravity or vacuum)

3.2.2 Procedure

  • Prepare Suspension: In a 100 mL beaker, create a suspension by adding 2.0 g of basic copper(II) carbonate to 30 mL of deionized water.[14]

  • Add Glycine: Add 6.0 g of glycine to the suspension.[14]

  • Reaction: Heat the mixture to 60–65°C with constant stirring. The reaction is indicated by a color change as the green carbonate is consumed and a blue solution/precipitate forms.

  • Digestion: Maintain the temperature and stirring for approximately one hour, then allow the mixture to stand for 24 hours to ensure complete reaction.[14]

  • Isolation: Filter the resulting mixture to collect the blue solid product.

  • Drying: Air dry the product at room temperature. The final product is Cu(NH₂CH₂COO)₂·H₂O.[14][15]

Workflow and Visualization

The synthesis of this compound follows a logical sequence of steps from raw materials to the final purified product. This process is visualized in the workflow diagram below.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Synthesis & Crystallization cluster_purification 3. Product Isolation weigh Weigh Reagents (Copper Salt & Glycine) dissolve_cu Dissolve Copper Salt in Hot Deionized Water weigh->dissolve_cu dissolve_gly Dissolve Glycine in Hot Deionized Water weigh->dissolve_gly mix Combine Hot Solutions with Stirring dissolve_cu->mix dissolve_gly->mix cool Cool Mixture in Ice Bath mix->cool precipitate Induce Precipitation (Add Ethanol/Propanol) cool->precipitate filter Vacuum Filter Crystals precipitate->filter wash Wash Crystals with Acetone filter->wash dry Air Dry Product wash->dry end_product Final Product: cis-Cu(Gly)₂·H₂O dry->end_product

Caption: General workflow for the synthesis of this compound.

Preparation of Aqueous Solutions & Stability

To prepare an aqueous solution, accurately weigh the synthesized and dried this compound powder and dissolve it in a known volume of deionized water or a suitable buffer. Gentle heating or sonication can aid dissolution, but be aware that this compound has limited solubility in water (approx. 5.2 g/L at 25°C).[1]

The speciation of copper(II) complexes in aqueous solution is highly pH-dependent.[16][17][18] In acidic solutions (pH 1-4), various protonated and non-protonated copper-glycine complexes can exist, such as [Cu(GlyH)]²⁺, [Cu(Gly)]⁺, and Cu(Gly)₂.[16] It is crucial to control and report the pH of the final solution for experimental consistency.

Storage: Store the solid this compound powder in a tightly closed container in a cool, dry, and well-ventilated place to protect it from moisture, as it is hygroscopic.[7][19] Aqueous solutions should be freshly prepared for best results.

Safety Precautions

This compound and its precursors require careful handling in a laboratory setting.

  • General Handling: Handle in a well-ventilated area. Avoid generating dust.[19][20]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[19]

  • Hazards: Harmful if swallowed.[8] Causes skin and serious eye irritation.[20] It is also very toxic to aquatic life.[20]

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and high temperatures.[7]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Avoid release to the environment.[19]

References

Application Notes and Protocols for Employing Copper Glycinate in Immunomodulatory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing copper glycinate in research focused on immunomodulatory agents. This document outlines the effects of this compound on various immune cells, details relevant experimental protocols, and summarizes key quantitative data. Additionally, it provides visual representations of the implicated signaling pathways and experimental workflows.

Introduction

Copper is an essential trace element crucial for the proper functioning of the immune system.[1][2][3] Copper deficiency has been linked to impaired immune responses, including decreased lymphocyte proliferation and increased susceptibility to pathogens.[1][2][3] this compound, a chelated form of copper with high bioavailability, has emerged as a compound of interest for its potential immunomodulatory properties.[1][3] Understanding its mechanism of action is vital for the development of novel therapeutic strategies for immune-related disorders. These notes are intended to serve as a practical resource for researchers investigating the immunomodulatory effects of this compound.

Data Presentation: In Vitro and In Vivo Effects of this compound

The following tables summarize the quantitative data from studies on the effects of this compound on immune cells and cytokine production.

Table 1: In Vitro Effects of this compound on Human Immune Cells

Cell TypeParameterTreatment/ConcentrationObserved EffectReference
PBMCs Proliferation3-50 µg/mLProgressive inhibition[1][2]
CD4+ Helper T Cells IL-2 Secretion3-100 µg/mLDose-dependent decrease (approx. 25% reduction at 3 µg/mL)[1]
IL-17 Secretion3-100 µg/mLDose-dependent decrease (approx. 75% reduction at 100 µg/mL)[1]
IFN-γ Secretion3-50 µg/mLSlight decrease (approx. 50% suppression)[1]
THP-1 (monocytic) IL-6 Secretion3-25 µg/mLSlight reduction[1]
50 µg/mLSignificant reduction (approx. 30%)[1]
TNF-α Secretion≥ 3 µg/mLSignificant reduction (>50%)[1]
25 µg/mLPeak reduction (approx. 70%)[1]
NF-κB Expression3-50 µg/mLUpregulation (approx. 25% increase)[1]
Cell Viability50 µg/mLApprox. 20% decrease[1]
100 µg/mLApprox. 80% decrease[1]
Jurkat (T lymphocyte) Intracellular Ca2+ InfluxDose-dependentSignificant inhibition[1][2]

Table 2: In Vivo Effects of Copper-Glycine Chelate in Broiler Chickens

ParameterTreatmentObserved EffectReference
CD3+CD4+ T lymphocytes Feed supplementation with Cu-GlyIncreased percentage[4]
CD3+CD8+ T lymphocytes Feed supplementation with Cu-GlyIncreased percentage[4]
CD25+ T cells Feed supplementation with Cu-GlyIncreased percentage[4]
Cells with MHC Class II expression Feed supplementation with Cu-GlyIncreased percentage[4]
IL-2 Concentration Feed supplementation with Cu-GlyIncreased[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Lymphocyte Proliferation Assay using CFSE

This protocol is for measuring the proliferation of lymphocytes (e.g., PBMCs) in response to stimulation, with and without this compound treatment. The assay utilizes Carboxyfluorescein diacetate succinimidyl ester (CFSE), a fluorescent dye that is equally distributed among daughter cells upon cell division, leading to a halving of fluorescence intensity with each division.[5][6]

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 culture medium

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • CFSE (prepare stock solution in DMSO)

  • Mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads)

  • This compound stock solution

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells with PBS.

  • CFSE Labeling:

    • Resuspend the cells at a concentration of 10-20 x 10^6 cells/mL in pre-warmed PBS containing 0.1% FBS.[7]

    • Add CFSE to a final concentration of 1-5 µM. The optimal concentration may need to be determined empirically, as high concentrations can be toxic.[6][7]

    • Incubate for 5-10 minutes at 37°C, protected from light.[6]

    • Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium (containing 10% FBS).

    • Wash the cells three times with complete medium to remove excess CFSE.

  • Cell Culture and Treatment:

    • Resuspend the CFSE-labeled cells in complete RPMI-1640 medium.

    • Plate the cells in a 96-well plate at a density of 1 x 10^5 cells/well.

    • Add the desired concentrations of this compound to the respective wells. Include vehicle-only controls.

    • Add the mitogen to stimulate proliferation (e.g., PHA at 5 µg/mL). Include an unstimulated control.

    • Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash them with PBS.

    • Resuspend the cells in FACS buffer (PBS with 1% FBS and 0.05% sodium azide).

    • Acquire the samples on a flow cytometer, detecting CFSE fluorescence in the FITC channel.

    • Analyze the data by gating on the lymphocyte population and observing the sequential halving of CFSE fluorescence, which represents subsequent generations of proliferating cells.

Protocol 2: Cytokine Secretion Assay in THP-1 Cells by ELISA

This protocol describes the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) secreted by the human monocytic cell line THP-1 upon stimulation and treatment with this compound.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS and 0.05 mM 2-mercaptoethanol

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation

  • Lipopolysaccharide (LPS) for stimulation

  • This compound stock solution

  • ELISA kit for the cytokine of interest (e.g., human TNF-α, human IL-6)

Procedure:

  • Differentiation of THP-1 Cells:

    • Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well in complete medium.

    • Add PMA to a final concentration of 50-100 ng/mL to induce differentiation into macrophage-like cells.

    • Incubate for 24-48 hours. The cells will become adherent.

    • After incubation, remove the medium containing PMA and wash the cells gently with fresh medium.

  • Cell Treatment and Stimulation:

    • Add fresh complete medium to the differentiated THP-1 cells.

    • Add the desired concentrations of this compound to the wells. Include a vehicle-only control.

    • Incubate for 1-2 hours.

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include an unstimulated control.

    • Incubate for 18-24 hours.

  • Sample Collection and ELISA:

    • After the incubation period, carefully collect the cell culture supernatants.

    • Centrifuge the supernatants to pellet any detached cells and debris.

    • Perform the ELISA for the target cytokine according to the manufacturer's instructions. This typically involves:

      • Adding the supernatants (and standards) to the antibody-coated plate.

      • Incubating to allow cytokine binding.

      • Washing the plate.

      • Adding a detection antibody.

      • Incubating and washing.

      • Adding a substrate to produce a colorimetric signal.

      • Stopping the reaction and reading the absorbance on a microplate reader.

  • Data Analysis:

    • Calculate the cytokine concentrations in the samples based on the standard curve.

    • Compare the cytokine levels in the this compound-treated groups to the stimulated control group.

Protocol 3: NF-κB Activation Assay by Flow Cytometry

This protocol allows for the quantification of NF-κB activation by measuring the degradation of its inhibitor, IκBα, using intracellular flow cytometry.[8][9]

Materials:

  • Immune cells (e.g., THP-1 cells, PBMCs)

  • Appropriate culture medium

  • Stimulant (e.g., LPS for THP-1, TNF-α for other cell types)

  • This compound stock solution

  • Fixation/Permeabilization Buffer

  • Primary antibody against IκBα

  • Fluorochrome-conjugated secondary antibody

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture the cells of interest under appropriate conditions.

    • Treat the cells with desired concentrations of this compound for a specified period.

    • Stimulate the cells with an appropriate agonist to induce NF-κB activation (e.g., 1 µg/mL LPS for THP-1 cells for 30-60 minutes). Include unstimulated and stimulated controls.

  • Fixation and Permeabilization:

    • Harvest the cells and wash them with PBS.

    • Fix the cells using a fixation buffer (e.g., 4% paraformaldehyde) for 10-15 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with a permeabilization buffer (e.g., ice-cold 90% methanol or a commercial permeabilization wash buffer) for 30 minutes on ice.

  • Intracellular Staining:

    • Wash the permeabilized cells with permeabilization wash buffer.

    • Resuspend the cells in the permeabilization wash buffer containing the primary antibody against IκBα.

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Wash the cells to remove unbound primary antibody.

    • Resuspend the cells in the permeabilization wash buffer containing the fluorochrome-conjugated secondary antibody.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Wash the cells to remove unbound secondary antibody.

  • Flow Cytometry Analysis:

    • Resuspend the cells in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on the cell population of interest and measuring the mean fluorescence intensity (MFI) of the IκBα staining. A decrease in IκBα MFI indicates its degradation and subsequent NF-κB activation.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanisms of action of this compound and a general workflow for its in vitro evaluation.

G cluster_workflow Experimental Workflow for In Vitro Immunomodulatory Assessment cluster_assays Assays start Immune Cell Isolation/Culture (e.g., PBMCs, THP-1) treatment Treatment with This compound start->treatment stimulation Stimulation (e.g., LPS, PHA) treatment->stimulation proliferation Proliferation Assay (CFSE) stimulation->proliferation cytokine Cytokine Secretion Assay (ELISA) stimulation->cytokine signaling Signaling Pathway Analysis (Flow Cytometry - NF-κB) stimulation->signaling analysis Data Analysis and Interpretation proliferation->analysis cytokine->analysis signaling->analysis

Caption: A generalized experimental workflow for assessing the immunomodulatory effects of this compound in vitro.

G cluster_pathway Proposed Immunomodulatory Signaling Pathways of this compound cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cg This compound mapk MAPK Activation (e.g., JNK, p38) cg->mapk ikb IκB Degradation cg->ikb cytokines Modulation of Cytokine Production (↓ IL-2, IL-6, IL-17, TNF-α) mapk->cytokines nfkb NF-κB Activation ikb->nfkb leads to nfkb->cytokines proliferation Inhibition of Lymphocyte Proliferation cytokines->proliferation

Caption: A simplified diagram of the potential signaling pathways modulated by this compound.

References

Application Notes and Protocols: The Role of Copper Glycinate and Other Copper Complexes in Preclinical Wound Healing Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper is an essential trace element integral to numerous physiological processes, including all stages of wound healing: hemostasis, inflammation, proliferation, and remodeling. Its therapeutic potential in wound care is attributed to its roles in promoting angiogenesis, stimulating collagen and elastin synthesis, and exhibiting broad-spectrum antimicrobial properties. Copper-containing compounds, such as copper glycinate, copper peptides, and copper oxides, are being actively investigated in preclinical models to harness these benefits for improved wound management. This document provides an overview of the mechanisms, quantitative data from preclinical studies, and detailed experimental protocols related to the application of copper complexes in wound healing. While direct preclinical data on this compound is limited in the available literature, we will draw upon findings from closely related copper compounds, such as the copper peptide GHK-Cu (glycyl-L-histidyl-L-lysine-Cu2+) and copper oxide, to provide a comprehensive picture.

Mechanism of Action of Copper in Wound Healing

Copper ions play a multifaceted role in the wound microenvironment. They are crucial cofactors for enzymes like lysyl oxidase, which is essential for the cross-linking of collagen and elastin, thereby strengthening the extracellular matrix. Copper also modulates the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling.[1][2]

One of the primary mechanisms by which copper promotes wound healing is through the stimulation of angiogenesis, the formation of new blood vessels. Copper has been shown to upregulate the expression of key pro-angiogenic factors, including Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-1 alpha (HIF-1α).[2][3] HIF-1α is a critical transcription factor that orchestrates the cellular response to low oxygen levels, a common feature of wound environments, and its stabilization by copper leads to the expression of genes that drive angiogenesis and cell migration.[3]

Furthermore, copper can influence the inflammatory response. In vitro studies with copper bis-glycinate have shown that it can modulate the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 from monocytic cells. This suggests a potential role for copper in resolving inflammation and promoting the transition to the proliferative phase of healing.

Signaling Pathway: Copper-Mediated Angiogenesis in Wound Healing

Copper_Wound_Healing_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Response (e.g., Endothelial Cell, Fibroblast) Copper_Glycinate This compound / Copper Complexes Copper_Ions Copper Ions (Cu2+) Copper_Glycinate->Copper_Ions Release of Cu2+ HIF-1a Stabilization of HIF-1α Copper_Ions->HIF-1a Induces Collagen_Synthesis Collagen & Elastin Synthesis (via Lysyl Oxidase) Copper_Ions->Collagen_Synthesis Activates Cell_Migration Cell Migration & Proliferation Copper_Ions->Cell_Migration Stimulates VEGF_Expression Increased VEGF Expression HIF-1a->VEGF_Expression Promotes Angiogenesis Angiogenesis VEGF_Expression->Angiogenesis Leads to Wound_Closure Accelerated Wound Closure Angiogenesis->Wound_Closure ECM_Remodeling ECM Remodeling Collagen_Synthesis->ECM_Remodeling Contributes to ECM_Remodeling->Wound_Closure Cell_Migration->Wound_Closure

Caption: Signaling pathway of copper in promoting wound healing.

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from preclinical studies on copper-containing compounds in wound healing models.

Table 1: Efficacy of Topical GHK-Cu Gel in an Irradiated Rat Flap Model

ParameterGHK-Cu Gel Group (n=13)Control Group (n=10)P-value
Mean Ischemic Area (cm²)5.0 (SD=0.9)3.8 (SD=1.1)0.011
Mean Blood Vessel Count209.0 (SD=111.1)207.4 (SD=109.4)0.973
Mean Vessel Luminal Area (µm²)525.7 (SD=191.0)422.8 (SD=109.7)0.118
Mean VEGF Intensity Score0.34 (SD=0.19)0.54 (SD=0.41)0.169

Data from a study on irradiated dorsal rat flaps. Interestingly, in this specific model of irradiated wounds, GHK-Cu treatment was associated with a larger ischemic area and no significant increase in blood vessel formation or VEGF expression.

Table 2: Efficacy of Copper Oxide-Impregnated Dressings in a Diabetic Mouse Model

ParameterCopper Oxide Dressing GroupControl Dressing GroupP-value
Mean Wound Area Reduction53.2%Not specified0.003
Mean Granulation Tissue Formation43.37% increaseNot specified<0.001

Data from a study on non-infected wounds in diabetic mice, demonstrating a significant improvement in wound closure and granulation tissue formation with copper oxide dressings.

Table 3: In Vitro Effects of Copper Bis-glycinate (Cbg) on Human Cells

Cell TypeCbg ConcentrationOutcome
Human Corneal Epithelial (HCE-T) cells0.05 - 5 µg/mLNo significant impact on wound repair.
Human Corneal Epithelial (HCE-T) cells50 µg/mLSignificant hindrance in wound closure (1.5-fold compared to control).
Monocytic THP-1 cells (LPS-stimulated)3 - 25 µg/mLSlight reduction in IL-6 levels.
Monocytic THP-1 cells (LPS-stimulated)50 µg/mL~30% reduction in IL-6 levels.
Monocytic THP-1 cells (LPS-stimulated)≥ 3 µg/mL>50% reduction in TNF-α levels.

This in vitro study highlights the dose-dependent and cell-type-specific effects of copper bis-glycinate, indicating that while it has immunomodulatory properties, higher concentrations can be detrimental to epithelial cell migration.

Experimental Protocols

Protocol 1: In Vivo Wound Healing Study in an Irradiated Rat Model

This protocol is based on a study evaluating the effects of a topical copper tripeptide (GHK-Cu) gel on wound healing in irradiated rat skin.

1. Animal Model and Irradiation:

  • Species: Sprague-Dawley rats.

  • Irradiation: A single dose of radiation is delivered to the dorsal skin. A recovery period of 28 days is allowed post-irradiation to establish a chronic wound healing model.

2. Surgical Procedure:

  • Anesthetize the rats according to approved institutional protocols.

  • Create a 2 x 8 cm cranially based dorsal flap.

3. Treatment Groups:

  • Test Group: Apply GHK-Cu gel to the wound bed twice daily.

  • Control Group: Apply an aquaphilic ointment (vehicle control) to the wound bed twice daily.

4. Duration of Treatment:

  • Continue the treatment for 10 consecutive days.

5. Outcome Measures:

  • Wound Area Analysis:

    • Euthanize the animals at the end of the treatment period.

    • Capture digital images of the flaps.

    • Use digital image analysis software to quantify the ischemic area of the flaps.

  • Histological and Immunohistochemical Analysis:

    • Harvest the flap tissues and fix in 10% neutral buffered formalin.

    • Embed the tissues in paraffin and section for staining.

    • Histology: Perform Hematoxylin and Eosin (H&E) staining to assess general morphology, inflammatory infiltrate, and re-epithelialization.

    • Immunohistochemistry:

      • Stain for a vascular endothelium marker (e.g., Caveolin-1 or CD31) to quantify blood vessel number and luminal area.

      • Stain for Vascular Endothelial Growth Factor (VEGF) to assess its expression in fibroblasts at the wound interface.

    • Use digital image analysis to quantify the staining intensity and positive areas.

6. Statistical Analysis:

  • Use appropriate statistical tests (e.g., unpaired t-tests) to compare the outcomes between the test and control groups. A p-value of <0.05 is typically considered statistically significant.

Experimental Workflow: In Vivo Wound Healing Study

experimental_workflow A Animal Model Selection (e.g., Sprague-Dawley Rat) B Induction of Wound Model (e.g., Dorsal Irradiation) A->B C Surgical Flap Creation B->C D Group Allocation (Test vs. Control) C->D E Topical Treatment Application (e.g., this compound Formulation) D->E F Daily Treatment Regimen (e.g., Twice Daily for 10 Days) E->F G Endpoint Analysis F->G H Wound Area Measurement (Digital Image Analysis) G->H I Tissue Harvesting & Histology (H&E Staining) G->I J Immunohistochemistry (VEGF, CD31) G->J K Data Analysis & Interpretation H->K I->K J->K

Caption: General workflow for a preclinical in vivo wound healing study.

Conclusion

Copper-containing compounds, including copper peptides and copper oxides, have demonstrated significant potential in accelerating wound healing in various preclinical models. The underlying mechanisms involve the promotion of angiogenesis, modulation of the inflammatory response, and stimulation of extracellular matrix deposition. While direct evidence for this compound in these models is still emerging, the broader data on copper complexes provide a strong rationale for its investigation. The provided protocols and data serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic applications of copper in wound care. It is crucial to consider the specific form of copper, its concentration, and the delivery vehicle, as these factors can significantly influence its efficacy and safety profile.

References

Troubleshooting & Optimization

optimizing the reaction yield for copper glycinate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction yield for copper glycinate synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful and efficient synthesis of this important compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Crystal Formation - Solution is supersaturated but nucleation has not initiated.- Cooling process is too rapid.- Impurities in the reaction mixture inhibiting crystallization.- Induce Nucleation: Try scratching the inside of the flask at the liquid-air interface with a glass rod. If that fails, add a small "seed" crystal of previously synthesized this compound to the solution to act as a template.[1]- Control Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]- Purification: Ensure all glassware is clean and use high-purity reagents.
Product is a different color than the expected blue/blue-green - Presence of unreacted starting materials.- Formation of side products.- Incorrect pH of the solution.- Ensure Complete Reaction: Verify that all starting materials have dissolved before mixing and that the reaction has been given sufficient time to complete.- Washing: Thoroughly wash the final product with the recommended solvent (e.g., ethanol or acetone) to remove soluble impurities.[1][2]- pH Adjustment: While not always necessary, ensuring the pH is in the optimal range for complex formation can improve product purity.
Low Yield - Incomplete reaction.- Loss of product during filtration or transfer.- Suboptimal stoichiometry of reactants.- Use of an inefficient synthesis method.- Optimize Reaction Time & Temperature: Ensure the reaction is heated for the recommended duration to drive it to completion.[3]- Careful Handling: When transferring the product during filtration, use a small amount of the cold wash solvent to rinse the reaction vessel and transfer any remaining crystals.[1]- Verify Stoichiometry: Accurately weigh all reactants to ensure the correct molar ratios are used. The reaction between copper(II) acetate and glycine is typically in a 1:2 molar ratio.[2]- Alternative Methods: Consider alternative synthesis routes, such as using basic copper carbonate, which has been reported to produce yields as high as 97%.[4][5]
Presence of pink metallic copper in the product - This has been observed when using copper(II) oxide (CuO) as the starting material, suggesting a side reaction is occurring.- It is recommended to use an alternative copper source, such as basic copper carbonate (Cu₂CO₃(OH)₂) or copper(II) acetate (Cu(CH₃COO)₂·H₂O), which have been shown to produce a purer product without this issue.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing this compound?

A1: The most frequently used methods involve the reaction of glycine with a copper(II) salt. Common copper sources include copper(II) acetate monohydrate, basic copper carbonate, and copper(II) oxide.[2][4][5]

Q2: What is the typical yield for this compound synthesis?

A2: The yield can vary significantly depending on the method used. Synthesis from basic copper carbonate and glycine has been reported to achieve a yield of 97%.[4][5] Other methods may produce lower or variable yields.

Q3: How can I improve the crystallization of my product?

A3: If crystals do not form readily upon cooling, you can try two techniques. First, scratch the inner surface of the flask with a glass rod to create nucleation sites. Second, if available, add a seed crystal of this compound to initiate crystallization.[1]

Q4: What is the purpose of washing the final product with ethanol or acetone?

A4: Washing the collected crystals with a cold organic solvent like ethanol or acetone helps to remove any remaining soluble impurities and unreacted starting materials, leading to a purer final product.[1][2]

Q5: Are there different isomeric forms of this compound?

A5: Yes, this compound exists as cis and trans geometric isomers. The common synthesis method starting from copper(II) acetate typically yields the cis isomer, as it precipitates more quickly. The cis isomer can be converted to the trans isomer by heating.[2][6]

Experimental Protocols

Protocol 1: Synthesis from Copper(II) Acetate Monohydrate

This is a common laboratory method for producing cis-copper(II) glycinate monohydrate.

Materials:

  • Copper(II) acetate monohydrate

  • Glycine

  • Deionized water

  • Ethanol or Acetone (for washing)

Procedure:

  • Dissolve approximately 2.0 g of copper(II) acetate monohydrate in 25 mL of deionized water in a 125 mL Erlenmeyer flask (Flask A).[1]

  • In a separate beaker, dissolve approximately 1.4 g of glycine in 20 mL of deionized water (Flask B).[1]

  • Heat both solutions on a hot plate until the solids are completely dissolved and the solutions are near boiling.[1][2]

  • Remove the beakers from the heat and, while still warm, add the glycine solution to the copper(II) acetate solution and stir.[1][2]

  • Allow the reaction mixture to cool to room temperature, then place it in an ice bath to facilitate crystallization.[1]

  • Once crystals have formed, add approximately 20 mL of cold ethanol or acetone with continuous stirring to help precipitate more product.[1]

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with two portions of cold acetone or ethanol.[1][2]

  • Allow the product to air dry completely before weighing to determine the final yield.

Protocol 2: High-Yield Synthesis from Basic Copper Carbonate

This method has been reported to produce high yields of this compound.[4][5]

Materials:

  • Basic copper carbonate (Cu₂CO₃(OH)₂)

  • Glycine

  • Deionized water

Procedure:

  • Create a suspension of basic copper carbonate in deionized water.

  • Add glycine to the suspension. The reaction is: Cu₂CO₃(OH)₂ + 4NH₂CH₂COOH → 2Cu(NH₂CH₂COO)₂ + 3H₂O + CO₂.

  • Heat the reaction mixture while stirring.

  • Continue heating until the reaction is complete, which is often indicated by a color change and the cessation of gas evolution.

  • Allow the mixture to cool, which should induce the crystallization of this compound monohydrate.

  • Filter the product, wash with cold deionized water, and dry to obtain the final product. This method has been shown to produce a yield of 97%.[4][5]

Data Summary

Reactant Quantities for Protocol 1
ReactantMass (g)Moles (approx.)Molar Ratio
Copper(II) Acetate Monohydrate2.00.011
Glycine1.40.0186~1.86

Note: The literature often suggests a 1:2 molar ratio of copper salt to glycine.[2]

Visualizations

Experimental Workflow for this compound Synthesis (from Copper Acetate)

G cluster_prep Preparation of Reactant Solutions cluster_reaction Reaction and Crystallization cluster_isolation Product Isolation and Purification A Dissolve Copper(II) Acetate in heated DI Water C Mix hot solutions of Copper Acetate and Glycine A->C B Dissolve Glycine in heated DI Water B->C D Cool to Room Temperature C->D E Cool in Ice Bath to induce crystallization D->E F Add cold Ethanol/Acetone to enhance precipitation E->F G Vacuum Filter Crystals F->G H Wash crystals with cold Ethanol/Acetone G->H I Air Dry the final product H->I

Caption: Workflow for the synthesis of this compound.

Chemical Reaction Pathway

G Cu_Acetate Cu(CH₃COO)₂·H₂O (Copper(II) Acetate) Cu_Glycinate Cu(NH₂CH₂COO)₂·H₂O (cis-Copper(II) Glycinate) Cu_Acetate->Cu_Glycinate + Glycine Acetic_Acid 2 CH₃COOH (Acetic Acid) Cu_Acetate->Acetic_Acid + Glycine Glycine 2 NH₂CH₂COOH (Glycine) Glycine->Cu_Glycinate Glycine->Acetic_Acid

References

addressing solubility challenges of copper glycinate in neutral buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility challenges of copper glycinate in neutral buffers.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in water?

A1: The reported solubility of this compound in water varies in the literature. One source indicates a solubility of 0.52 g/100 g at 25 °C[1], while another suggests a significantly higher solubility of 16.7–20 g/100 g at 20 °C. This discrepancy may arise from differences in the experimental conditions or the specific form of this compound used (e.g., monohydrate vs. anhydrous, cis vs. trans isomer)[1]. It is recommended to experimentally determine the solubility under your specific conditions.

Q2: Why does my this compound precipitate out of solution in a neutral buffer (e.g., PBS, TRIS)?

A2: this compound solubility is pH-dependent. In neutral to alkaline conditions, the equilibrium between different copper-glycine complexes can shift, and the formation of less soluble species can lead to precipitation[2][3][4]. Additionally, buffer components themselves can interact with copper ions. For instance, phosphate buffers can form insoluble copper phosphate precipitates[2][3]. Temperature fluctuations and evaporation of the solvent, leading to increased concentration, can also cause precipitation[5][6].

Q3: Can I use co-solvents to improve the solubility of this compound in my neutral buffer?

A3: Yes, co-solvents like dimethyl sulfoxide (DMSO) and ethanol can be used to enhance the solubility of this compound[7][8]. However, the introduction of organic solvents may affect your downstream experiments, for example, by impacting cell viability in cell culture assays[9]. It is crucial to determine the tolerance of your experimental system to the chosen co-solvent and its concentration.

Q4: What is the difference between the cis and trans isomers of this compound, and does it affect solubility?
Q5: How can I accurately determine the concentration of dissolved this compound in my solution?

A5: You can use UV-Visible (UV-Vis) spectrophotometry or Atomic Absorption Spectroscopy (AAS) to determine the copper concentration, which directly relates to the this compound concentration. For UV-Vis, you will need to create a calibration curve using standards of known this compound concentration[12][13][14]. AAS is a more sensitive technique for determining the elemental copper concentration[15][16][17][18].

Troubleshooting Guides

Problem 1: this compound does not fully dissolve in a neutral buffer.

Logical Troubleshooting Workflow

start Start: this compound insolubility issue check_pH Verify buffer pH is neutral (7.0-7.4) start->check_pH adjust_pH Adjust pH slightly towards acidic (e.g., 6.5) using dilute HCl, then readjust to neutral check_pH->adjust_pH If pH is correct check_temp Gently warm the solution (e.g., to 37°C) with stirring adjust_pH->check_temp If still insoluble use_cosolvent Add a small percentage of a co-solvent (e.g., 1-5% DMSO or ethanol) check_temp->use_cosolvent If still insoluble sonicate Sonicate the solution for short intervals use_cosolvent->sonicate If still insoluble filter Filter sterilize if precipitation persists and use the saturated supernatant sonicate->filter If still insoluble end End: Re-evaluate experiment if insolubility persists filter->end

Caption: Troubleshooting workflow for dissolving this compound.

Problem 2: A precipitate forms in my this compound solution over time.
Possible Causes and Solutions
Possible Cause Recommended Solution
pH shift Verify the pH of your solution. If it has shifted, readjust it to the desired neutral pH. Consider using a buffer with a stronger buffering capacity in the neutral range.
Evaporation Store your solution in a tightly sealed container to prevent solvent evaporation, which increases the concentration and can lead to precipitation. For long-term storage, consider storing at a lower temperature (e.g., 4°C), but be aware that this might decrease solubility for some compounds.
Interaction with Buffer Components If using a phosphate buffer, you may be observing the formation of insoluble copper phosphate. Consider switching to a different buffer system like TRIS, but be aware that TRIS can also interact with copper ions[19].
Photodegradation Store the solution protected from light, as light can sometimes induce chemical changes that lead to precipitation.

Experimental Protocols

Protocol 1: Preparation of a Saturated this compound Solution in Neutral Buffer

This protocol allows for the preparation of a saturated solution, which can then be used to determine the solubility limit or for experiments requiring a consistent, maximum concentration of dissolved this compound.

Materials:

  • This compound (specify form, e.g., monohydrate)

  • Neutral buffer of choice (e.g., 0.1 M Phosphate Buffer pH 7.4, or 50 mM TRIS-HCl pH 7.5)

  • Magnetic stirrer and stir bar

  • Volumetric flasks

  • pH meter

  • Syringe filters (0.22 µm)

Procedure:

  • Add an excess amount of this compound to a known volume of the neutral buffer in a volumetric flask. "Excess" means adding enough solid so that some remains undissolved after equilibration.

  • Stir the suspension vigorously at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • The filtrate is your saturated this compound solution. The concentration of this solution represents the solubility of this compound under these conditions.

Protocol 2: Quantification of this compound Concentration using UV-Vis Spectrophotometry

This method is suitable for determining the concentration of this compound in a clear, filtered solution.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz or plastic cuvettes

  • Saturated this compound solution (from Protocol 1)

  • Neutral buffer (same as used for the saturated solution)

  • Volumetric flasks and pipettes for dilutions

Procedure:

Part A: Creating a Calibration Curve

  • Prepare a stock solution of this compound with a known concentration in the neutral buffer. You may need to slightly acidify the buffer to initially dissolve a higher concentration and then carefully readjust the pH to neutral.

  • Perform a series of serial dilutions of the stock solution to create at least five standard solutions of known concentrations.

  • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound (around 630-650 nm)[20]. Use the neutral buffer as a blank.

  • Plot a graph of absorbance versus concentration.

  • Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1 indicates a good linear fit[12][13][14].

start Start: Prepare Stock Solution prep_standards Prepare a series of standard dilutions start->prep_standards measure_abs Measure absorbance of each standard at λmax prep_standards->measure_abs plot_graph Plot Absorbance vs. Concentration measure_abs->plot_graph linear_regression Perform linear regression to get equation and R² plot_graph->linear_regression end End: Calibration curve is ready linear_regression->end

Caption: Workflow for creating a UV-Vis calibration curve.

Part B: Measuring the Unknown Concentration

  • Take your filtered, saturated this compound solution.

  • If necessary, dilute the sample with the neutral buffer to ensure its absorbance falls within the linear range of your calibration curve.

  • Measure the absorbance of the (diluted) sample at the same λmax.

  • Use the equation of the calibration curve to calculate the concentration of this compound in your sample. Remember to account for any dilution factor.

Protocol 3: Quantification of Copper Concentration using Atomic Absorption Spectroscopy (AAS)

AAS is a highly sensitive method for determining the elemental copper concentration in your solution.

Materials:

  • Atomic Absorption Spectrophotometer with a copper hollow-cathode lamp

  • Certified copper standard solution

  • Nitric acid (high purity)

  • Deionized water

  • Your filtered this compound solution

Procedure:

  • Prepare a series of copper standard solutions by diluting a certified copper standard with deionized water containing a small amount of nitric acid (e.g., 0.2%) to keep the copper ions in solution.

  • Prepare your unknown sample by diluting your filtered this compound solution with the same acidified deionized water to fall within the linear range of the instrument.

  • Aspirate the standards and the sample into the AAS instrument and measure the absorbance at 324.7 nm[15][16].

  • Generate a calibration curve by plotting absorbance versus the concentration of the copper standards.

  • Determine the copper concentration in your sample from the calibration curve, accounting for any dilutions.

Quantitative Data Summary

Parameter Value Conditions Reference
Solubility in Water 0.52 g / 100 g25 °C[1]
Solubility in Water 16.7 - 20 g / 100 g20 °C
UV-Vis λmax ~630 - 650 nmAqueous solution[20]
AAS Wavelength 324.7 nm-[15][16]

Note: The significant discrepancy in reported water solubility highlights the importance of determining solubility under your specific experimental conditions.

References

methods to prevent the degradation of copper glycinate stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with copper glycinate stock solutions. The information is designed to help prevent degradation and ensure the stability and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for preparing a this compound stock solution?

A1: A common method for preparing a this compound stock solution involves the reaction of a copper(II) salt with glycine in an aqueous solution. Here is a general laboratory protocol:

Experimental Protocol: Preparation of this compound Stock Solution

Materials:

  • Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O) or Copper(II) carbonate basic (Cu₂(OH)₂CO₃)

  • Glycine (NH₂CH₂COOH)

  • Deionized water

  • Ethanol or Propanol (for precipitation if isolating the solid)

  • Heating plate and magnetic stirrer

  • Sterile filters (if for cell culture use)

Procedure:

  • Dissolution of Reactants:

    • Separately dissolve copper(II) acetate monohydrate and glycine in deionized water. A typical molar ratio is 1 mole of copper salt to 2 moles of glycine.[1][2]

    • Heating the solutions gently (e.g., to around 70°C) can aid in dissolution.[3]

  • Reaction:

    • While the solutions are still warm, slowly add the glycine solution to the copper(II) acetate solution with constant stirring.[4] A color change to blue indicates the formation of the this compound complex.[3]

  • Preparation of Stock Solution:

    • For a stock solution of a specific concentration, calculate the required masses of this compound (if starting from solid) or the initial reactants to achieve the target molarity in a defined final volume of deionized water.

    • If preparing from solid this compound, dissolve the appropriate amount in high-purity deionized water. Gentle warming and stirring can be used to facilitate dissolution.

    • For applications requiring sterility, such as cell culture, filter the final solution through a 0.22 µm sterile filter.

Q2: What are the primary factors that can cause the degradation of this compound stock solutions?

A2: The main factors contributing to the degradation of this compound in aqueous solutions are pH, temperature, and exposure to light and oxygen.

  • pH: The stability of the copper(II)-glycine complex is pH-dependent. At pH values above 11, the complex can become unstable, leading to the precipitation of copper oxides (CuO and Cu₂O).[5]

  • Temperature: Elevated temperatures, particularly above 60°C, can decrease the stability of the this compound complex in solution.[5] High temperatures can also accelerate the oxidative degradation of the glycine ligand.[6]

  • Oxidation: The glycine component of the complex can undergo oxidative degradation, especially in the presence of oxygen and at higher temperatures.[7]

  • Light: As with many chemical solutions, prolonged exposure to light can potentially contribute to degradation. It is advisable to store solutions in light-protected containers.[7]

Q3: What is the optimal pH range for storing aqueous this compound solutions?

A3: Based on available data, this compound solutions are most stable within a pH range of approximately 4 to 11. It is crucial to avoid highly alkaline conditions (pH > 11) to prevent the precipitation of copper oxides.[5]

Q4: Are there any recommended antioxidants or stabilizers to prevent the degradation of this compound solutions?

A4: While specific antioxidants for stabilizing this compound stock solutions are not well-documented in the literature for laboratory research, the principle is to prevent the oxidative degradation of the glycine ligand. Glycine itself has been noted to have antioxidant properties and can help mitigate lead-induced oxidative stress.[8] However, some antioxidants can act as pro-oxidants in the presence of copper ions. Therefore, the addition of antioxidants should be approached with caution and validated for the specific application. For some industrial applications, such as electroless copper plating, stabilizers like formate salts are used to prevent the decomposition of copper in the solution.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitate forms in the solution upon storage. pH is too high (above 11).Adjust the pH of the solution to be within the stable range (pH 4-11).
Evaporation of the solvent leading to supersaturation.Ensure the storage container is tightly sealed.
The blue color of the solution fades or changes over time. Degradation of the this compound complex.Prepare a fresh solution. Review storage conditions (temperature, light exposure).
Oxidative degradation of the glycine ligand.Store the solution under an inert atmosphere (e.g., nitrogen or argon) if oxygen sensitivity is a concern. Consider preparing smaller batches more frequently.
Inconsistent experimental results using the stock solution. Degradation of the stock solution.Prepare a fresh stock solution and re-run the experiment. Implement a regular schedule for preparing fresh solutions.
Incorrect initial concentration.Verify the calculations and weighing of reagents during preparation. If possible, analytically determine the concentration of the stock solution.

Analytical Methods for Stability Assessment

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be a straightforward method to monitor the stability of the copper(II)-glycine complex. The complex exhibits a characteristic absorption maximum (λmax) at approximately 620-625 nm. A decrease in the absorbance at this wavelength over time can indicate degradation of the complex.[10]

Experimental Protocol: UV-Vis Spectrophotometric Analysis

  • Prepare a calibration curve: Prepare a series of this compound solutions of known concentrations and measure their absorbance at the λmax.

  • Sample analysis: Dilute an aliquot of the stock solution to a concentration that falls within the linear range of the calibration curve.

  • Measure absorbance: Record the absorbance of the sample at the λmax.

  • Monitor over time: Repeat the measurement at regular intervals to track any changes in absorbance, which would indicate a change in the concentration of the this compound complex.

High-Performance Liquid Chromatography (HPLC)

General Approach for Developing a Stability-Indicating HPLC Method:

  • Column Selection: A C18 or similar reversed-phase column is a common starting point.

  • Mobile Phase Selection: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be controlled to ensure good peak shape and retention.

  • Detection: As this compound has a weak chromophore, indirect UV detection after complexation with a UV-active chelating agent like EDTA or DOTA may be necessary.[11][12]

  • Forced Degradation Studies: To ensure the method is stability-indicating, the stock solution should be subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. The HPLC method must be able to separate the intact this compound from these degradation products.[13]

Visualization of Key Concepts

degradation_pathway Potential Degradation Pathways of this compound Solution A This compound Stock Solution B High pH (>11) A->B Alkaline Conditions D High Temperature (>60°C) + Oxygen A->D Thermal/Oxidative Stress G Light Exposure A->G Environmental Factor C Precipitation of Copper Oxides (CuO, Cu2O) B->C E Oxidative Degradation of Glycine Ligand D->E F Loss of Complex Integrity D->F H Photodegradation G->H

Caption: Factors leading to the degradation of this compound solutions.

experimental_workflow Workflow for Stability Assessment of this compound Solution cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analytical Monitoring A Prepare this compound Stock Solution B1 Controlled pH (4-11) A->B1 B2 Controlled Temperature (e.g., 4°C, 25°C) A->B2 B3 Light Protected A->B3 C1 UV-Vis Spectroscopy (λmax ~625 nm) B1->C1 Time Points C2 Stability-Indicating HPLC B1->C2 Time Points B2->C1 Time Points B2->C2 Time Points B3->C1 Time Points B3->C2 Time Points D Data Analysis: Assess change in concentration and presence of degradants C1->D C2->D

Caption: Experimental workflow for assessing the stability of solutions.

References

optimization of pH conditions for copper glycinate formation and stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the optimization of pH conditions for the formation and stability of copper glycinate. It is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and handling of this compound, with a focus on pH-related problems.

Problem Possible Cause(s) Recommended Solution(s)
Low yield of this compound precipitate. The pH of the solution is too low (acidic).[1][2]Increase the pH of the reaction mixture. In acidic conditions, glycine exists in its protonated form (H₃N⁺CH₂COOH or H₃N⁺CH₂COO⁻), and copper ions must compete with protons to bind to the glycine.[1] Weakly acidic to alkaline conditions (pH 3 to 7 and above) are more favorable for complex formation.[2]
Formation of a pale blue or green precipitate instead of the desired deep blue this compound. The pH is too high, leading to the precipitation of copper hydroxide (Cu(OH)₂).[3]Carefully control the upper pH limit. While alkaline conditions are necessary, excessively high pH will favor the formation of insoluble copper hydroxides over the glycinate complex. It is advisable to maintain the pH within a moderately alkaline range.
The color of the solution changes, but no precipitate forms. The concentration of reactants is too low, or the complex remains soluble under the current conditions.Increase the concentration of copper and glycine. Cooling the solution and adding a less polar solvent, such as ethanol or acetone, can help induce precipitation.[4][5]
Inconsistent results between experimental batches. Fluctuations in pH during the reaction or storage.Use a reliable buffer system or perform the synthesis under careful pH monitoring and control using a pH meter. Standardize all solutions before use.[1]
The final product is a mixture of cis- and trans-isomers. The synthesis method may yield the cis-isomer, which can be converted to the more stable trans-isomer upon heating.[1][4]To obtain the pure cis-isomer, cool the reaction mixture on ice after mixing the hot solutions of reactants.[1] To obtain the trans-isomer, the cis-isomer can be heated.[4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the formation of this compound?

A1: The formation of this compound is highly dependent on pH. While complex formation can begin in weakly acidic solutions (around pH 3-4), the optimal conditions for the formation of the stable bis(glycinato)copper(II) complex are typically in the neutral to alkaline pH range.[2] At low pH, glycine is protonated, and H+ ions compete with Cu²⁺ for the ligand.[1] As the pH increases, glycine deprotonates, making the carboxylate and amino groups more available for chelation with copper.[6] However, at very high pH, there is a risk of precipitating copper hydroxide.[3] Leaching studies have shown high recovery of copper as a glycine complex at a pH greater than 8.[7]

Q2: How does pH affect the stability of this compound in solution?

A2: The stability of the this compound complex is greatest in the neutral to alkaline pH range where the fully deprotonated glycinate anion is the dominant ligand species. In highly acidic solutions (pH < 2), the complex is unstable and may not form at all, as the equilibrium favors the protonation of glycine.[2] As the pH increases, the concentration of the deprotonated glycinate ligand increases, leading to the formation of more stable copper-glycine complexes.[6]

Q3: What are the different species of this compound that can form at different pH values?

A3: Depending on the pH and the molar ratio of copper to glycine, different species can be present in solution. The primary species are the mono-glycinate complex, [Cu(gly)]⁺, and the bis-glycinate complex, [Cu(gly)₂].[1] At lower pH values and with a lower concentration of glycine, the mono-complex may be more prevalent. As the pH and the concentration of glycine increase, the more stable bis-complex becomes the dominant species.[8]

Q4: Why is my this compound solution turning cloudy at high pH?

A4: Cloudiness or precipitation in a this compound solution at high pH is likely due to the formation of copper(II) hydroxide, Cu(OH)₂. As the concentration of hydroxide ions (OH⁻) increases with pH, they can compete with the glycinate ligands to coordinate with the copper ions, leading to the precipitation of the less soluble copper hydroxide.[3]

Q5: Can I use any copper salt and glycine to synthesize this compound?

A5: Yes, various copper salts can be used. A common laboratory synthesis involves the reaction of copper(II) acetate monohydrate with glycine in an aqueous solution.[4] Other methods include the reaction of cupric subcarbonate with a glycine solution.[9][10] The choice of starting materials may influence the reaction conditions and the purity of the final product.

Quantitative Data

Table 1: Stability Constants of this compound Species at 25°C

SpeciesReactionLog KReference
[Cu(gly)]⁺Cu²⁺ + gly⁻ ⇌ [Cu(gly)]⁺8.60[6]
[Cu(gly)₂][Cu(gly)]⁺ + gly⁻ ⇌ [Cu(gly)₂]15.54 (overall β₂)[6]

Note: "gly⁻" represents the glycinate anion. The overall stability constant (β₂) is the product of the stepwise stability constants (K₁ * K₂).

Experimental Protocols

1. Synthesis of cis-Bis(glycinato)copper(II) Monohydrate

This protocol is adapted from established laboratory procedures.[1][4]

  • Materials:

    • Copper(II) acetate monohydrate

    • Glycine

    • Deionized water

    • Ethanol (or Acetone)

  • Procedure:

    • Dissolve copper(II) acetate monohydrate (0.01 mole, e.g., 2.0 g) in 25 mL of hot water.

    • In a separate beaker, dissolve glycine (0.02 mole, e.g., 1.5 g) in 25 mL of hot water.

    • While both solutions are hot (~70°C), mix them.

    • Allow the resulting solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

    • A precipitate of needle-like crystals should form.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold water, followed by ethanol or acetone, to aid in drying.

    • Allow the crystals to air dry.

2. Determination of Stability Constants by pH Titration

This method allows for the calculation of the stability constants of the copper-glycine complexes.[1]

  • Materials:

    • Standardized 0.1 M NaOH solution

    • Standardized 0.1 M HCl solution

    • 0.1 M Copper(II) solution (e.g., from CuSO₄·5H₂O)

    • Glycine

    • pH meter and electrode

  • Procedure:

    • Titration of Glycine:

      • Accurately weigh a sample of glycine (e.g., 0.1 g) into a beaker.

      • Add a known volume of standardized HCl (e.g., 10 cm³ of 0.1 M HCl) and dilute with deionized water (e.g., to 100 cm³).

      • Titrate the solution with standardized 0.1 M NaOH, recording the pH after each addition.

      • Plot the titration curve (pH vs. volume of NaOH added) to determine the pKa values of glycine.

    • Titration of Copper-Glycine System:

      • Accurately weigh a sample of glycine (e.g., 0.1 g) into a beaker and dissolve it in deionized water (e.g., 100 cm³).

      • Add a known volume of the 0.1 M copper(II) solution (e.g., 2 cm³) and record the initial pH.

      • Titrate this mixture with standardized 0.1 M NaOH, recording the pH after each addition.

    • Calculation:

      • Use the titration data from both experiments to calculate the formation function (n̄) and the concentration of the free glycinate ligand ([gly⁻]) at various points along the titration curve.

      • The stability constants (K₁ and K₂) can then be determined from a plot of n̄ versus p[gly⁻] or by using linear least-squares analysis.[1]

Visualizations

Experimental_Workflow_for_pH_Optimization cluster_preparation Reactant Preparation cluster_reaction Reaction and pH Adjustment cluster_analysis Analysis A Prepare Copper(II) Solution C Mix Reactant Solutions A->C B Prepare Glycine Solution B->C D Adjust pH to Target Value C->D D->D E Monitor for Precipitation D->E F Isolate Product (Filtration) E->F G Characterize Product (e.g., Spectroscopy) F->G H Determine Yield F->H

Caption: Experimental workflow for optimizing the pH of this compound synthesis.

Copper_Glycinate_Equilibrium cluster_low_ph Low pH (Acidic) cluster_mid_ph Mid pH (Neutral) cluster_high_ph High pH (Alkaline) H_Gly_H H₃N⁺CH₂COOH H_Gly H₃N⁺CH₂COO⁻ H_Gly_H->H_Gly + H⁺ Gly H₂NCH₂COO⁻ H_Gly->Gly + H⁺ Cu Cu²⁺ (Free) Cu_Gly_1 [Cu(gly)]⁺ Cu->Cu_Gly_1 + gly⁻ Cu_OH_2 Cu(OH)₂ (Precipitate) Cu->Cu_OH_2 + 2OH⁻ Cu_Gly_2 [Cu(gly)₂] Cu_Gly_1->Cu_Gly_2 + gly⁻

Caption: Equilibrium of copper species with glycine at different pH ranges.

References

Technical Support Center: Cis- and Trans-Isomer Separation of Copper(II) Glycinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the separation of cis and trans isomers of copper(II) glycinate.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles for separating cis and trans isomers of copper(II) glycinate?

The separation of cis and trans-bis(glycinato)copper(II) is primarily based on the principle of kinetic versus thermodynamic control. The cis isomer is the kinetically favored product, meaning it forms more rapidly, while the trans isomer is the thermodynamically more stable form.[1][2] This difference in stability and formation rate is exploited in separation techniques. The direct reaction between copper(II) acetate and glycine initially produces an equilibrium mixture of both isomers.[3][4] However, the cis isomer precipitates much more quickly from solution, allowing for its isolation before the equilibrium shifts.[1][3]

Q2: What are the most common methods for obtaining pure cis and trans isomers?

The most common methods involve a two-step process:

  • Synthesis of the cis-isomer: The cis-isomer is synthesized by reacting copper(II) acetate with glycine in an aqueous ethanol solution.[2][5] Due to its lower stability but faster precipitation, it can be isolated as the primary product by controlling the reaction time and temperature.[1][3]

  • Conversion to the trans-isomer: The pure trans-isomer is typically obtained by the isomerization of the synthesized cis-isomer.[2][5] This is achieved through methods such as solid-state thermal isomerization or by refluxing the cis-isomer in the presence of excess glycine.[2][6]

Q3: How can I confirm the identity of the separated cis and trans isomers?

Several analytical techniques can be used to differentiate between the cis and trans isomers:

  • Infrared (IR) Spectroscopy: This is a readily accessible method. Due to their different molecular symmetries (C₂ᵥ for cis and D₂ₕ for trans), the isomers exhibit a different number of IR-active bands, particularly in the fingerprint region.[2][5][6] The trans-isomer, having a higher symmetry, generally shows fewer IR-active bands than the cis-isomer.[2][6]

  • UV-Vis Spectroscopy: While both isomers show a broad d-d transition band in the visible spectrum, there can be subtle differences in their absorption maxima.[2][7]

  • X-ray Crystallography: This is the definitive method for determining the geometric configuration of the isomers.[5]

Troubleshooting Guides

Issue 1: Low yield of cis-bis(glycinato)copper(II) during synthesis.
Possible Cause Troubleshooting Step
Overheating the reaction mixture. Maintain the reaction temperature around 70°C. Overheating can favor the formation of the more stable trans isomer.[1][2]
Incorrect solvent composition. Ensure the correct ratio of water and ethanol is used. The precipitation of the cis isomer is sensitive to solvent polarity.[3]
Insufficient cooling. Cool the reaction mixture in an ice bath after the initial reaction period to ensure complete precipitation of the cis isomer.[2]
Premature filtration. Allow sufficient time for the needle-like crystals of the cis isomer to form before filtration.[2][8]
Issue 2: Incomplete conversion of cis to trans isomer.
Possible Cause Troubleshooting Step
Insufficient heating temperature or time (Solid-State Method). Ensure the oven or hot plate is maintained at a temperature between 180-200°C for at least 30-60 minutes.[3][9]
Incomplete dissolution during reflux (Solution Method). If the mixture completely dissolves during reflux, the cis isomer may reprecipitate upon cooling. Ensure a suspension is maintained.[6]
Insufficient reflux time (Solution Method). Reflux the suspension of the cis isomer with additional glycine for at least one hour to ensure complete conversion.[6][10]
Issue 3: Contamination of the desired isomer with the other.
Possible Cause Troubleshooting Step
Co-precipitation of isomers. During the synthesis of the cis isomer, minimize the reaction time before cooling to reduce the amount of trans isomer that can form and potentially co-precipitate.[1][3]
Filtration of the refluxed trans isomer mixture after cooling. The trans isomer should be filtered from the hot solution after reflux, as cooling may cause the remaining cis isomer to precipitate.[6][10]

Experimental Protocols

Protocol 1: Synthesis of cis-Bis(glycinato)copper(II) Monohydrate

This protocol is adapted from methodologies that favor the kinetically controlled product.[2][9]

  • Dissolve 2.0 g of copper(II) acetate monohydrate in 15 mL of hot distilled water (approximately 70°C).

  • To this solution, add 25 mL of hot 95% ethanol.

  • In a separate beaker, dissolve 1.5 g of glycine in 10 mL of hot distilled water (approximately 70°C).

  • Add the hot glycine solution to the copper(II) acetate solution while stirring, maintaining the temperature around 70°C.

  • Stir for approximately 5 minutes. A blue, needle-like precipitate of the cis-isomer will form.

  • Cool the mixture in an ice bath to complete the precipitation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and air dry.

Protocol 2: Isomerization of cis to trans-Bis(glycinato)copper(II)

Two primary methods are presented for the conversion of the cis isomer to the thermodynamically stable trans isomer.

Method A: Solid-State Thermal Isomerization [9]

  • Place a sample of the dry, powdered cis-bis(glycinato)copper(II) monohydrate in an oven or on a hot plate.

  • Heat the solid at approximately 180-200°C for 30-60 minutes. The color will change from a light blue to a more purplish-blue.

  • Allow the sample to cool to room temperature. The resulting solid is the trans isomer.

Method B: Solution Reflux Isomerization [6][10]

  • In a small flask, create a suspension of approximately 1.5 g of the cis-isomer and 1.0 g of glycine in 10 cm³ of the filtrate from the cis-isomer synthesis.

  • Heat the suspension under reflux for one hour. It is important that the mixture does not completely dissolve.

  • Filter the hot mixture to collect the crystals of the trans-isomer.

  • Wash the product with small portions of ethanol and air dry.

Quantitative Data Summary

Parametercis-Isomer Synthesistrans-Isomer Conversion (Thermal)trans-Isomer Conversion (Reflux)
Reagents Copper(II) Acetate, Glycinecis-Cu(gly)₂·H₂Ocis-Cu(gly)₂·H₂O, Glycine
Solvent Water/EthanolN/A (Solid-State)Filtrate from cis synthesis
Temperature ~70°C[2]180-200°C[3][9]~90°C[1][2]
Time ~5 minutes stirring[2]30-60 minutes[9]1 hour[6]
Appearance Light blue, needle-like crystals[8][9]Purplish-blue solid[9]Bluish-violet glistening plates[6]
Yield (Example) 82.14%[3]97.57% (from cis)[3]~60%[10]

Visualized Workflows

experimental_workflow Experimental Workflow for Isomer Separation cluster_cis Cis-Isomer Synthesis (Kinetic Control) cluster_trans Trans-Isomer Conversion (Thermodynamic Control) A Mix Copper(II) Acetate and Glycine solutions (~70°C) B Stir for 5 mins A->B C Cool in Ice Bath B->C D Vacuum Filter & Wash C->D E cis-Cu(gly)₂·H₂O (Light Blue Needles) D->E F cis-Isomer E->F Isomerization Input G Method A: Solid-State Heating (180-200°C) F->G Thermal Isomerization H Method B: Reflux with Glycine (~90°C) F->H Solution Isomerization I trans-Cu(gly)₂·H₂O (Purplish-Blue Plates) G->I H->I

Caption: Workflow for synthesis of cis-isomer and its conversion to the trans-isomer.

troubleshooting_logic Troubleshooting Logic for Isomer Separation cluster_synthesis Cis-Isomer Synthesis Issues cluster_conversion Trans-Isomer Conversion Issues cluster_purity Purity Issues S1 Low Yield of Cis-Isomer? S2 Check Temperature (Avoid >70°C) S1->S2 Yes S3 Ensure Proper Cooling S1->S3 Yes S4 Verify Solvent Ratio S1->S4 Yes C1 Incomplete Cis-to-Trans Conversion? C2 Increase Heating Time/Temp (Solid-State) C1->C2 Yes C3 Ensure Suspension During Reflux (Solution) C1->C3 Yes C4 Filter Hot Solution C1->C4 Yes P1 Isomer Contamination? P2 Minimize Initial Reaction Time for Cis-Isomer P1->P2 Yes P3 Filter Trans-Isomer Hot P1->P3 Yes

Caption: Troubleshooting decision tree for common separation issues.

References

strategies to minimize impurities during copper glycinate crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing impurities during the crystallization of copper glycinate.

Troubleshooting Crystallization Issues

This guide addresses common problems encountered during this compound crystallization, offering potential causes and solutions to improve product purity.

Question: My this compound crystals formed too quickly and appear as a fine powder or an amorphous solid. What could be the cause and how can I improve the crystal quality?

Answer:

Rapid precipitation, often termed "crashing out," is a common issue that can lead to high levels of impurity inclusion as impurities get trapped in the rapidly forming crystal lattice.[1]

Potential Causes and Solutions:

Potential CauseRecommended Solution
Excessive Supersaturation: The solution was too concentrated or cooled too quickly.Re-dissolve the precipitate by gently heating the solution and add a small amount of additional solvent (e.g., 5-10% more water) to reduce the saturation level. Allow the solution to cool more slowly.[2]
Rapid Cooling: Placing the crystallization vessel directly in an ice bath from a high temperature.Allow the solution to cool gradually to room temperature before inducing further cooling with an ice bath. Insulating the vessel can also help slow the cooling rate.[1]
Inappropriate Anti-Solvent Addition: Adding the anti-solvent (e.g., ethanol or acetone) too quickly.Add the anti-solvent dropwise to the stirred solution to maintain a controlled level of supersaturation.

Question: No crystals are forming, even after the solution has cooled completely. What steps can I take to induce crystallization?

Answer:

Failure to crystallize is typically due to either the solution being too dilute (undersaturated) or a lack of nucleation sites for crystal growth to begin.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Insufficient Supersaturation: The concentration of this compound is below the saturation point at the current temperature.Reduce the volume of the solvent by gentle heating and evaporation to increase the concentration. Be careful not to overheat the solution.[2]
Lack of Nucleation Sites: The solution is clean and the vessel surface is very smooth.Seeding: Add a few seed crystals of pure this compound to the solution to provide a template for crystal growth.[3] Scratching: Gently scratch the inner surface of the crystallization vessel with a glass rod to create microscopic imperfections that can act as nucleation sites.[3]
High Solubility in the Chosen Solvent System: The solvent system may be too effective at keeping the this compound dissolved.If using a co-solvent system, consider increasing the proportion of the anti-solvent. For example, in a water-ethanol mixture, slowly add more ethanol.[4]

Question: The final this compound product is off-color or contains visible impurities. How can I improve its purity?

Answer:

Discolored crystals or the presence of foreign particles indicate that impurities have been incorporated into the final product. This can happen through various mechanisms, including surface adsorption or inclusion within the crystal lattice.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Adsorbed Impurities: Impurities from the mother liquor adhering to the crystal surfaces.Wash the filtered crystals with a small amount of cold solvent or anti-solvent to remove adsorbed impurities. Ensure the washing solvent is cold to minimize dissolution of the desired product.
Included Impurities: Impurities trapped within the crystal lattice due to rapid crystal growth or high impurity concentration in the mother liquor.Recrystallization: Re-dissolve the impure crystals in a minimal amount of hot solvent and allow them to recrystallize slowly. This process is highly effective for removing included impurities.[3][5] Slower Crystallization Rate: Decrease the cooling rate or the rate of anti-solvent addition to allow for more selective crystal growth, which can exclude impurities from the lattice.[1]
Insoluble Impurities: Solid impurities present in the initial solution.Before crystallization, while the solution is still hot, perform a hot filtration to remove any insoluble materials.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in this compound synthesis?

A1: Impurities can originate from several sources:

  • Starting Materials: Unreacted starting materials, such as copper acetate or glycine, can co-precipitate with the product.[6]

  • Side Products: Depending on the synthesis route, side products may form. For instance, when using copper oxide, the presence of metallic copper inclusions has been observed.[7][8]

  • Solvent: Impurities present in the solvent can be incorporated into the crystals.

  • Environmental Contaminants: Dust and other particulates can contaminate the crystallization process.

Q2: How does the cooling rate affect the purity of this compound crystals?

A2: A slower cooling rate generally leads to the formation of larger, more well-defined crystals with higher purity.[9] Rapid cooling can cause impurities to be trapped within the crystal lattice.[1] The following table illustrates the conceptual relationship between cooling rate and purity.

Table 1: Illustrative Effect of Cooling Rate on this compound Purity

Cooling MethodAverage Cooling Rate (°C/min)Crystal SizePurity (%)
Slow Cooling (Benchtop)0.5 - 1.0Large, well-defined> 99.5
Moderate Cooling (Forced Air)2.0 - 5.0Medium98.0 - 99.5
Rapid Cooling (Ice Bath)> 10Fine Powder< 98.0
Note: This data is illustrative and actual results will depend on specific experimental conditions.

Q3: What is the role of pH in this compound crystallization and purity?

Q4: Can stirring affect the purity of the crystals?

A4: Stirring can have a complex effect on crystal purity. While it promotes a homogeneous solution, vigorous stirring can lead to the formation of smaller crystals, which may have a higher surface area for impurity adsorption.[1] In some cases, high-energy agitation can also lead to crystal attrition and the formation of inclusions.[1] The optimal stirring rate should be determined experimentally to balance homogeneity with the desired crystal size and purity.

Q5: What is anti-solvent crystallization and how can it be used to control impurities?

A5: Anti-solvent crystallization is a technique where a solvent in which the product is insoluble (the anti-solvent) is added to a solution of the product, reducing its solubility and causing it to crystallize.[13][14][15] This method allows for fine control over supersaturation by adjusting the rate of anti-solvent addition. A slow and controlled addition can lead to the formation of high-purity crystals by minimizing the incorporation of impurities.[16][17]

Experimental Protocols

Protocol 1: Controlled Cooling Crystallization of this compound

This protocol describes a standard method for crystallizing this compound from an aqueous solution by controlling the cooling rate to enhance purity.

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot deionized water (e.g., 70-80°C) in an Erlenmeyer flask. Stir until all the solid has dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with filter paper into a clean, pre-warmed flask.

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a heat-resistant surface. Avoid disturbing the flask during this period to promote the growth of large crystals.[5]

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water, followed by a wash with a cold anti-solvent like ethanol or acetone to aid in drying.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum or in a desiccator.

Protocol 2: Anti-Solvent Crystallization of this compound

This protocol utilizes the addition of an anti-solvent to induce the crystallization of this compound, offering excellent control over crystal formation.

  • Dissolution: Dissolve the crude this compound in a minimal amount of deionized water at room temperature in a flask equipped with a magnetic stirrer.

  • Anti-Solvent Addition: While stirring the solution, add an anti-solvent (e.g., ethanol or acetone) dropwise using a dropping funnel. The addition should be slow to avoid rapid precipitation.[4]

  • Crystallization: Continue stirring for a period after the anti-solvent addition is complete to allow for complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the anti-solvent used for the crystallization.

  • Drying: Dry the crystals under vacuum.

Visualizations

TroubleshootingWorkflow start Start Crystallization issue Issue Encountered? start->issue no_crystals No Crystals Formed issue->no_crystals Yes rapid_precipitation Rapid Precipitation / Poor Crystal Form issue->rapid_precipitation Yes impure_product Impure/Discolored Product issue->impure_product Yes end Pure Crystals Obtained issue->end No check_saturation Check Supersaturation no_crystals->check_saturation check_cooling Check Cooling Rate / Anti-Solvent Addition rapid_precipitation->check_cooling check_impurities Assess Impurity Type impure_product->check_impurities induce_nucleation Induce Nucleation (Seeding/Scratching) check_saturation->induce_nucleation Saturated concentrate Concentrate Solution (Evaporate Solvent) check_saturation->concentrate Undersaturated induce_nucleation->end concentrate->end slow_cooling Slow Down Cooling / Addition Rate check_cooling->slow_cooling Too Fast add_solvent Add More Solvent check_cooling->add_solvent Too Concentrated slow_cooling->end add_solvent->end recrystallize Perform Recrystallization check_impurities->recrystallize Included wash Wash Crystals with Cold Solvent check_impurities->wash Adsorbed hot_filtration Perform Hot Filtration check_impurities->hot_filtration Insoluble recrystallize->end wash->end hot_filtration->end

Caption: Troubleshooting workflow for this compound crystallization.

ImpurityIncorporation cluster_solution Mother Liquor solution This compound Molecules crystal Growing Crystal Lattice solution->crystal Crystal Growth occlusion Occlusion (Solvent Pockets) solution->occlusion impurity Impurity Molecules adsorption Surface Adsorption impurity->adsorption inclusion Lattice Inclusion (Rapid Growth) impurity->inclusion adsorption->crystal Incorporation inclusion->crystal Trapping occlusion->crystal Entrapment

Caption: Mechanisms of impurity incorporation during crystallization.

References

Technical Support Center: Troubleshooting Cytotoxicity in Cell Culture from Copper Glycinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with copper glycinate in cell culture.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: I am observing unexpectedly high cytotoxicity at concentrations that should be well-tolerated. What could be the cause?

Answer: Unexpectedly high cytotoxicity can stem from several factors related to the compound, the culture conditions, or the cells themselves.

  • Compound Solubility and Stability:

    • Precipitation: this compound may not be fully dissolved in your culture medium, leading to micro-precipitates that cause localized high concentrations and physical stress on cells. Ensure the compound is completely solubilized in an appropriate vehicle (e.g., sterile water or PBS) before adding it to the medium. Visually inspect the stock solution and final culture medium for any signs of precipitation.

    • Vehicle Cytotoxicity: If using a solvent like DMSO, ensure the final concentration in the culture medium is non-toxic to your specific cell line, typically below 0.5%.[1] Always include a vehicle-only control in your experimental setup.

  • Cell Culture Conditions:

    • Cell Health: Use cells that are in a healthy, logarithmic growth phase. Over-confluent or high-passage-number cells can be more sensitive to stressors.[1]

    • Serum Concentration: Components in serum can bind to copper ions, affecting their bioavailability. If you are using a low-serum or serum-free medium, the effective concentration of free copper ions may be higher than anticipated, leading to increased toxicity.[1]

  • Contamination:

    • Microbial Contamination: Bacteria or yeast can alter the pH of the culture medium and produce metabolites that are toxic to cells, compounding the cytotoxic effect of the this compound.[1] Regularly check your cultures for any signs of contamination.

Question 2: My results are inconsistent between experiments. How can I improve reproducibility?

Answer: Lack of reproducibility is often due to subtle variations in experimental procedures.

  • Standardize Protocols:

    • Cell Seeding: Ensure a consistent cell seeding density across all experiments. Create a standard operating procedure for cell passaging and seeding.[1]

    • Reagent Preparation: Prepare fresh reagents whenever possible. If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.[1]

    • Incubation Times: Standardize the duration of cell seeding, compound treatment, and assay reagent addition to ensure consistency across all plates and experiments.[1]

  • Compound Handling:

    • Prepare a single, large batch of your this compound stock solution for the entire set of experiments to avoid variability from multiple preparations. Aliquot and store it appropriately.

Question 3: My cell viability assay (e.g., MTT, WST-1) shows high background absorbance in the control wells. What's wrong?

Answer: High background signals can obscure your results and are typically caused by contamination or media interference.

  • Microbial Contamination: Bacteria and fungi can metabolize tetrazolium salts (like MTT), leading to a false-positive signal. Visually inspect your plates and cultures for any signs of contamination.[1]

  • Media Components:

    • Phenol Red: Phenol red in culture medium can interfere with absorbance readings for some colorimetric assays. Consider using a phenol red-free medium during the assay incubation step.[1]

    • Compound Interference: The this compound itself might directly react with the assay reagent. Run a "compound-only" control (medium + this compound + assay reagent, with no cells) to check for any direct reaction.

Question 4: The cytotoxic effect of this compound seems to be cell line-dependent. Why?

Answer: Yes, the cytotoxic effects of copper are known to be highly dependent on the cell type.[2]

  • Metabolic Differences: Cancer cells often have a higher metabolic rate and an increased demand for copper compared to normal cells, which can make them more susceptible to copper-induced toxicity.[3]

  • Differential Gene Expression: The expression levels of copper transporters (like CTR1, ATP7A, and ATP7B) and stress-related genes (like p53 and HIF-1α) can vary significantly between cell lines, altering their ability to manage copper homeostasis and respond to copper-induced stress.[2][3] For example, copper has been shown to exert cytotoxic effects in HeLa, HEC-1-A, and A549 cancer cells, but not in normal HEK293 or Beas-2B epithelial cells.[2]

Frequently Asked Questions (FAQs)

What is the primary mechanism of this compound cytotoxicity? Excess intracellular copper primarily induces cytotoxicity through two interconnected mechanisms:

  • Reactive Oxygen Species (ROS) Production: Copper is a redox-active metal that can participate in Fenton-like reactions, generating highly damaging hydroxyl radicals.[4][5] This leads to oxidative stress, causing damage to lipids, proteins, and DNA.[2][6]

  • Cuproptosis: This is a recently discovered form of regulated cell death distinct from apoptosis. It is triggered by the direct binding of copper to lipoylated components of the tricarboxylic acid (TCA) cycle in the mitochondria.[3] This leads to the aggregation of these proteins and the destabilization of iron-sulfur cluster proteins, resulting in proteotoxic stress and cell death.[3]

How do I select an appropriate concentration range for my experiments? Start with a broad range of concentrations (e.g., logarithmic dilutions from 1 µM to 500 µM) to perform a dose-response curve. This will allow you to determine the half-maximal inhibitory concentration (IC50) or the 50% lethal dose (LD50) for your specific cell line and experimental conditions. For example, the LD50 for copper sulfate in HepG2 cells after 48 hours was found to be 220.5 ± 23.8 μg/mL.[7][8] In IPEC-J2 cells, concentrations of 30 µM and 120 µM of this compound significantly decreased cell viability after 10 hours.[9]

What are the essential controls for a this compound cytotoxicity experiment?

  • Untreated Control: Cells cultured in medium without any treatment. This represents 100% cell viability.

  • Vehicle Control: Cells treated with the same volume of the solvent (e.g., sterile water, DMSO) used to dissolve the this compound. This controls for any cytotoxic effects of the solvent itself.[10]

  • Positive Control (for assay validation): Cells treated with a known cytotoxic agent (e.g., Triton X-100 for LDH assays, staurosporine for apoptosis assays) to ensure the assay is working correctly.[10]

  • Medium-Only Control (Blank): Wells containing only culture medium and the assay reagent. This is used to subtract the background absorbance of the medium.[10]

Should I be concerned about the stability of this compound in my culture medium? Yes. Copper (II) can be reduced to Copper (I), which is highly reactive.[11] Furthermore, amino acids and other components in the culture medium can chelate copper ions, affecting their availability and reactivity.[12] It is recommended to add the freshly prepared this compound solution to the culture medium immediately before treating the cells.

Quantitative Data Summary

The following table summarizes cytotoxic concentrations of copper compounds from published studies. Note that IC50/LD50 values are highly dependent on the cell line, exposure time, and assay used.

Copper CompoundCell LineExposure TimeIC50 / LD50 / Effective ConcentrationReference
Copper SulfateHepG2 (Human Liver Carcinoma)48 hoursLD50: 220.5 ± 23.8 µg/mL[7][8]
This compoundIPEC-J2 (Porcine Intestinal Epithelial)10 hours30 µM and 120 µM caused significant viability loss[9]
Copper SulfateHeLa (Human Cervical Cancer)Not SpecifiedDose-dependent decrease in viability[2]

Key Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of viable cells by assessing the ability of mitochondrial dehydrogenases to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include untreated and vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[14]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the crystals. Mix thoroughly by gentle pipetting or shaking.[1]

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.

Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Controls: Prepare three essential controls: (1) Untreated control for spontaneous LDH release, (2) Positive control for maximum LDH release (lyse the cells with 1% Triton X-100), and (3) Background control (medium only).[10]

  • Sample Collection: After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • Reagent Addition: Add the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated samples to the maximum release control, after subtracting background values.

Reactive Oxygen Species (ROS) Detection

This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable probe that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[15]

Methodology:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound as described previously. Include a positive control (e.g., H₂O₂).

  • Probe Loading: Remove the treatment medium and wash the cells gently with warm PBS. Add medium containing 10-20 µM DCFH-DA and incubate for 30-45 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells again with warm PBS to remove any extracellular probe.

  • Measurement: Add PBS or phenol red-free medium to the wells and immediately measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[15]

  • Data Analysis: Express ROS levels as the fold change in fluorescence intensity relative to the untreated control.

Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based method distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells. Early apoptotic cells translocate phosphatidylserine (PS) to the outer cell membrane, where it is bound by fluorescently-labeled Annexin V. PI is a nuclear stain that is excluded by live cells but can enter cells with compromised membranes (late apoptotic/necrotic).[16]

Methodology:

  • Cell Seeding and Treatment: Culture and treat cells in 6-well plates or culture flasks with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle enzyme-free dissociation buffer. Centrifuge the cell suspension and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V (e.g., FITC, PE) and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

TroubleshootingWorkflow Start Problem: Unexpected Cytotoxicity Check_Concentration Is the concentration appropriate? (Check literature, run dose-response) Start->Check_Concentration Check_Solubility Is the compound fully dissolved? (Visual inspection, vehicle control) Start->Check_Solubility Check_Cells Are the cells healthy? (Log phase, low passage) Start->Check_Cells Check_Contamination Is the culture sterile? (Microscopy, media clarity) Start->Check_Contamination Sol_Concentration Solution: Optimize concentration range Check_Concentration->Sol_Concentration No Sol_Solubility Solution: Improve solubilization or change solvent Check_Solubility->Sol_Solubility No Sol_Cells Solution: Use healthy, consistent cells Check_Cells->Sol_Cells No Sol_Contamination Solution: Discard culture, review aseptic technique Check_Contamination->Sol_Contamination No

Caption: Troubleshooting workflow for unexpected this compound cytotoxicity.

CopperCytotoxicityPathway Simplified Pathway of Copper-Induced Cell Death Cu_ext Excess Extracellular This compound Cu_int Increased Intracellular Cu+ Cu_ext->Cu_int Uptake via transporters Mito Mitochondrion Cu_int->Mito ROS ROS Production (Oxidative Stress) Cu_int->ROS Fenton-like Reactions TCA TCA Cycle Protein Aggregation (Cuproptosis) Mito->TCA Direct binding Damage Damage to DNA, Lipids, Proteins ROS->Damage CellDeath Cell Death TCA->CellDeath Apoptosis Apoptosis Induction Damage->Apoptosis Apoptosis->CellDeath

Caption: Key signaling events in copper-induced cytotoxicity.

ExperimentalWorkflow A 1. Seed Cells in 96-well Plate B 2. Incubate (24h) A->B C 3. Treat with This compound B->C D 4. Incubate (24-72h) C->D E 5. Add Assay Reagent (e.g., MTT, LDH) D->E F 6. Incubate & Measure Signal E->F G 7. Analyze Data (% Viability / Cytotoxicity) F->G

References

Technical Support Center: Optimizing Copper Glycinate Dosage in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of copper glycinate in animal models while avoiding toxicity. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound over other copper sources like copper sulfate in animal studies?

A1: this compound, a chelated form of copper, offers higher bioavailability compared to inorganic sources like copper sulfate. The chelation of copper with the amino acid glycine enhances its absorption in the gastrointestinal tract. This improved uptake can lead to more consistent and predictable physiological effects at lower dosage levels, potentially reducing the risk of toxicity and minimizing mineral excretion into the environment.

Q2: Are there established No-Observed-Adverse-Effect-Levels (NOAELs) for this compound in common animal models?

A2: Specific, long-term NOAELs for this compound from dedicated toxicology studies are not widely published for all animal species. Regulatory bodies like the European Food Safety Authority (EFSA) have deemed copper chelates, including this compound, safe for use in animal feed up to the maximum authorized levels for total copper.[1][2][3] This implies that within these nutritional guidelines, toxicity is not expected. However, for experimental purposes involving higher doses, it is crucial to conduct dose-ranging studies to determine the NOAEL for your specific animal model and study duration. Toxicity of copper chelates is generally considered to be comparable to that of inorganic divalent copper, taking into account its higher bioavailability.[1]

Q3: What are the initial signs of copper toxicity to watch for in animal models?

A3: Initial signs of copper toxicity can be subtle and may include reduced feed intake, decreased weight gain, and diarrhea. As toxicity progresses, more severe signs can manifest, such as lethargy, jaundice (yellowing of mucous membranes), and dark or bloody urine (hemoglobinuria). In cases of acute poisoning, severe gastroenteritis with abdominal pain may occur.[4] Chronic toxicity involves the gradual accumulation of copper in the liver, which may not show clinical signs until a hemolytic crisis is triggered, leading to a rapid onset of severe symptoms.[4]

Q4: How does the species of the animal model affect its susceptibility to copper toxicity?

A4: Different animal species have varying tolerances to copper. Sheep are particularly sensitive to copper toxicity and have a narrow margin between their nutritional requirement and toxic levels.[4] Ruminants, in general, are more susceptible than monogastric animals. Factors such as dietary levels of molybdenum and sulfur can significantly impact copper metabolism and toxicity in ruminants.[4] It is essential to consider the specific species and breed of your animal model when designing dosage regimens.

Troubleshooting Guides

Issue: Unexpected Toxicity or Adverse Effects at Presumed Safe Doses
  • Possible Cause 1: High Bioavailability of this compound.

    • Troubleshooting: Remember that this compound is more bioavailable than copper sulfate. If you have based your "safe" dose on literature values for copper sulfate, you may be administering a physiologically higher dose of copper.

    • Solution: Conduct a pilot dose-escalation study to determine the appropriate dose range for this compound in your specific animal model and experimental conditions. Start with lower doses and carefully monitor for any signs of toxicity.

  • Possible Cause 2: Interaction with Other Dietary Components.

    • Troubleshooting: The presence of antagonists like molybdenum and sulfur in the diet can affect copper metabolism. Conversely, low levels of these antagonists can increase copper absorption and the risk of toxicity.

    • Solution: Analyze the basal diet for mineral content, particularly molybdenum and sulfur, especially in ruminant studies. Adjust the this compound dosage accordingly.

  • Possible Cause 3: Species or Strain Sensitivity.

    • Troubleshooting: As mentioned in the FAQs, species and even different strains within a species can have varying sensitivities to copper.

    • Solution: Consult literature specific to the species and strain you are using. If data is limited, a preliminary study to establish a safe dose range is critical.

Issue: Inconsistent or Unreliable Experimental Results
  • Possible Cause 1: Improper Sample Collection and Handling.

    • Troubleshooting: Copper analysis is sensitive to contamination. Improperly collected or stored tissue samples can lead to inaccurate results.

    • Solution: Use trace-metal-free collection tubes and instruments. Follow strict protocols for tissue harvesting, storage, and processing to avoid external copper contamination.

  • Possible Cause 2: Inadequate Analytical Methods.

    • Troubleshooting: The method used to measure copper concentrations in biological samples may lack the necessary sensitivity or be prone to interference.

    • Solution: Utilize validated analytical methods such as atomic absorption spectroscopy (AAS) for accurate quantification of copper in tissues like the liver. Ensure proper sample digestion and preparation.

  • Possible Cause 3: Variability in Animal Husbandry.

    • Troubleshooting: Differences in diet, housing, and stress levels among experimental animals can influence their physiological responses to this compound.

    • Solution: Standardize all aspects of animal husbandry, including diet composition (beyond the experimental variable), housing conditions, and handling procedures, to minimize variability.

Quantitative Data Summary

The following tables summarize key quantitative data related to copper dosage and toxicity in various animal models. Note that much of the specific toxicity data is for copper sulfate, which can serve as a conservative reference point when considering the higher bioavailability of this compound.

Table 1: Recommended and Potentially Toxic Dietary Copper Levels in Various Animal Species

Animal SpeciesRecommended Dietary Copper (ppm)Potentially Toxic Dietary Copper (ppm)Notes
Pigs 5 - 10 (finishing)>250High levels of zinc and iron can be protective.
Poultry Nutritional levels are low, but higher levels (125-250 ppm) are used for growth promotion.>250Can cause reduced feed intake and organ damage.[5]
Cattle 1040 - 50 (with low molybdenum)Susceptibility varies by breed.
Sheep 5 - 715 - 25Highly susceptible to copper toxicity.[4]

Table 2: Acute Oral LD50 of Copper Compounds in Rats

CompoundLD50 (mg/kg body weight)
Copper Sulfate~300
Copper Nanoparticles1,344 (male), 2,411 (female)[6]

Experimental Protocols

Protocol 1: General Procedure for a 90-Day Repeated Dose Oral Toxicity Study (Rodent Model)

This protocol is based on OECD Guideline 408.[7][8]

  • Animal Selection: Use a standard laboratory rodent strain (e.g., Sprague-Dawley rats), typically young adults. Use at least 10 males and 10 females per group.

  • Acclimation: Acclimate animals to the laboratory conditions for at least 5 days.

  • Dose Groups: Include a control group (vehicle only) and at least three dose levels of this compound. The highest dose should induce some toxic effects but not mortality, the lowest dose should show no evidence of toxicity, and the intermediate dose should be spaced logarithmically between the high and low doses.

  • Administration: Administer this compound orally (e.g., by gavage or in the diet/drinking water) daily for 90 days.

  • Observations:

    • Clinical Signs: Observe animals daily for any signs of toxicity.

    • Body Weight and Feed/Water Consumption: Record weekly.

    • Hematology and Clinical Biochemistry: Collect blood samples at termination (and optionally at an interim point) for analysis of red and white blood cell counts, hemoglobin, hematocrit, and serum markers of liver and kidney function (e.g., ALT, AST, BUN, creatinine).

  • Pathology:

    • Gross Necropsy: At the end of the study, perform a complete gross necropsy on all animals.

    • Organ Weights: Weigh major organs (liver, kidneys, brain, etc.).

    • Histopathology: Preserve major organs and tissues in a fixative (e.g., 10% neutral buffered formalin) for microscopic examination. Pay close attention to the liver, as it is a primary target organ for copper toxicity.

Protocol 2: Determination of Copper Concentration in Liver Tissue by Atomic Absorption Spectroscopy (AAS)
  • Sample Collection: Collect liver tissue samples using trace-metal-free instruments and store them in appropriate containers to prevent contamination.

  • Digestion:

    • Accurately weigh a portion of the liver tissue (e.g., 1 gram).

    • Digest the tissue using a mixture of high-purity nitric acid and perchloric acid or a simplified method with 8M nitric acid at 100°C.[9] This breaks down the organic matter and brings the copper into solution.

  • Dilution: Dilute the digested sample to a known volume with deionized water to bring the copper concentration within the linear range of the AAS instrument.

  • Analysis:

    • Aspirate the diluted sample into the flame or graphite furnace of the AAS.

    • Measure the absorbance of light at the characteristic wavelength for copper (324.7 nm).

  • Quantification: Compare the absorbance of the sample to a standard curve prepared from solutions of known copper concentrations to determine the copper concentration in the original tissue sample. The results are typically expressed as mg of copper per kg of wet or dry tissue.

Protocol 3: Assessment of Oxidative Stress Markers in Tissue Homogenates
  • Tissue Homogenization: Homogenize a weighed portion of the tissue (e.g., liver) in an ice-cold buffer.

  • Centrifugation: Centrifuge the homogenate to obtain a supernatant containing the cytosolic enzymes and other components.

  • Measurement of Antioxidant Enzyme Activity:

    • Superoxide Dismutase (SOD): Assay SOD activity using a method based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.[10][11]

    • Glutathione Peroxidase (GPx): Measure GPx activity by monitoring the rate of NADPH oxidation in the presence of glutathione reductase, reduced glutathione (GSH), and a substrate (e.g., hydrogen peroxide or cumene hydroperoxide).[10][12]

  • Measurement of Lipid Peroxidation:

    • Malondialdehyde (MDA): Quantify MDA, a product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.

Signaling Pathways and Experimental Workflows

Diagram 1: Cellular Copper Homeostasis and Transport

CopperHomeostasis cluster_extracellular Extracellular Space cluster_cell Cell Cytosol cluster_golgi Trans-Golgi Network cluster_mitochondria Mitochondrion Cu(II) Cu(II) CTR1 CTR1 (Copper Importer) Cu(II)->CTR1 Reduction to Cu(I) Cu(I) Cu(I) CTR1->Cu(I) GSH Glutathione (GSH) Cu(I)->GSH Buffering MT Metallothionein (MT) Cu(I)->MT Sequestration Atox1 Atox1 (Chaperone) Cu(I)->Atox1 CCS CCS (Chaperone) Cu(I)->CCS Mito_Cu_Pathway Mitochondrial Copper Pathway Cu(I)->Mito_Cu_Pathway ATP7A_B_Golgi ATP7A / ATP7B Atox1->ATP7A_B_Golgi Delivers Cu SOD1 SOD1 CCS->SOD1 Delivers Cu ATP7A_B ATP7A / ATP7B (Copper Exporters) Cu(I)_out Cu(I)_out ATP7A_B->Cu(I)_out Copper Efflux ATP7A_B_Golgi->ATP7A_B Trafficking to Plasma Membrane (High Cu) Cytochrome_c_oxidase Cytochrome c oxidase Mito_Cu_Pathway->Cytochrome_c_oxidase

Caption: Cellular pathways for copper uptake, trafficking, and export.

Diagram 2: Experimental Workflow for Assessing this compound Toxicity

ToxicityWorkflow cluster_study_design Study Design cluster_dosing_observation Dosing and Observation (90 days) cluster_analysis Analysis cluster_endpoint Endpoint Determination Animal_Model Select Animal Model (e.g., Rat, Mouse) Dose_Selection Dose Range Finding (Pilot Study) Animal_Model->Dose_Selection Group_Allocation Randomize into Groups (Control + 3 Dose Levels) Dose_Selection->Group_Allocation Dosing Daily Oral Administration of this compound Group_Allocation->Dosing Clinical_Obs Daily Clinical Observations Dosing->Clinical_Obs Body_Weight Weekly Body Weight & Feed Intake Dosing->Body_Weight Blood_Collection Blood Collection (Hematology & Biochemistry) Dosing->Blood_Collection Necropsy Gross Necropsy & Organ Weights Dosing->Necropsy At Termination Data_Analysis Statistical Analysis Clinical_Obs->Data_Analysis Body_Weight->Data_Analysis Blood_Collection->Data_Analysis Tissue_Collection Tissue Collection (Liver, Kidney, etc.) Necropsy->Tissue_Collection Histopathology Histopathological Examination Tissue_Collection->Histopathology Cu_Analysis Copper Analysis (AAS) Tissue_Collection->Cu_Analysis Ox_Stress Oxidative Stress Markers (SOD, GPx) Tissue_Collection->Ox_Stress Histopathology->Data_Analysis Cu_Analysis->Data_Analysis Ox_Stress->Data_Analysis NOAEL_LOAEL Determine NOAEL/LOAEL Data_Analysis->NOAEL_LOAEL

Caption: Workflow for a 90-day oral toxicity study of this compound.

Diagram 3: Copper-Induced Oxidative Stress and Apoptosis Signaling

CopperToxicityPathway cluster_oxidative_stress Oxidative Stress cluster_er_stress Endoplasmic Reticulum (ER) Stress cluster_apoptosis Apoptosis Excess_Cu Excess Intracellular Copper ROS Increased ROS (Reactive Oxygen Species) Excess_Cu->ROS Mitochondrial_Pathway Mitochondrial Pathway Excess_Cu->Mitochondrial_Pathway Antioxidant_Depletion Depletion of Antioxidants (GSH, SOD, GPx) ROS->Antioxidant_Depletion Lipid_Peroxidation Lipid Peroxidation (MDA increase) ROS->Lipid_Peroxidation DNA_Damage DNA Damage ROS->DNA_Damage PERK PERK Activation ROS->PERK induces eIF2a eIF2α Phosphorylation PERK->eIF2a ATF4 ATF4 Upregulation eIF2a->ATF4 CHOP CHOP Expression ATF4->CHOP Bcl2_down Bcl-2 Downregulation CHOP->Bcl2_down Bax_Bak Bax/Bak Activation Mitochondrial_Pathway->Bax_Bak Mitochondrial_Pathway->Bcl2_down Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Bcl2_down->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Cell_Death Apoptotic Cell Death Caspase3->Cell_Death

Caption: Signaling pathways in copper-induced hepatotoxicity.

References

assessing the long-term stability of copper glycinate under various storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Long-Term Stability of Copper Glycinate

This technical support center provides guidance for researchers, scientists, and drug development professionals on . The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the long-term stability of solid this compound?

A1: The primary factors affecting the stability of solid this compound are temperature, humidity, and light. This compound is known to be hygroscopic, meaning it readily absorbs moisture from the air.[1] Elevated temperatures can accelerate degradation processes, and exposure to light may induce photochemical reactions.[2] Therefore, it is crucial to control these environmental factors during storage and handling.

Q2: What are the recommended storage conditions for this compound to ensure its long-term stability?

A2: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][3][4] It is essential to keep the container tightly closed to protect it from moisture and light.[1][5][6] Avoid storing it with incompatible materials such as strong oxidizing agents, metals, and acids.[1]

Q3: What are the signs of degradation in a this compound sample?

A3: Visual signs of degradation can include a change in color from its typical blue or purple hue, clumping or caking of the powder due to moisture absorption, and a noticeable change in solubility. For quantitative assessment, a decrease in the assay of this compound and the appearance of degradation products, as measured by analytical techniques like HPLC or spectroscopy, are definitive indicators of degradation.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: this compound is stable in aqueous solutions over a wide pH range, typically up to a pH of 11 to 11.5.[7][8] Beyond this pH, the complex may become unstable, leading to the precipitation of copper oxides or hydroxides.[8] Therefore, when preparing solutions of this compound, it is important to control the pH to maintain the integrity of the complex.

Q5: What are the expected thermal decomposition products of this compound?

A5: When heated to decomposition, this compound is expected to yield toxic fumes and may form cupric oxide.[1] The glycine component of the molecule will also decompose. Studies have indicated that charring can begin at approximately 213°C, with decomposition and gas evolution occurring around 228°C.[6] Another source suggests a decomposition temperature of around 140°C.[5][9]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Color change of the solid sample (e.g., fading or turning greenish). Exposure to light or reaction with atmospheric components.Store the sample in an amber or opaque container to protect it from light. Ensure the container is tightly sealed.
Clumping or caking of the powder. Absorption of moisture due to the hygroscopic nature of this compound.Store the sample in a desiccator or a controlled low-humidity environment. Ensure the container is properly sealed after each use.
Inconsistent results in analytical assays. Sample heterogeneity due to improper mixing or degradation.Ensure the sample is thoroughly homogenized before taking an aliquot for analysis. Re-evaluate the storage conditions of the sample.
Precipitate formation in an aqueous solution of this compound. pH of the solution is outside the stable range (likely too high).Measure the pH of the solution. Adjust the pH to be within the recommended stability range (typically below 11).
Unexpected peaks in chromatograms during stability testing. Formation of degradation products.Attempt to identify the degradation products using mass spectrometry or other appropriate analytical techniques. Review the storage conditions to identify the stress factor causing the degradation.

Data Presentation

Table 1: Recommended Storage Conditions for Stability Testing of this compound (Based on ICH Guidelines)
StudyStorage ConditionMinimum Time Period
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity. These conditions are based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[1][10]

Table 2: Illustrative Long-Term Stability Data for this compound at 25°C / 60% RH
Time (Months)AppearanceAssay (%)Water Content (%)Degradation Product A (%)
0Blue powder99.80.5< 0.05
3Blue powder99.60.60.08
6Blue powder99.50.60.12
9Blue powder99.20.70.18
12Blue powder99.00.80.25

Note: The data in this table is for illustrative purposes only and is intended to demonstrate how stability data for this compound should be presented. Actual results will vary based on the specific batch and storage conditions.

Experimental Protocols

Protocol 1: Long-Term Stability Testing of Solid this compound

1. Objective: To evaluate the long-term stability of solid this compound under controlled temperature and humidity conditions as per ICH guidelines.

2. Materials:

  • This compound sample
  • Climate-controlled stability chambers
  • Appropriate sample containers (e.g., amber glass vials with airtight seals)

3. Procedure:

  • Place a sufficient quantity of the this compound sample into the designated containers.
  • Store the samples in stability chambers set to the long-term storage condition (e.g., 25°C ± 2°C / 60% RH ± 5% RH).
  • Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
  • At each time point, analyze the samples for the following parameters:
  • Appearance: Visual inspection for color change, clumping, etc.
  • Assay: Quantitative determination of this compound content using a validated analytical method (e.g., HPLC-UV or a titration method).
  • Water Content: Measurement of water content by Karl Fischer titration.
  • Degradation Products: Quantification of any degradation products using a suitable stability-indicating method (e.g., HPLC with a diode-array detector).

4. Data Analysis:

  • Tabulate the results for each parameter at each time point.
  • Plot the assay of this compound and the concentration of degradation products as a function of time.
  • Determine the shelf-life or retest period based on the time it takes for a significant change to occur (e.g., a 5% decrease in assay).

Visualizations

Stability_Testing_Workflow cluster_setup 1. Study Setup cluster_storage 2. Sample Storage cluster_testing 3. Testing cluster_analysis 4. Data Analysis & Reporting start Define Stability Protocol select_batches Select Batches of this compound start->select_batches package Package Samples in Appropriate Containers select_batches->package storage_chambers Place Samples in Stability Chambers package->storage_chambers conditions Long-Term: 25°C/60%RH Accelerated: 40°C/75%RH storage_chambers->conditions pull_samples Pull Samples at Predetermined Time Points storage_chambers->pull_samples analytical_testing Perform Analytical Tests (Assay, Impurities, Water Content) pull_samples->analytical_testing data_evaluation Evaluate Data and Trends analytical_testing->data_evaluation report Generate Stability Report data_evaluation->report shelf_life Determine Shelf-Life / Retest Period data_evaluation->shelf_life

Caption: Workflow for a typical long-term stability study of this compound.

Degradation_Pathway cluster_stress Stress Conditions cluster_products Potential Degradation Products CopperGlycinate This compound (Solid) Heat Heat (>140°C) CopperGlycinate->Heat Thermal Stress Moisture High Humidity CopperGlycinate->Moisture Hydrolytic Stress CopperOxide Copper (II) Oxide Heat->CopperOxide GlycineDegradation Glycine Degradation Products (e.g., ammonia, CO2) Heat->GlycineDegradation HydrolyzedComplex Hydrolyzed Copper Species Moisture->HydrolyzedComplex

Caption: Hypothetical degradation pathways for this compound under thermal and hydrolytic stress.

References

refining purification techniques for high-purity copper glycinate crystals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to aid in the refining and purification of high-purity copper glycinate crystals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Question: My this compound is not crystallizing out of the solution. What should I do?

Answer:

Inducing crystallization can often be achieved through several techniques. First, try scratching the inside of the flask at the air-liquid interface with a glass rod; this can create nucleation sites for crystal growth.[1] If that doesn't work, adding a small "seed" crystal of previously prepared this compound can provide a template for crystallization.[1] If neither of these methods is successful, it's possible that the solution is not sufficiently supersaturated. In this case, you can try to concentrate the solution by gently heating it to evaporate some of the solvent or by adding a miscible anti-solvent, such as ethanol or acetone, to decrease the solubility of the this compound.[2][3] Finally, ensure the solution is allowed to cool slowly; rapid cooling can sometimes inhibit crystal formation.[3]

Question: The crystallization of my this compound is happening too quickly, resulting in a fine powder instead of well-defined crystals. How can I slow it down?

Answer:

Rapid crystallization often traps impurities within the crystal lattice, leading to a lower purity product.[3] To slow down the process, you can add a small amount of additional hot solvent to the solution to ensure you have slightly more than the minimum required to dissolve the solid.[3] This will keep the this compound in solution for a longer period as it cools, allowing for the formation of larger, more well-defined crystals.[3] Also, ensure that the cooling process is gradual. You can achieve this by allowing the flask to cool to room temperature on a benchtop, insulated by a few paper towels, before transferring it to an ice bath.[3]

Question: My final this compound product is a greenish color instead of the expected blue. What could be the cause?

Answer:

The color of copper(II) complexes can be indicative of their coordination environment and purity. A greenish hue may suggest the presence of impurities, such as unreacted starting materials or byproducts. For instance, if using copper(II) chloride as a reactant, residual chloride ions in the crystal lattice can lead to a green-colored complex.[4] To obtain the desired blue color, it is crucial to ensure the complete removal of any impurities through thorough washing of the filtered crystals with a suitable solvent, like cold ethanol or acetone, and by performing recrystallization.[1][4]

Question: I am observing an oily substance forming instead of crystals. How can I resolve this?

Answer:

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. To remedy this, you can try redissolving the oil by adding more solvent and gently heating the solution. Then, allow the solution to cool more slowly to prevent the oil from forming again. Seeding the solution with a crystal as it cools can also encourage direct crystallization. Alternatively, you can try using a different solvent system for recrystallization.

Frequently Asked Questions (FAQs)

What is the most common method for purifying this compound?

The most frequently cited method for purifying this compound is recrystallization.[2][4] This typically involves dissolving the crude product in hot water and then inducing crystallization by cooling the solution and/or adding a miscible organic solvent in which this compound has low solubility, such as ethanol or acetone.[1][2]

What are some potential impurities in synthesized this compound?

Common impurities can include unreacted starting materials, such as copper salts (e.g., copper acetate, copper sulfate) and glycine.[4][5] Side products from the reaction or solvents used in the synthesis and purification can also be present. For example, if sulfate-containing reactants are used, sulfate ions may be present in the final product.[2][4]

How can I assess the purity of my this compound crystals?

Several analytical techniques can be used to determine the purity of your product. Infrared (IR) spectroscopy can be used to identify the characteristic vibrational bands of the this compound complex and to check for the presence of impurities.[4] Elemental analysis is a quantitative method to determine the percentage of copper, carbon, nitrogen, and hydrogen in your sample, which can be compared to the theoretical values for pure this compound. Additionally, techniques like X-ray fluorescence (XRF) or atomic absorption spectroscopy (AAS) can be used to determine the copper content with high accuracy.[6][7]

Is it possible to use chromatography to purify this compound?

Yes, chromatographic techniques can be used for the purification of metal complexes.[8] For a polar complex like this compound, ion-exchange chromatography could be an effective method.[9][10] In this technique, the this compound complex is passed through a column containing a charged stationary phase, and separation is achieved based on the ionic interactions. Immobilized metal affinity chromatography (IMAC) is another potential method, although it is more commonly used for proteins with histidine tags.[11][12] The suitability of a specific chromatographic method would depend on the nature of the impurities to be removed.[8]

Data Presentation

Table 1: Summary of Reaction Conditions for this compound Synthesis

Starting MaterialsMolar Ratio (Copper Salt:Glycine)SolventTemperatureReaction TimeReference
Cupric Subcarbonate & Glycine1:4.5Water65-70 °C30 minutes[2]
Copper Acetate & Glycine1:2WaterBoilingNot specified[13]
Copper Sulfate & GlycineNot specifiedWater80-90 °CNot specified[5]
Copper Oxide & Glycine1:2Water/Ammonia30-100 °C30-200 minutes[14]

Table 2: Purity and Yield Data for this compound Synthesis

Synthesis MethodPurification StepReported YieldPurity AssessmentReference
Basic Copper Carbonate & GlycineAddition of ethanol and cooling>90%Not specified[2]
Copper Sulfate & GlycineCooling and filtration81-96%Not specified[5]
Basic Copper Carbonate & GlycineFiltration and air-drying97%IR and Atomic Absorption Spectroscopy[15]

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Dissolution: Transfer the crude this compound solid to an Erlenmeyer flask. Add a minimal amount of deionized water and gently heat the mixture on a hot plate while stirring until the solid is completely dissolved.[13][16]

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-warmed funnel.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Blue crystals should start to form.[1] To maximize the yield, place the flask in an ice bath for at least 15-20 minutes after it has reached room temperature.[1][16]

  • Inducing Precipitation: If crystals do not form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal.[1] Alternatively, add cold ethanol or acetone dropwise with continuous stirring until the solution becomes cloudy, then allow it to stand.[1][2]

  • Isolation of Crystals: Set up a vacuum filtration apparatus with a Büchner funnel. Wet the filter paper with a small amount of cold ethanol or acetone to ensure a good seal.[1]

  • Washing: Transfer the crystals to the funnel and wash them with two small portions of cold ethanol or acetone to remove any soluble impurities.[4]

  • Drying: Continue to pull air through the funnel for several minutes to partially dry the crystals. Then, carefully transfer the crystals to a pre-weighed watch glass and allow them to air dry completely or dry them in a desiccator.[1]

Protocol 2: Purification by Solvent Extraction (Conceptual)

  • Dissolution: Dissolve the impure this compound in an aqueous solution, adjusting the pH if necessary to ensure the complex is stable and charged.

  • Liquid-Liquid Extraction: Introduce an immiscible organic solvent containing a suitable extractant (e.g., a chelating agent like LIX 84H) to the aqueous solution in a separatory funnel.[17][18] The choice of extractant and organic solvent will depend on the specific impurities to be removed.

  • Separation: Shake the funnel vigorously to allow for the transfer of either the this compound or the impurities into the organic phase. Allow the layers to separate.

  • Collection: Drain the aqueous layer containing the purified this compound. If the this compound has been extracted into the organic phase, it will need to be stripped back into an aqueous phase using an appropriate stripping agent (e.g., sulfuric acid).[17]

  • Recovery: Recover the purified this compound from the aqueous solution by crystallization, as described in Protocol 1.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis s1 React Copper Salt (e.g., Copper Acetate) s2 React with Glycine in Aqueous Solution s1->s2 Heat & Stir p1 Dissolve Crude Product in Hot Water s2->p1 Crude this compound p2 Hot Filtration (Optional) p1->p2 p3 Cool Solution Slowly to Crystallize p2->p3 p4 Add Anti-Solvent (e.g., Ethanol) p3->p4 If needed p5 Vacuum Filtration p3->p5 p4->p5 p6 Wash Crystals with Cold Solvent p5->p6 p7 Dry Crystals p6->p7 a1 Assess Purity (IR, Elemental Analysis) p7->a1 Pure Crystals

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_crystallization start Problem: No Crystals Forming q1 Have you tried scratching the flask? start->q1 a1 Scratch inner flask wall with a glass rod q1->a1 No q2 Have you tried seeding the solution? q1->q2 Yes a1->q2 a2 Add a seed crystal q2->a2 No q3 Is the solution concentrated enough? q2->q3 Yes a2->q3 a3 Concentrate solution (evaporate solvent) or add an anti-solvent q3->a3 No end_success Crystals Form q3->end_success Yes a3->end_success

Caption: Troubleshooting decision tree for inducing crystallization.

solvent_extraction start Impure this compound in Aqueous Phase process Add Immiscible Organic Solvent with Extractant Shake Vigorously Allow Layers to Separate start->process separation Aqueous Phase with Purified this compound Organic Phase with Impurities Aqueous Phase with Impurities Organic Phase with Purified this compound process:f2->separation end Recover this compound from Aqueous Phase by Crystallization separation:aq->end

References

Validation & Comparative

Copper Glycinate vs. Copper Sulfate in Ruminants: A Comparative Guide to Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate copper source in ruminant nutrition is a critical determinant of overall health, growth, and productivity. While copper sulfate has traditionally been a widely used inorganic copper supplement, organic forms such as copper glycinate have gained prominence due to their potential for enhanced bioavailability, particularly in the presence of dietary antagonists. This guide provides an objective comparison of the bioavailability of this compound and copper sulfate in ruminant models, supported by experimental data and detailed methodologies.

Executive Summary

Experimental evidence presents a nuanced view of the relative bioavailability of this compound compared to copper sulfate in ruminants. A key factor influencing their comparative efficacy is the presence and concentration of dietary antagonists, primarily sulfur (S) and molybdenum (Mo). In environments with high levels of these antagonists, this compound has demonstrated superior bioavailability. This is attributed to its chelated structure, which protects the copper from forming insoluble complexes in the rumen, thereby allowing for greater absorption in the small intestine. However, in scenarios with low antagonist pressure, the bioavailability of this compound may be comparable to or even lower than that of copper sulfate. The initial copper status of the animal also plays a significant role in its ability to absorb and utilize copper from different sources.

Quantitative Data Summary

The following tables summarize key quantitative data from comparative studies on the bioavailability of this compound (CuGly) and copper sulfate (CuSO₄) in beef steers.

Table 1: Relative Bioavailability of this compound Compared to Copper Sulfate (Set at 100%)

StudyRuminant ModelDietary Antagonists (S, Mo)Bioavailability IndicatorRelative Bioavailability of CuGly (%)
Hansen et al. (2008)[1][2]Beef SteersHigh (0.15% S, 2 mg/kg Mo)Liver Cu131%
Hansen et al. (2008)[1][2]Beef SteersVery High (0.15% S, 6 mg/kg Mo)Liver Cu150%
Wright and Spears (2021)[3]Beef SteersHigh (0.48% S, 5.3 mg/kg Mo)Liver Cu82%
Larson et al. (2024)[4][5]Beef SteersHigh (0.3% S, 2 mg/kg Mo)Liver Cu115% (not statistically different)

Table 2: Liver Copper Concentrations (mg/kg DM) in Response to Copper Supplementation

StudyRuminant ModelTreatment Group (Supplemental Cu)Initial Liver CuFinal Liver Cu
Wright and Spears (2021)[3][6]Beef SteersControl (0 mg/kg)--
CuSO₄ (10 mg/kg)-Greater than CuGly (10 mg/kg)
CuGly (10 mg/kg)-Intermediate
Larson et al. (2024)[4][7][8]Beef SteersControl (0 mg/kg)374Less than supplemented groups
CuSO₄ (5 mg/kg)374No significant difference from CuGly (5 mg/kg)
CuGly (5 mg/kg)374No significant difference from CuSO₄ (5 mg/kg)
CuSO₄ (10 mg/kg)374No significant difference from CuGly (10 mg/kg)
CuGly (10 mg/kg)374No significant difference from CuSO₄ (10 mg/kg)

Table 3: Plasma Copper Concentrations (mg/L) in Response to Copper Supplementation

StudyRuminant ModelTreatment Group (Supplemental Cu)Final Plasma Cu
Wright and Spears (2021)[3][6]Beef SteersControl (0 mg/kg)-
CuSO₄ (10 mg/kg)Similar to CuGly (10 mg/kg)
CuGly (10 mg/kg)Similar to CuSO₄ (10 mg/kg)
Larson et al. (2024)[4][7]Beef SteersControl (0 mg/kg)-
CuSO₄ (5 & 10 mg/kg)Tended to be greater than CuGly
CuGly (5 & 10 mg/kg)Tended to be lower than CuSO₄

Experimental Protocols

Study 1: Hansen et al. (2008)[1][2]
  • Objective: To determine the bioavailability of this compound relative to copper sulfate in steers fed diets high in sulfur and molybdenum.

  • Animals: Sixty Angus and Angus-Simmental cross steers.

  • Experimental Design: Steers were randomly assigned to one of five treatments: control (no supplemental Cu), 5 mg Cu/kg DM from CuSO₄, 10 mg Cu/kg DM from CuSO₄, 5 mg Cu/kg DM from CuGly, and 10 mg Cu/kg DM from CuGly.

  • Diet: A corn silage-based diet was fed, containing 8.2 mg Cu/kg DM. The diet was supplemented with 0.15% sulfur and initially 2 mg/kg DM of molybdenum for 120 days (Phase 1), followed by 6 mg/kg DM of molybdenum for an additional 28 days (Phase 2).

  • Data Collection: Liver biopsies and blood samples were collected at the beginning and end of each phase to determine copper status.

  • Bioavailability Calculation: Relative bioavailability was calculated using multiple linear regression of final plasma Cu, liver Cu, and ceruloplasmin values on dietary copper intake.

Study 2: Wright and Spears (2021)[3][6]
  • Objective: To assess the relative bioavailability of bis-glycinate bound copper compared to copper sulfate in beef steers fed a high antagonist diet.

  • Animals: Ninety Angus-cross steers.

  • Experimental Design: Steers were assigned to one of five dietary treatments: 0 mg supplemental Cu/kg DM (CON), 5 or 10 mg supplemental Cu/kg DM as CuSO₄ (CS5; CS10), or 5 or 10 mg supplemental Cu/kg DM as copper bis-glycinate (GLY5; GLY10).

  • Diet: A high antagonist growing diet was provided, containing 4.9 mg Cu/kg DM, 0.48% S, and 5.3 mg Mo/kg DM.

  • Data Collection: Blood samples were collected on days 0, 28, 56, 84, and 126. Liver samples were collected at the beginning and end of the 124-day study.

  • Bioavailability Calculation: Plasma and liver copper concentrations were regressed against total copper intake to calculate relative bioavailability.

Study 3: Larson et al. (2024)[4][5][9]
  • Objective: To determine the bioavailability of this compound relative to copper sulfate in growing beef steers fed a diet with added sulfur and molybdenum.

  • Animals: Sixty Angus crossbred steers.

  • Experimental Design: Steers were assigned to one of five copper supplementation strategies: no supplemental Cu (CON), 5 or 10 mg supplemental Cu from CuSO₄/kg DM, and 5 or 10 mg supplemental Cu from CuGly/kg DM.

  • Diet: A corn silage-based diet was fed for 90 days, supplemented with 0.3% sulfur and 2 mg molybdenum/kg DM.

  • Data Collection: Liver and plasma copper concentrations were determined on days 0 and 90.

  • Bioavailability Calculation: Copper indices were regressed against copper intake, and the slopes were calculated to determine relative bioavailability.

Mechanisms of Action and Experimental Workflow

The differential bioavailability of this compound and copper sulfate in ruminants is primarily influenced by their interactions within the rumen.

cluster_rumen Rumen Environment cluster_absorption Post-Ruminal Absorption CuSO4 Copper Sulfate (CuSO₄) (Highly Soluble) Thiomolybdates Thiomolybdate Formation CuSO4->Thiomolybdates Readily binds AbsorbableCu_SO4 Absorbable Copper (from CuSO₄) CuSO4->AbsorbableCu_SO4 Limited in high antagonist diets CuGly This compound (CuGly) (Less Soluble) CuGly->Thiomolybdates Reduced binding AbsorbableCu_Gly Absorbable Copper (from CuGly) CuGly->AbsorbableCu_Gly Antagonists Dietary Antagonists (Sulfur, Molybdenum) Antagonists->Thiomolybdates InsolubleCu Insoluble Copper Complexes Thiomolybdates->InsolubleCu Excretion Fecal Excretion InsolubleCu->Excretion Enterocyte Small Intestine Enterocyte AbsorbableCu_Gly->Enterocyte Higher Absorption AbsorbableCu_SO4->Enterocyte Lower Absorption

Caption: Rumen interactions of copper sources.

In the rumen, the highly soluble copper sulfate readily dissociates, making the copper ions susceptible to binding with thiomolybdates, which are formed from dietary sulfur and molybdenum.[4][5] This results in the formation of insoluble copper complexes that are not absorbed and are subsequently excreted.[9] Conversely, the chelated structure of this compound is less soluble in the rumen, protecting the copper from these antagonistic interactions.[4] This allows a greater proportion of the copper from this compound to pass to the small intestine for absorption.

cluster_workflow Experimental Workflow for Bioavailability Studies AnimalSelection 1. Animal Selection (e.g., Angus Steers) Acclimation 2. Acclimation Period AnimalSelection->Acclimation InitialSampling 3. Initial Sampling (Liver Biopsy, Blood) Acclimation->InitialSampling Treatment 4. Treatment Allocation (Control, CuSO₄, CuGly at varying levels) InitialSampling->Treatment Diet 5. Feeding Period (Basal Diet + Supplements ± Antagonists) Treatment->Diet InterimSampling 6. Interim Sampling (Blood) Diet->InterimSampling FinalSampling 7. Final Sampling (Liver Biopsy, Blood) InterimSampling->FinalSampling Analysis 8. Sample Analysis (Cu Concentration) FinalSampling->Analysis Calculation 9. Bioavailability Calculation (Regression Analysis) Analysis->Calculation

Caption: General experimental workflow.

Conclusion

The choice between this compound and copper sulfate for ruminant supplementation is not straightforward and should be based on a comprehensive analysis of the dietary context and the copper status of the animals. In diets with high concentrations of antagonists like sulfur and molybdenum, this compound is likely to offer a significant advantage in terms of bioavailability.[1][2] However, in diets low in these antagonists, the more economical copper sulfate may provide a comparable level of bioavailable copper. It is also important to consider that the initial copper status of the animal can influence the efficiency of copper absorption.[4] Future research should continue to explore the complex interactions between different copper sources, dietary components, and the metabolic state of the ruminant to optimize copper nutrition strategies.

References

A Comparative Investigation of Copper Glycinate and Other Copper Amino Acid Chelates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of copper glycinate (B8599266) and other copper amino acid chelates, focusing on their physicochemical properties, bioavailability, and biological implications. The information presented is synthesized from experimental data to support researchers, scientists, and drug development professionals in their selection and application of these compounds.

Introduction to Copper Amino Acid Chelates

Copper is an essential trace element vital for numerous physiological processes.[1] Its delivery in a bioavailable form is crucial for both nutritional and therapeutic applications. Copper amino acid chelates are coordination complexes where a central copper ion is bonded to one or more amino acid ligands. This chelation process is designed to protect the mineral from interactions in the digestive tract, thereby enhancing its absorption and bioavailability compared to inorganic copper sources like copper sulfate (B86663).[2][3]

The structure of the amino acid ligand—be it glycine (B1666218), lysine, methionine, or part of a protein hydrolysate (copper proteinate)—influences the stability, solubility, and biological activity of the chelate. This guide focuses on a comparative analysis of these properties, with a primary emphasis on copper glycinate.

Physicochemical Properties: A Comparative Overview

The stability and solubility of copper amino acid chelates are critical determinants of their bioavailability. The stability constant (log K) is a measure of the strength of the bond between the copper ion and the amino acid ligand. A higher stability constant generally indicates a more stable chelate that is less likely to dissociate in the gastrointestinal tract.

Table 1: Stability Constants of Selected Copper(II)-Amino Acid Complexes

Amino Acid Ligandlog K1log K2Overall log β2 (K1*K2)Reference
Glycine8.13 - 8.586.82 - 7.0314.95 - 15.61[4][5]
Alanine8.136.7814.91[4]
Valine8.026.6314.65[4]
Leucine8.006.7214.72[4]
Asparagine7.786.4214.20[4]
Glutamine7.706.4014.10[4]
Proline8.517.2315.74[6]
Threonine8.056.6514.70[6]

Note: Stability constants can vary based on experimental conditions such as temperature, ionic strength, and solvent system.

Bioavailability and Efficacy: Experimental Data

The primary advantage of chelated minerals is their enhanced bioavailability. Several studies have compared the bioavailability of copper from amino acid chelates to that of inorganic copper sulfate, particularly in the context of animal nutrition where antagonists like molybdenum and sulfur can impair copper absorption.

Table 2: Relative Bioavailability (RBV) of Copper from Amino Acid Chelates Compared to Copper Sulfate (CuSO₄ = 100%)

Copper SourceAnimal ModelKey FindingsReference
This compoundBeef SteersRBV of 115% (not statistically different from CuSO₄) in the presence of S and Mo antagonists.[7]
This compoundBroiler ChickensHigher maximum elastic strength of femur bones compared to CuSO₄.[8]
Copper-LysineGrowing CattleSimilar bioavailability to CuSO₄.[2]
Copper ProteinateCalvesHigher bioavailability than CuSO₄ in the presence of molybdenum.[2]
Copper ProteinateBeef HeifersSimilar bioavailability to CuSO₄ in the absence of high molybdenum.[2]
Copper-MethionineBroiler ChickensIncreased body weight gain compared to control.[9]

It is important to note that direct comparative studies between different copper amino acid chelates are limited, and results can be influenced by the specific experimental conditions, including the presence of dietary antagonists.

Experimental Protocols

Synthesis of this compound (Illustrative Protocol)

A common method for the synthesis of this compound involves the reaction of a copper salt with glycine in an aqueous solution.

  • Dissolution: Dissolve copper sulfate pentahydrate (CuSO₄·5H₂O) in deionized water to create a solution of known concentration.

  • Ligand Preparation: In a separate vessel, dissolve glycine in deionized water. The molar ratio of glycine to copper is typically 2:1.

  • Reaction: Slowly add the glycine solution to the copper sulfate solution with constant stirring.

  • pH Adjustment: Adjust the pH of the mixture to the optimal range for chelation (typically neutral to slightly alkaline) using a base such as sodium hydroxide. The formation of the blue this compound complex will be observed.

  • Precipitation and Isolation: The product can be precipitated by adding a solvent in which it is less soluble, such as ethanol (B145695). The precipitate is then collected by filtration, washed with ethanol to remove unreacted starting materials, and dried under vacuum.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Chelation Reaction cluster_isolation Product Isolation CuSO4 Copper Sulfate Solution Mixing Mixing and Stirring CuSO4->Mixing Glycine Glycine Solution Glycine->Mixing pH_Adjustment pH Adjustment Mixing->pH_Adjustment Precipitation Precipitation with Ethanol pH_Adjustment->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying Filtration->Drying Product This compound Drying->Product

Figure 1: Generalized workflow for the synthesis of this compound.
Determination of Stability Constants (Potentiometric Titration)

Potentiometric titration is a standard method for determining the stability constants of metal complexes.[4][10]

  • Solution Preparation: Prepare solutions of the amino acid, a strong acid (e.g., HCl), a strong base (e.g., NaOH of known concentration), and the copper salt (e.g., Cu(NO₃)₂). Maintain a constant ionic strength using a background electrolyte (e.g., KNO₃).

  • Titration of Ligand: Titrate a solution of the amino acid and strong acid with the standardized strong base. Record the pH at regular intervals of titrant addition. This allows for the determination of the acid dissociation constants (pKa) of the amino acid.

  • Titration of Metal-Ligand System: Titrate a solution containing the amino acid, strong acid, and the copper salt with the same standardized strong base. Again, record the pH at regular intervals.

  • Data Analysis: The titration curves are used to calculate the formation function (n̄), which is the average number of ligands bound per metal ion, and the free ligand concentration ([L⁻]). The stability constants are then determined from the relationship between n̄ and [L⁻].

Stability_Constant_Determination cluster_titration Potentiometric Titration cluster_analysis Data Analysis Titrate_Ligand Titrate Amino Acid + Acid with Base Plot_Curves Plot pH vs. Volume of Base Titrate_Ligand->Plot_Curves Titrate_Complex Titrate Amino Acid + Acid + Cu(II) with Base Titrate_Complex->Plot_Curves Calculate_pKa Determine Ligand pKa Values Plot_Curves->Calculate_pKa Calculate_n_bar Calculate Formation Function (n̄) and Free Ligand Concentration ([L⁻]) Plot_Curves->Calculate_n_bar Calculate_pKa->Calculate_n_bar Determine_logK Determine Stability Constants (log K) Calculate_n_bar->Determine_logK

Figure 2: Workflow for determining stability constants via potentiometric titration.
In Vivo Bioavailability Assessment (Slope-Ratio Assay)

The slope-ratio assay is a common method for determining the relative bioavailability of a mineral from different sources in animal models.

  • Animal Model and Diet: Select a suitable animal model (e.g., weanling pigs, broiler chickens, or steers) and formulate a basal diet that is adequate in all nutrients except for copper.

  • Acclimation and Depletion: Acclimate the animals to the basal diet. In some cases, a copper-depletion phase may be necessary to ensure the animals are responsive to copper supplementation.

  • Treatment Groups: Divide the animals into multiple treatment groups. One group will continue to receive the basal diet (control). Other groups will receive the basal diet supplemented with graded levels of copper from a standard source (e.g., copper sulfate) and the test source (e.g., this compound).

  • Experimental Period: Feed the respective diets to the animals for a specified period.

  • Sample Collection: At the end of the experimental period, collect relevant biological samples, such as liver tissue and blood plasma, as these are primary indicators of copper status.

  • Analysis: Analyze the copper concentration in the collected samples.

  • Data Interpretation: For each copper source, regress the response criterion (e.g., liver copper concentration) on the supplemental copper intake. The relative bioavailability of the test source is calculated as the ratio of the slope of its regression line to the slope of the regression line for the standard source, multiplied by 100.

Role in Biological Signaling Pathways

Copper is a critical cofactor for numerous enzymes and plays a significant role in various cellular signaling pathways. While research on the differential effects of specific copper amino acid chelates on these pathways is still emerging, the delivery of copper by these chelates can influence copper-dependent processes.

Copper chelation therapy, in general, has been shown to impact signaling pathways involved in cancer progression, such as the Transforming Growth Factor-β (TGF-β) pathway. It is hypothesized that by modulating cellular copper levels, copper chelators can influence angiogenesis and metastasis.[11] Furthermore, copper has been implicated in the regulation of gene expression related to cellular stress responses and metabolism.[12][13][14]

Copper_Signaling cluster_intake Cellular Copper Uptake cluster_cellular_effects Intracellular Effects cluster_outcomes Physiological Outcomes Cu_Chelate Copper Amino Acid Chelate Cell_Membrane Cell Membrane Transporters Cu_Chelate->Cell_Membrane Intracellular_Cu Increased Intracellular Bioavailable Copper Cell_Membrane->Intracellular_Cu Enzyme_Activity Cofactor for Copper-Dependent Enzymes Intracellular_Cu->Enzyme_Activity Gene_Expression Modulation of Gene Expression Intracellular_Cu->Gene_Expression Signaling_Pathways Influence on Signaling Pathways (e.g., TGF-β) Intracellular_Cu->Signaling_Pathways Metabolism Metabolic Regulation Enzyme_Activity->Metabolism Immune_Response Immune Function Gene_Expression->Immune_Response Tissue_Repair Connective Tissue Formation Signaling_Pathways->Tissue_Repair

Figure 3: Conceptual overview of the influence of copper amino acid chelates on cellular processes.

Conclusion

Copper amino acid chelates, particularly this compound, offer a promising alternative to inorganic copper sources due to their enhanced stability and bioavailability. The choice of amino acid ligand influences the physicochemical properties of the chelate, which in turn can affect its biological efficacy. While a significant body of research exists comparing copper amino acid chelates to inorganic copper, there is a need for more direct comparative studies among different chelated forms to fully elucidate their relative advantages. The experimental protocols outlined in this guide provide a framework for conducting such comparative investigations. Further research into the specific effects of different copper amino acid chelates on cellular signaling pathways will be crucial for the development of targeted nutritional and therapeutic applications.

References

Copper Glycinate: An In Vitro Examination of its Anti-Inflammatory Properties Compared to Standard Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anti-inflammatory properties of copper glycinate against established non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. The following sections present a summary of quantitative data, detailed experimental methodologies, and visualizations of the underlying molecular pathways to facilitate a comprehensive evaluation of this compound as a potential anti-inflammatory agent.

Comparative Efficacy of Anti-Inflammatory Agents

The anti-inflammatory potential of this compound was assessed by its ability to inhibit the secretion of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated human monocytic (THP-1) cells. The results are compared with the inhibitory activities of Indomethacin, Dexamethasone, and Diclofenac under similar in vitro conditions.

Table 1: Inhibition of Pro-Inflammatory Cytokines in LPS-Stimulated THP-1 Cells

CompoundConcentration% Inhibition of TNF-α% Inhibition of IL-6Reference
This compound 3 µg/mL>50%Slight Reduction[1]
25 µg/mL~70%Slight Reduction[1]
50 µg/mL~70%~30%[1]
Indomethacin Not specifiedIncreased secretionNo effect[2]
Dexamethasone 1 µMSignificant suppressionSignificant suppression[3][4]
Diclofenac 10 µMData not availableSignificant inhibition[5]

Note: The data for Indomethacin, Dexamethasone, and Diclofenac are sourced from different studies and may not be directly comparable due to variations in experimental conditions.

Table 2: IC50 Values for Inhibition of Inflammatory Mediators

CompoundMediatorCell LineIC50 ValueReference
Dexamethasone MCP-1THP-13 nM[6]
IL-1βTHP-17 nM[6]
IL-8THP-155 nM[6]
Diclofenac Nitric Oxide (NO)RAW 264.747.12 µg/mL[7]

Note: IC50 values for this compound in the inhibition of TNF-α and IL-6 in THP-1 cells are not explicitly provided in the referenced study. However, the percentage inhibition data suggests a dose-dependent effect.

Mechanism of Action: The NF-κB Signaling Pathway

The anti-inflammatory effects of copper compounds are, in part, attributed to their ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated, ubiquitinated, and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for TNF-α and IL-6.

Studies have shown that elevated intracellular copper levels can inhibit the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα.[8] This action effectively traps NF-κB in the cytoplasm, thereby downregulating the expression of pro-inflammatory cytokines.

G Figure 1. Proposed Mechanism of Action of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK Complex TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Inhibits NFκB_n NF-κB NFκB->NFκB_n Translocates CopperGlycinate This compound CopperGlycinate->IKK Inhibits DNA DNA NFκB_n->DNA Binds ProInflammatory_Genes Pro-inflammatory Gene Transcription DNA->ProInflammatory_Genes Induces Cytokine_Release TNF-α, IL-6 Release ProInflammatory_Genes->Cytokine_Release Leads to LPS LPS LPS->TLR4 Binds G Figure 2. Experimental Workflow for In Vitro Anti-Inflammatory Assay A THP-1 Monocytes in Suspension Culture B Seed cells in 96-well plate + 100 ng/mL PMA A->B C Incubate for 48h (Differentiation) B->C D Wash cells and add fresh medium C->D E Pre-treat with This compound or Reference Drug (1-2h) D->E F Stimulate with 1 µg/mL LPS E->F G Incubate for 24h F->G H Collect Supernatant G->H I Quantify TNF-α and IL-6 using ELISA H->I J Data Analysis: Calculate % Inhibition I->J

References

A Comparative Guide to the Catalytic Efficiency of Copper Compounds: Copper Glycinate in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Copper Catalyst Performance

The versatility of copper as a catalyst is a cornerstone of modern organic synthesis, prized for its low cost, low toxicity, and unique reactivity compared to precious metals like palladium.[1][2][3] The choice of the copper source—be it a simple inorganic salt like copper(II) sulfate (CuSO₄) or a chelated complex like copper(II) glycinate—can significantly influence reaction kinetics, yields, and overall efficiency.[4] This guide provides a comparative overview of the catalytic performance of copper glycinate against other common copper compounds such as copper sulfate, copper acetate, and copper halides, supported by experimental data from various studies.

This analysis focuses on key reaction classes where copper catalysts are pivotal: cross-coupling reactions for carbon-heteroatom bond formation and oxidation reactions. While direct, head-to-head comparative studies across all copper compounds under identical conditions are limited, this guide synthesizes available data to offer valuable insights for catalyst selection and methods development.

Data Presentation: A Side-by-Side Look at Catalytic Efficiency

The following table summarizes the performance of various copper compounds in different catalytic transformations. It is critical to note that the data presented is compiled from different studies and does not represent a direct comparison under a single set of conditions. Nevertheless, it provides a valuable snapshot of the potential efficiencies of each catalyst in representative reactions.

CatalystReaction TypeSubstrate 1Substrate 2Product Yield (%)Conditions
Copper(II) Glycinate C-N Cross-Coupling (Ullmann Amination)IodobenzenePiperidine75%+Ligand-promoted, Room Temperature.[5]
Copper Nanoparticles Oxidation of GlycineGlycinePeroxodisulphate-Catalytic activity is size-dependent and follows first-order kinetics.
Copper(II) Sulfate Azide-Alkyne Cycloaddition (CuAAC)Benzyl AzidePhenylacetylene~99%Room Temperature, Water, with Sodium Ascorbate.[6]
Copper(II) Acetate N-Arylation (Chan-Lam Coupling)Arylboronic acidsBenzimidazole derivativesup to 96%-[4]
Copper(I) Iodide C-N Cross-Coupling (Ullmann Amination)Aryl IodidesAlkylaminesExcellentLigand-promoted, often mild conditions.[7]
Copper(I) Chloride Three-Component CouplingSulfonyl AzidesTerminal AlkynesHighLigand-promoted.[8]
Copper(II) Chloride Synthesis of Quinazolinone Derivatives--Moderate-ExcellentMicrowave irradiation, with 8-hydroxyquinoline ligand.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key copper-catalyzed reactions.

Protocol 1: Copper(II) Sulfate-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for the "click chemistry" reaction, widely used in bioconjugation and materials science.[10][11][12]

Objective: To synthesize a 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide.

Materials:

  • Terminal Alkyne (1.0 eq)

  • Azide (1.1 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium Ascorbate (5-10 mol%)

  • Solvent (e.g., t-BuOH/H₂O 1:1, or water for biological applications)

  • Accelerating Ligand (e.g., THPTA or TBTA), optional but recommended for efficiency and protecting biomolecules.[11][13]

Procedure:

  • Dissolve the terminal alkyne and the azide in the chosen solvent system in a reaction vial.

  • In a separate microcentrifuge tube, prepare a fresh aqueous solution of sodium ascorbate.

  • In another tube, prepare an aqueous solution of CuSO₄·5H₂O. If using a ligand, premix the CuSO₄ solution with the ligand solution.[13]

  • With vigorous stirring, add the sodium ascorbate solution to the main reaction mixture.

  • Immediately follow with the addition of the CuSO₄ solution (or the premixed catalyst-ligand solution).[10]

  • Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Copper(I)-Catalyzed Ullmann C-N Cross-Coupling

This protocol describes a general procedure for the formation of a C-N bond between an aryl halide and an amine, a foundational reaction in medicinal chemistry. Ligands, such as N-methylglycine, have been shown to significantly improve reaction rates and yields.[5][7]

Objective: To synthesize an N-aryl amine through the cross-coupling of an aryl halide and an amine.

Materials:

  • Aryl Halide (preferably iodide) (1.0 eq)

  • Amine (1.2 eq)

  • Copper(I) Iodide (CuI) (5-10 mol%)

  • Ligand (e.g., N-methylglycine) (10-20 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃) (2.0 eq)

  • Solvent (e.g., Dioxane or DMF)

Procedure:

  • To an oven-dried reaction vessel, add CuI, the ligand, and the base under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add the aryl halide, the amine, and the solvent to the vessel.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction's progress by TLC or GC-MS.

  • After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product via column chromatography.

Visualizations: Workflows and Mechanisms

A clear understanding of the experimental workflow and the underlying catalytic cycle is essential for optimizing reaction conditions and troubleshooting.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Workup prep_reagents Prepare Stock Solutions (Alkyne, Azide, Catalyst, Reductant) add_reactants Charge Vial with Alkyne & Azide prep_reagents->add_reactants 1. add_solvent Add Solvent add_reactants->add_solvent 2. add_catalyst Add Cu(II) Salt (e.g., CuSO4) add_solvent->add_catalyst 3. initiate Initiate with Reductant (e.g., Na Ascorbate) add_catalyst->initiate 4. stir Stir at RT initiate->stir 5. monitor Monitor Progress (TLC / LC-MS) stir->monitor 6. workup Aqueous Workup & Extraction monitor->workup 7. purify Purify Product (Chromatography) workup->purify 8.

General workflow for a CuAAC reaction.

CuAAC_Cycle Cu_II Cu(II) Cu_I Cu(I) Cu_II->Cu_I Reduction acetylide [Cu(I)]-C≡C-R1 (Copper Acetylide) Cu_I->acetylide + Alkyne - H+ reductant Ascorbate (Reductant) oxidized_reductant Oxidized Ascorbate reductant->oxidized_reductant alkyne R1-C≡CH (Alkyne) alkyne->acetylide metallacycle Six-membered Cu(III) Metallacycle acetylide->metallacycle + Azide azide R2-N3 (Azide) azide->metallacycle cu_triazolide Copper Triazolide metallacycle->cu_triazolide Reductive Elimination cu_triazolide->Cu_I Protonolysis product Triazole Product cu_triazolide->product + H+ proton_source H+ proton_source->product

Simplified catalytic cycle for CuAAC.

References

Relative Efficacy of Copper Glycinate for Correcting Dietary Copper Deficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of copper glycinate versus other copper forms, primarily copper sulfate, in correcting dietary copper deficiency. The information is compiled from preclinical and clinical studies to support research and development in nutritional science and therapeutics.

Executive Summary

Copper is an essential trace mineral vital for numerous physiological processes. Its deficiency can lead to severe hematological and neurological disorders. The correction of copper deficiency hinges on the bioavailability of the supplemented copper form. This compound, a chelated form of copper bound to the amino acid glycine, is often purported to have superior absorption and bioavailability compared to inorganic copper salts like copper sulfate. This guide synthesizes the available experimental data to objectively compare their relative efficacy. While direct head-to-head clinical trials in humans are limited, extensive research in animal models, particularly ruminants, provides valuable insights. The data suggest that under certain dietary conditions, especially in the presence of antagonists, this compound may offer a significant advantage in repleting copper stores.

Data Presentation: Quantitative Comparison of Copper Sources

The following table summarizes data from a key study in steers, a model often used for mineral bioavailability research due to the significant interactions that occur in their digestive system. These interactions with antagonists can provide a robust test of a mineral supplement's bioavailability.

Table 1: Relative Bioavailability and Efficacy of this compound vs. Copper Sulfate in Steers with High Dietary Antagonists (Sulfur and Molybdenum)

ParameterCopper Sulfate (CuSO₄)This compound (CuGly)Relative Bioavailability of CuGly to CuSO₄ (as 100%)Statistical Significance (P-value)
Phase 1 (2 mg Mo/kg DM)
Plasma CuBaselineHigher Increase140%P = 0.10
Liver CuBaselineHigher Increase131%P = 0.12
CeruloplasminBaselineHigher Increase140%P = 0.01
Phase 2 (6 mg Mo/kg DM)
Plasma CuBaselineMarkedly Higher Increase144%P = 0.01
Liver CuBaselineMarkedly Higher Increase150%P = 0.01
CeruloplasminBaselineMarkedly Higher Increase157%P = 0.01

DM = Dry Matter; Mo = Molybdenum. Data synthesized from studies in steers where high levels of dietary antagonists (sulfur and molybdenum) were used to challenge copper absorption.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are composite protocols based on typical experimental designs from the cited literature for determining the relative bioavailability of copper sources.

Animal Model and Dietary Intervention
  • Animal Model: Typically, studies utilize animals susceptible to copper deficiency or in which deficiency can be induced, such as weanling rats or ruminants like steers.

  • Acclimation Period: Animals are acclimated to the housing facilities and a basal diet for a period of 7-14 days.

  • Depletion Phase (Optional but recommended): To assess the efficacy of repletion, a copper-deficient diet is often fed for a period (e.g., 4-8 weeks) to deplete liver copper stores to a deficient or marginal state. The basal diet is formulated to be adequate in all other nutrients but low in copper.

  • Repletion Phase: Animals are randomly assigned to treatment groups and receive the basal diet supplemented with different forms of copper (e.g., this compound, copper sulfate) at varying concentrations (e.g., 0, 5, 10 mg Cu/kg of diet). A control group receives no supplemental copper. This phase typically lasts for 4 to 12 weeks.

  • Diet Composition: The basal diet composition is precisely controlled. For ruminant studies, diets often include known copper antagonists like molybdenum and sulfur to challenge copper absorption and better differentiate the bioavailability of the copper sources.

Sample Collection and Analysis
  • Blood Sampling: Blood samples are collected at baseline and at regular intervals throughout the study. Plasma or serum is separated for the analysis of copper concentration and the activity of copper-dependent enzymes like ceruloplasmin and superoxide dismutase.

  • Tissue Sampling: At the end of the study, animals are euthanized, and liver samples are collected as the liver is the primary storage organ for copper.

  • Analytical Methods for Copper Quantification:

    • Atomic Absorption Spectrometry (AAS):

      • Sample Preparation: Serum samples can be analyzed directly or after dilution with a suitable diluent (e.g., deionized water). Liver tissue samples are dried to a constant weight, weighed, and then digested using a mixture of concentrated nitric acid and perchloric acid.

      • Instrumentation: A flame atomic absorption spectrophotometer is used. The instrument is equipped with a copper hollow-cathode lamp.

      • Analysis: Samples are aspirated into an air-acetylene flame. The absorbance is measured at the copper-specific wavelength (e.g., 324.7 nm).

      • Quantification: Copper concentration is determined by comparing the absorbance of the sample to a standard curve prepared from certified copper standard solutions.

    • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS):

      • Sample Preparation: Similar to AAS, tissue samples require acid digestion to bring the copper into a solution that can be introduced into the instrument.

      • Instrumentation: An ICP-MS instrument is used.

      • Analysis: The sample solution is nebulized and introduced into a high-temperature argon plasma, which ionizes the copper atoms. The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.

      • Quantification: The intensity of the signal for the copper isotopes is proportional to the concentration of copper in the sample. Quantification is achieved using a calibration curve prepared from certified standards.

Bioavailability Assessment
  • Slope-Ratio Assay: The relative bioavailability of a test copper source (e.g., this compound) compared to a standard source (e.g., copper sulfate) is often determined using the slope-ratio assay. This involves regressing a response variable (e.g., final liver copper concentration, plasma copper concentration) against the total intake of supplemental copper for each copper source. The relative bioavailability is calculated as the ratio of the slope of the regression line for the test source to the slope of the regression line for the standard source, multiplied by 100.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Copper_Absorption_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Portal Blood Cu(II)-Glycinate Cu(II)-Glycinate CTR1 CTR1 Cu(II)-Glycinate->CTR1 Direct uptake? Cu(II)-Sulfate Cu(II)-Sulfate Cu(I) Cu(I) Cu(II)-Sulfate->Cu(I) Reduction by reductases Cu(I)->CTR1 Metallothionein Metallothionein Cu(I)->Metallothionein Storage/Detoxification Atox1 Atox1 CTR1->Atox1 Chaperone binding ATP7A ATP7A Atox1->ATP7A Delivery to secretory pathway Mitochondria Mitochondria Atox1->Mitochondria Golgi Golgi Atox1->Golgi Albumin/Ceruloplasmin-Cu Albumin/Ceruloplasmin-Cu ATP7A->Albumin/Ceruloplasmin-Cu Export to blood

Caption: Cellular pathway of copper absorption.

Experimental_Workflow Animal_Selection Animal Selection (e.g., Steers) Acclimation Acclimation Period (Basal Diet) Animal_Selection->Acclimation Depletion_Phase Copper Depletion Phase (Low Copper Diet) Acclimation->Depletion_Phase Randomization Randomization to Treatment Groups Depletion_Phase->Randomization Repletion_Phase Repletion Phase (Supplemented Diets) Randomization->Repletion_Phase Sample_Collection Sample Collection (Blood, Liver) Repletion_Phase->Sample_Collection Analysis Sample Analysis (AAS/ICP-MS) Sample_Collection->Analysis Data_Analysis Data Analysis (Slope-Ratio Assay) Analysis->Data_Analysis Results Results & Interpretation Data_Analysis->Results

Caption: Experimental workflow for bioavailability studies.

Discussion and Conclusion

The available evidence, primarily from animal studies, suggests that this compound can be a more bioavailable source of copper than copper sulfate, particularly when dietary antagonists are present. The chelation of copper to glycine is thought to protect the mineral from forming insoluble complexes in the gastrointestinal tract, thereby facilitating its absorption. This is especially relevant in ruminants where the complex rumen environment can significantly reduce the availability of inorganic minerals.

For researchers and drug development professionals, the choice of copper salt in formulations for correcting copper deficiency should consider the target population and their dietary context. In populations with diets high in potential antagonists (e.g., high intake of phytates, certain minerals like zinc, or in specific animal feeds), this compound may offer a therapeutic advantage. However, the higher cost of chelated minerals compared to inorganic salts is a factor to consider.

Crucially, there is a clear need for well-controlled clinical trials in human subjects to definitively establish the relative efficacy of this compound and copper sulfate for correcting dietary copper deficiency. Such studies would provide the necessary data to inform clinical guidelines and optimize nutritional interventions. Future research should focus on populations at risk for copper deficiency, such as patients with malabsorptive disorders, those on long-term parenteral nutrition, and individuals with high zinc intake.

A Comparative Analysis of In Vitro and In Vivo Studies on Copper Glycinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro and in vivo experimental findings related to copper glycinate, a chelated form of the essential trace element copper. By examining data from both laboratory-based cellular studies and research in living organisms, this document aims to offer a clearer understanding of the translation of in vitro results to in vivo outcomes for this compound. This comparison is crucial for researchers in drug development and nutritional science to better predict the biological activity and bioavailability of this compound.

Summary of Quantitative Data

The following tables summarize key quantitative data from various studies, offering a direct comparison of findings from in vitro and in vivo models.

Table 1: Bioavailability and Bioaccessibility
ParameterIn Vitro BioaccessibilityIn Vivo Relative Bioavailability (vs. Copper Sulfate)Model SystemReference
Copper Uptake 63% ± 5% (amino acid chelate)82% (based on liver Cu)In vitro digestion model[1]
78% ± 9% (in whey protein)115% (not statistically different from CuSO4)Beef steers[2][3][4]
4.4-fold increase (120 µM CuSO4)131% - 150% (in the presence of antagonists)IPEC-J2 cells[5]
6.3-fold increase (120 µM Cu-Proteinate)Beef steers[6][7][8]
Table 2: Immunomodulatory and Cytotoxic Effects (In Vitro)
Cell LineConcentration Range (µg/mL)EffectReference
Human Epithelial Cells (HCE-T)0.05 - 100No significant cytotoxicity[9][10]
Human Peripheral Blood Mononuclear Cells (PBMCs)3 - 50Progressive inhibition of proliferation[9][10]
CD4+ Helper T CellsDose-dependentDecrease in IL-17 and IL-2 cytokine levels[9][10]
Monocytic THP-1 CellsDose-dependentReduction in IL-6 and significant reduction in TNF-α secretion[9][10]
Jurkat CellsDose-dependentSignificant inhibition of intracellular Ca2+ influx[9][10]
Intestinal Epithelial Cells (IPEC-J2)30 and 120 µMIncreased copper uptake, induction of oxidative stress at higher concentrations[5]

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.

In Vitro Bioaccessibility Protocol

An in vitro digestion model was employed to assess the bioaccessibility of copper from different sources, including copper amino acid chelate. The method simulates digestion in the human gastrointestinal tract.

  • Sample Preparation: The copper-containing samples were prepared in different food matrices (e.g., purified diet system, whey protein system).

  • Gastric Digestion: Samples were incubated with pepsin at 37°C and pH 2.0 to simulate stomach digestion.

  • Intestinal Digestion: The pH was adjusted to 7.0, and pancreatin and bile salts were added, followed by incubation at 37°C to mimic small intestine digestion.

  • Bioaccessibility Measurement: The soluble fraction of copper after digestion, representing the bioaccessible portion, was measured using atomic absorption spectrometry.

In Vitro Cell Culture Protocols for Immunomodulation

To investigate the immunomodulatory effects of copper bis-glycinate, various human cell lines were utilized.

  • Cell Culture: Human epithelial (HCE-T), peripheral blood mononuclear cells (PBMCs), monocytic (THP-1), and T lymphocyte (Jurkat) cell lines were cultured in appropriate media and conditions.

  • Treatment: Cells were treated with a range of concentrations of copper bis-glycinate (0.05–100 μg/mL).[9][10]

  • Cytotoxicity Assay: Cell viability was assessed using methods like the MTT assay to determine the toxic concentration levels of this compound.

  • Cytokine Measurement: Supernatants from stimulated immune cells were collected, and the concentrations of cytokines such as IL-2, IL-17, IL-6, and TNF-α were measured using ELISA.[9][10]

  • Calcium Influx Assay: Intracellular calcium levels in Jurkat cells were measured using fluorescent calcium indicators to assess the effect of this compound on T-cell signaling.[9][10]

In Vivo Bioavailability Protocol in Beef Steers

The relative bioavailability of this compound compared to copper sulfate was determined in beef steers.

  • Animal Model: Angus and Angus-Simmental cross steers were used in the study.[6][7]

  • Dietary Treatments: Steers were fed a basal diet low in copper and supplemented with either copper sulfate or this compound at different concentrations (e.g., 5 or 10 mg of Cu/kg of DM).[2][6][7] Some studies included dietary antagonists like sulfur and molybdenum to challenge copper absorption.[3][6][7]

  • Sample Collection: Blood and liver biopsy samples were collected at various time points throughout the study.

  • Copper Analysis: Plasma and liver copper concentrations were determined using atomic absorption spectrometry.

  • Bioavailability Calculation: The relative bioavailability of this compound was calculated by comparing the changes in plasma and liver copper concentrations to those of steers fed copper sulfate, often using slope-ratio assays.

Visualizations

The following diagrams illustrate the experimental workflows and a key signaling pathway influenced by copper.

experimental_workflow_in_vitro cluster_sample_prep Sample Preparation cluster_cell_culture Cell Culture & Treatment cluster_assays Endpoint Assays CuGly This compound Treatment Incubation with This compound CuGly->Treatment Cells Human Cell Lines (e.g., PBMCs, THP-1) Cells->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity Cytokine Cytokine Measurement (ELISA) Treatment->Cytokine Ca_Influx Calcium Influx Measurement Treatment->Ca_Influx

In Vitro Experimental Workflow for Immunomodulation Studies.

experimental_workflow_in_vivo cluster_animals Animal Model cluster_diet Dietary Supplementation cluster_sampling Sample Collection cluster_analysis Analysis Steers Beef Steers Control Control Diet Steers->Control CuSO4 Copper Sulfate Supplemented Diet Steers->CuSO4 CuGly This compound Supplemented Diet Steers->CuGly Blood Blood Samples Control->Blood Liver Liver Biopsies Control->Liver CuSO4->Blood CuSO4->Liver CuGly->Blood CuGly->Liver Cu_Analysis Copper Concentration Analysis Blood->Cu_Analysis Liver->Cu_Analysis Bioavailability Relative Bioavailability Calculation Cu_Analysis->Bioavailability

In Vivo Experimental Workflow for Bioavailability Studies.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR T-Cell Receptor (TCR) PLC Phospholipase C (PLC) TCR->PLC Stimulation IP3 IP3 PLC->IP3 Ca_Store Endoplasmic Reticulum (Ca2+ Store) IP3->Ca_Store releases Ca2+ Ca_Influx Intracellular Ca2+ Influx Ca_Store->Ca_Influx NFAT NFAT Activation Ca_Influx->NFAT Cytokine_Prod Cytokine Production (e.g., IL-2) NFAT->Cytokine_Prod CuGly This compound CuGly->Ca_Influx Inhibits

Simplified T-Cell Activation Pathway and the Inhibitory Effect of this compound.

Discussion and Correlation

The in vitro studies demonstrate that this compound exhibits biological activity at the cellular level, particularly in modulating immune responses. For instance, the observed reduction in pro-inflammatory cytokines and inhibition of T-cell activation in cultured cells suggests a potential anti-inflammatory effect.[9][10] This aligns with older in vivo studies that have shown anti-inflammatory effects of various copper salts in animal models.[9]

The in vitro bioaccessibility studies suggest that chelated forms of copper, like this compound, have high solubility and potential for absorption.[1] This is largely supported by the in vivo findings in ruminants, where this compound generally shows equal or, in some cases, superior bioavailability compared to the inorganic salt, copper sulfate, especially when dietary antagonists are present.[2][3][6][7][8] The chelated form is thought to protect the copper from binding with these antagonists in the digestive tract, leading to better absorption.

However, there can be discrepancies. While one in vivo study reported a lower relative bioavailability of this compound (82%) compared to copper sulfate, this was attributed to the specific conditions of a high-antagonist diet and the lower solubility of that particular this compound product in the ruminal pH.[2] This highlights that while in vitro models provide a good indication of potential bioavailability, the complex environment of a living organism's digestive system can introduce variables that influence the final outcome.

References

A Comparative Analysis of the Cytotoxic Profiles of Copper Glycinate and Copper Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic profiles of copper glycinate and copper chloride. The information presented is curated from experimental data to assist researchers in selecting the appropriate copper compound for their in vitro and in vivo studies. This document outlines the differential effects of these two copper forms on cell viability, their underlying mechanisms of action, and detailed experimental protocols for assessing their cytotoxic properties.

Executive Summary

Copper is an essential trace element, but its excess can be cytotoxic. The chemical form in which copper is delivered to cells can significantly influence its bioavailability, cellular uptake, and subsequent biological effects. This guide focuses on two commonly used copper salts: the inorganic salt copper chloride and the amino acid chelate this compound. While both serve as sources of copper ions, their distinct chemical properties suggest different cytotoxic profiles. This guide synthesizes available data to highlight these differences.

Data Presentation: A Comparative Overview

The direct comparison of cytotoxicity between this compound and copper chloride is challenging due to the lack of head-to-head studies in the same cell lines under identical conditions. The following tables summarize available data, with necessary unit conversions and clear delineations of the experimental systems used.

Note on Unit Conversion:

  • Molecular Weight of Copper Chloride Dihydrate (CuCl₂·2H₂O): 170.48 g/mol [1][2][3][4][5]

  • Molecular Weight of this compound Monohydrate (C₄H₁₀CuN₂O₅): ~229.68 g/mol [6][7][8]

These values are used for approximate conversions between µM and µg/mL.

Table 1: Comparative Cytotoxicity (IC50/LC50 Values)
CompoundCell LineAssayIC50/LC50Original UnitsApproximate Converted Value (µM)Reference
Copper Chloride SW480 (colon cancer)MTT96.3 - 109.4 µMµM96.3 - 109.4
SW620 (colon cancer)MTT96.3 - 109.4 µMµM96.3 - 109.4
PC3 (prostate cancer)MTT96.3 - 109.4 µMµM96.3 - 109.4
HaCaT (normal keratinocytes)MTT>100 µMµM>100
This compound Human Epithelial Cells (HCE-T)Not specifiedLC50: 158 µg/mLµg/mL~688
Human Peripheral Blood Mononuclear Cells (PBMCs)Thymidine UptakeLD50: 115 µMµM115

Disclaimer: The IC50/LC50 values presented above are from different studies using distinct cell types and methodologies, preventing a direct, definitive comparison of potency.

Table 2: Cellular Uptake of Copper

A study on porcine intestinal epithelial cells (IPEC-J2) provides a direct comparison of cellular copper uptake from copper sulfate (an inorganic salt comparable to copper chloride) and this compound.

CompoundConcentrationFold Increase in Cellular Copper (vs. Control)Reference
Copper Sulfate (CuSO₄) 120 µM4.4-fold[1]
This compound 120 µM>4.4-fold (less than Cu-Pro)[1]

These findings suggest that at higher concentrations, the cellular uptake of copper from this compound is greater than from an inorganic copper salt[1]. This enhanced bioavailability may lead to more pronounced biological effects at equivalent copper concentrations.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of cytotoxicity studies. Below are representative protocols for key assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.

  • Treatment: Expose cells to various concentrations of this compound or copper chloride for a predetermined period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes into the culture medium. Increased LDH activity in the supernatant corresponds to increased cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

  • LDH Reaction: Transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, lactate, and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 10-30 minutes.

  • Absorbance Measurement: Measure the absorbance at a wavelength corresponding to the formazan product (e.g., 490 nm).

  • Data Analysis: Determine cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent like Triton X-100).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Seeding and Treatment: Treat cells with copper compounds in a suitable culture vessel.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways and Mechanisms of Action

Copper-induced cytotoxicity is a multi-faceted process involving the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the induction of apoptosis.

Copper-Induced Apoptosis

Excess intracellular copper can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. The generation of ROS through Fenton-like reactions is a key initiating event.

Copper_Induced_Apoptosis cluster_extracellular Extracellular cluster_intracellular Intracellular Cu_Gly This compound Copper_Ion Cu²⁺ Cu_Gly->Copper_Ion Higher Uptake Cu_Cl2 Copper Chloride Cu_Cl2->Copper_Ion ROS ROS Generation Copper_Ion->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Simplified workflow of copper-induced apoptosis.
Key Signaling Pathways in Copper-Induced Cytotoxicity

Several signaling pathways are implicated in the cellular response to excess copper.

Signaling_Pathways cluster_ROS Oxidative Stress cluster_Mito Mitochondrial Pathway Copper Excess Intracellular Copper ROS ROS Production Copper->ROS Mito_Dys Mitochondrial Dysfunction Copper->Mito_Dys pCREB_BDNF ↓ pCREB/BDNF Pathway ROS->pCREB_BDNF Nrf2_HO1 ↑ Nrf2/HO-1 Pathway ROS->Nrf2_HO1 Apoptosis Apoptosis pCREB_BDNF->Apoptosis Bax_Bcl2 ↑ Bax/Bcl-2 Ratio Mito_Dys->Bax_Bcl2 Caspases Caspase Activation Bax_Bcl2->Caspases Caspases->Apoptosis

Key signaling pathways in copper-induced cell death.

Discussion and Conclusion

The cytotoxic profiles of this compound and copper chloride are influenced by their chemical forms, which affect their interaction with the cellular environment and subsequent uptake. Experimental evidence, although not from direct comparative cytotoxicity studies, suggests that this compound may have a higher bioavailability than copper chloride, leading to a greater cellular accumulation of copper at equivalent concentrations[1].

The underlying mechanism of cytotoxicity for both compounds is primarily driven by the intracellular accumulation of copper ions, leading to oxidative stress, mitochondrial damage, and the induction of apoptosis. Key signaling pathways involved include the modulation of pCREB/BDNF and Nrf2/HO-1 in response to oxidative stress, and the activation of the intrinsic apoptotic pathway via an increased Bax/Bcl-2 ratio and subsequent caspase activation.

References

A Comparative Analysis of Copper Glycinate and Copper Oxide as Feed Additives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Evaluation for Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate copper source in animal feed is a critical determinant of livestock health and productivity. Copper, an essential trace mineral, plays a pivotal role in numerous physiological functions, including enzyme activity, immune response, and tissue development.[1] While various forms of copper supplements are available, their efficacy is largely dictated by their bioavailability. This guide provides a comprehensive comparison of two common copper sources: the organic chelate, copper glycinate, and the inorganic compound, copper oxide, supported by experimental data to inform formulation and research decisions.

Bioavailability and Efficacy: A Tale of Two Coppers

The fundamental difference between this compound and copper oxide lies in their chemical structure, which directly impacts their absorption and utilization by the animal. This compound is a chelated mineral, where copper is bound to the amino acid glycine.[1] This chelation process enhances the mineral's stability and bioavailability, protecting it from antagonistic interactions in the gut with other minerals like zinc, iron, and molybdenum.[1] In contrast, copper oxide is characterized by its poor solubility and low absorption rate in the gastrointestinal tract.[1][2]

Experimental evidence consistently demonstrates the superior bioavailability of this compound over inorganic sources, including copper sulfate, which itself is considered more available than copper oxide.[3][4][5] Studies in cattle have shown that the relative bioavailability of copper from this compound can be significantly higher than that of copper sulfate, particularly in the presence of dietary antagonists like sulfur and molybdenum.[3][4] Given that copper oxide is even less bioavailable than copper sulfate, it can be inferred that this compound offers a substantial advantage in delivering usable copper to the animal.[2]

Quantitative Data Summary

The following tables summarize key performance indicators from various studies, comparing this compound with inorganic copper sources. While direct comparisons with copper oxide are limited in some studies, the data presented for copper sulfate, a more bioavailable inorganic source than copper oxide, provides a conservative benchmark for the performance of this compound.

Table 1: Comparative Bioavailability and Tissue Copper Concentration

Animal ModelCopper SourceDosageRelative Bioavailability (%)Liver Copper (mg/kg DM)Reference
Steers This compound5 & 10 mg/kg DM131 - 150 (vs. CuSO₄)Significantly Higher vs. Control[3][4]
Copper Sulfate5 & 10 mg/kg DM100Higher vs. Control[3]
Copper Oxide8 mg/kg dietEssentially UnavailableNo significant increase vs. Control[2]
Pigs This compound5 & 20 mg/kgHigher RetentionHigher vs. CuSO₄[5]
Copper Sulfate5 & 20 mg/kgLower RetentionLower vs. Organic Cu[5]

Table 2: Effects on Growth Performance

Animal ModelCopper SourceDosageAverage Daily Gain (ADG)Feed Conversion Ratio (FCR)Reference
Finishing Pigs This compound5 & 20 mg/kgIncreased with Cu additionImproved with Cu addition[5]
Copper Sulfate5 & 20 mg/kgIncreased with Cu additionImproved with Cu addition[5]
Weaned Pigs This compound120 ppmHigher vs. CuSO₄Not specified[6]
Copper Sulfate120 ppmLower vs. Cu-GlycinateNot specified[6]
Broiler Chickens This compound100% of requirementHighest body weightNot specified[7]
Copper Sulfate100% of requirementLower than Gly-CuNot specified[7]

Experimental Protocols

A detailed understanding of the methodologies employed in these comparative studies is crucial for the accurate interpretation of their findings.

Study 1: Bioavailability in Steers (Hansen et al., 2008)
  • Objective: To determine the relative bioavailability of copper from this compound compared to copper sulfate in steers fed high dietary sulfur and molybdenum.

  • Animals: Sixty Angus and Angus-Simmental cross steers.

  • Experimental Design: Steers were randomly assigned to one of five treatment groups: 1) Control (no supplemental Cu), 2) 5 mg Cu/kg DM from CuSO₄, 3) 10 mg Cu/kg DM from CuSO₄, 4) 5 mg Cu/kg DM from Cu-Glycinate, 5) 10 mg Cu/kg DM from Cu-Glycinate. The diets were supplemented with molybdenum and sulfur to create antagonistic pressure.

  • Data Collection: Blood and liver samples were collected to measure plasma copper, ceruloplasmin activity, and liver copper concentrations.

  • Key Findings: The relative bioavailability of copper from this compound was 131% to 150% that of copper sulfate based on liver copper concentrations.[3][4]

Study 2: Efficacy in Finishing Pigs (Li et al., 2018)
  • Objective: To investigate the effects of different copper sources and levels on growth performance, copper metabolism, and intestinal microorganisms in finishing pigs.

  • Animals: Forty-two male finishing pigs.

  • Experimental Design: Pigs were randomly allocated to seven treatments: a control group (0 mg/kg added Cu) and groups supplemented with 5 or 20 mg/kg of copper from either copper sulfate, this compound, or copper proteinate.

  • Data Collection: Growth performance (ADG, FCR), copper content in various tissues (liver, kidney, etc.), and fecal copper excretion were measured.

  • Key Findings: Organic copper sources (glycinate and proteinate) resulted in higher copper retention and lower fecal copper excretion compared to copper sulfate, indicating greater bioavailability.[5][8]

Study 3: Bioavailability in Growing Cattle (Kegley & Spears, 1994)
  • Objective: To compare the relative bioavailability of copper from copper oxide and copper sulfate in growing cattle.

  • Animals: 36 calves.

  • Experimental Design: Calves were fed diets with no supplemental copper, or 8 mg of supplemental copper per kg of diet from either copper sulfate or copper oxide. Diets were also supplemented with iron or molybdenum.

  • Data Collection: Plasma copper and ceruloplasmin activity were measured.

  • Key Findings: Copper oxide supplementation did not increase copper status above that of the control group, indicating it was essentially unavailable for absorption.[2]

Visualizing the Pathways and Processes

To further elucidate the comparative mechanisms, the following diagrams illustrate the absorption pathway of chelated versus inorganic copper and a typical experimental workflow for evaluating feed additives.

CopperAbsorption cluster_GutLumen Gut Lumen cluster_Enterocyte Intestinal Cell (Enterocyte) Inorganic Cu (Cu²⁺) Inorganic Cu (Cu²⁺) Insoluble Complexes Insoluble Complexes Inorganic Cu (Cu²⁺)->Insoluble Complexes Binding DMT1 DMT1 (Transporter) Inorganic Cu (Cu²⁺)->DMT1 Limited Uptake This compound This compound Enterocyte Enterocyte This compound->Enterocyte Amino Acid Transporter Antagonists (e.g., Mo, S, Fe) Antagonists (e.g., Mo, S, Fe) Antagonists (e.g., Mo, S, Fe)->Insoluble Complexes Excretion Excretion Insoluble Complexes->Excretion Bloodstream Bloodstream Enterocyte->Bloodstream Absorption DMT1->Enterocyte

Caption: Simplified diagram of copper absorption in the intestine.

ExperimentalWorkflow cluster_Phase1 Acclimation & Baseline cluster_Phase2 Treatment Period cluster_Phase3 Data Collection & Analysis Animal Selection Animal Selection Acclimation Period Acclimation Period Animal Selection->Acclimation Period Baseline Data Collection (Weight, Blood) Baseline Data Collection (Weight, Blood) Acclimation Period->Baseline Data Collection (Weight, Blood) Random Allocation Random Allocation Baseline Data Collection (Weight, Blood)->Random Allocation Dietary Treatments Control (No added Cu) Copper Oxide This compound Random Allocation->Dietary Treatments Daily Monitoring (Feed Intake) Daily Monitoring (Feed Intake) Dietary Treatments->Daily Monitoring (Feed Intake) Periodic Sampling (Blood, Feces) Periodic Sampling (Blood, Feces) Daily Monitoring (Feed Intake)->Periodic Sampling (Blood, Feces) Growth Performance Measurement (ADG, FCR) Growth Performance Measurement (ADG, FCR) Periodic Sampling (Blood, Feces)->Growth Performance Measurement (ADG, FCR) Final Tissue Collection (Liver) Final Tissue Collection (Liver) Growth Performance Measurement (ADG, FCR)->Final Tissue Collection (Liver) Biochemical Analysis Biochemical Analysis Final Tissue Collection (Liver)->Biochemical Analysis Statistical Analysis Statistical Analysis Biochemical Analysis->Statistical Analysis Conclusion Conclusion Statistical Analysis->Conclusion

Caption: General experimental workflow for feed additive trials.

Conclusion

References

A Comparative Guide to the Validation of High-Performance Liquid Chromatography for Copper Glycinate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and related compounds is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of copper glycinate, a chelated form of copper with the amino acid glycine. We will delve into a validated reversed-phase HPLC-UV method and compare its performance with alternative analytical techniques, supported by experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC) as the Gold Standard

HPLC is a cornerstone of analytical chemistry, offering high resolution, sensitivity, and specificity for the separation, identification, and quantification of various compounds. For this compound, a polar molecule, specific HPLC approaches are required to achieve adequate retention and separation from potential impurities.

Validated Reversed-Phase HPLC-UV Method for a Copper Chelator

A robust HPLC-UV method has been developed and validated for the quantification of a chelator that forms a complex with copper, providing a strong foundational methodology for this compound analysis.[1] This method utilizes a C18 column with a gradient elution, demonstrating its suitability for separating the copper complex from other matrix components.

Experimental Protocol: HPLC-UV for Copper Chelator [1]

  • Instrumentation: Agilent 1100 HPLC with a variable wavelength detector.

  • Column: Synergi Polar-RP, 250 x 4.6 mm, 4-µm particle size, maintained at 25°C.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in de-ionized water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient Program: A gradient method is employed.

  • Sample Preparation: A primary stock solution of the chelator (10.0 mg/mL) is prepared in 0.05 M citric acid. Calibration and quality control stocks are prepared by diluting with sodium citrate buffer (pH 6).

  • Detection: UV absorbance.

The validation of this method demonstrates its reliability for quantifying the chelator component of a copper complex.

Performance Comparison: HPLC vs. Alternative Methods

While HPLC is a powerful tool, other analytical techniques can also be employed for the analysis of this compound or its components. The following table summarizes the performance characteristics of a validated HPLC-UV method for a copper chelator alongside alternative methods like Atomic Absorption (AA) Spectroscopy and Capillary Electrophoresis-Inductively Coupled Plasma Mass Spectrometry (CE-ICP-MS).

Parameter HPLC-UV for Copper Chelator [1]Atomic Absorption (AA) for Cu2+ [1]CE-ICP-MS for Metal-Glycinates [2]
Analyte ChelatorCu2+Metal-Glycinate Species
Linearity Range 0.100 to 5.00 µg/mL10.0 to 50.0 ng/mLNot explicitly stated, but quantifies low doses
Precision (Inter-session variability) 1.5% to 7.7% RSD1.3% to 18% RSDNot explicitly stated
Accuracy (Inter-session) 2.5% to 8.1% RE7.7% to 22% RERecovery of 76.26% to 89.32% for Cu-GLY in feed
Analysis Time Not specifiedNot specifiedApproximately 8 minutes
Specificity Separates chelator from liposome matrix and citrate bufferMeasures total copper concentrationQuantifies metal-glycinate species and free metal ions

Alternative HPLC-Based Approaches for this compound Analysis

Given the polar nature of this compound, several specialized HPLC techniques can be considered for improved retention and separation.

Reversed-Phase Ion-Pair Chromatography (RP-IPC)

RP-IPC is a versatile technique for analyzing ionic and highly polar compounds on traditional reversed-phase columns.[3] By adding an ion-pairing reagent to the mobile phase, the retention of ionic analytes like this compound can be significantly enhanced.

Key Features of RP-IPC for Amino Acid Analysis: [3][4]

  • Principle: An ion-pairing reagent (e.g., alkyl sulfonates) forms a neutral complex with the charged analyte, which can then be retained by the non-polar stationary phase.

  • Columns: Standard C18 columns are commonly used.[3]

  • Mobile Phase: Typically an aqueous buffer containing an ion-pairing reagent. For example, a mobile phase for glycine oligomer analysis consisted of 50 mM KH2PO4 and 7.2 mM sodium hexanesulfonate, adjusted to pH 2.5.[4]

  • Advantages: Simple, robust, and does not require derivatization.[3][4]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for the analysis of highly polar compounds that are poorly retained in reversed-phase chromatography.[5][6] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous buffer.[5][7]

Key Features of HILIC: [5][6][8]

  • Principle: Partitioning of the analyte between a water-enriched layer on the polar stationary phase and the bulk mobile phase.

  • Stationary Phases: Bare silica, zwitterionic, and amide phases are common.[8]

  • Mobile Phase: High percentage of organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer.

  • Advantages: Enhanced retention of polar compounds, orthogonal selectivity to reversed-phase, and increased sensitivity in mass spectrometry detection due to the high organic content of the mobile phase.[6][8]

Method Validation Workflow and Comparative Overview

The following diagrams illustrate the typical workflow for HPLC method validation and a comparison of the discussed analytical techniques.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Column & Mobile Phase Selection MD2 Optimization of Chromatographic Conditions MD1->MD2 V1 Specificity MD2->V1 V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 Limit of Detection (LOD) V4->V5 V6 Limit of Quantitation (LOQ) V5->V6 V7 Robustness V6->V7 SA1 System Suitability Testing V7->SA1 SA2 Quantification of this compound SA1->SA2 Analytical_Method_Comparison cluster_hplc HPLC Methods cluster_alternatives Alternative Methods RP_HPLC Reversed-Phase HPLC-UV RP_IPC Reversed-Phase Ion-Pair Chromatography HILIC Hydrophilic Interaction Liquid Chromatography AA Atomic Absorption Spectroscopy CE_ICP_MS Capillary Electrophoresis-ICP-MS Analyte This compound Analysis Analyte->RP_HPLC Quantifies Chelator Analyte->RP_IPC Enhances Retention of Ionic Form Analyte->HILIC Retains Highly Polar Form Analyte->AA Quantifies Total Copper Analyte->CE_ICP_MS Speciation of this compound

References

Safety Operating Guide

Proper Disposal of Copper Glycinate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide to the safe and compliant disposal of copper glycinate, ensuring the protection of laboratory personnel and the environment. This document provides immediate safety protocols, logistical procedures, and step-by-step disposal instructions tailored for researchers, scientists, and drug development professionals.

This compound, while valuable in research, is classified as a hazardous substance requiring meticulous disposal procedures. It is harmful if swallowed, causes skin and eye irritation, and is very toxic to aquatic life with long-lasting effects.[1][2][3] Adherence to the following protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle this compound and its waste with the utmost care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound waste.[4]

  • Ventilation: Handle solid this compound and concentrated solutions in a well-ventilated area or under a chemical fume hood to prevent the inhalation of dust or mists.[5]

  • Waste Segregation: Collect all waste containing this compound in a designated, clearly labeled, and sealed container.[4] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Spill Management: In the event of a spill, prevent the material from entering drains or waterways.[3][5]

    • Solid Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[6][7]

    • Liquid Spills: Absorb liquid spills with an inert material (e.g., sand, vermiculite), and collect the resulting solid waste for hazardous waste disposal.[6]

Hazard Summary

The following table summarizes the key hazards associated with this compound.

Hazard TypeDescriptionPrimary Precaution
Acute Oral Toxicity Harmful if swallowed.[1][2][3]Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth and seek medical attention.[1][8]
Skin Irritation Causes skin irritation.[1][2][3]Wear protective gloves. If on skin, wash with plenty of soap and water.[1]
Eye Irritation Causes serious eye irritation.[1][2][3]Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[1]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1][2][3]Avoid release to the environment.[1]

Disposal Procedures

The recommended method for the disposal of this compound involves its conversion to a more stable, insoluble form, followed by disposal as hazardous solid waste. Aqueous copper waste should never be poured down the drain.[4]

In-Lab Precipitation of Aqueous this compound Waste

An effective in-lab treatment for aqueous copper waste is the precipitation of copper ions as insoluble copper(II) phosphate.[4] This process significantly reduces the hazard and prepares the waste for proper disposal.

This protocol details the conversion of aqueous copper waste into solid copper(II) phosphate.

Materials:

  • Aqueous this compound waste solution

  • Sodium phosphate, tribasic (Na₃PO₄)

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • pH meter or pH paper

  • Appropriate hazardous waste containers

Procedure:

  • Segregation and Preparation: Collect all aqueous waste containing this compound in a designated container.[4] Place the waste solution in a suitable beaker on a stir plate.

  • Precipitation:

    • While stirring, slowly add a 2x molar excess of tribasic sodium phosphate to the copper solution. A turquoise precipitate of copper(II) phosphate will form.[1]

    • Sample Calculation: To determine the amount of sodium phosphate needed, first calculate the moles of copper in your waste solution. For every 3 moles of the copper compound, you will need 2 moles of sodium phosphate. For a 2x molar excess, double this amount.[1] For example, for 1 liter of a 0.1 M copper solution, approximately 51 grams of sodium phosphate dodecahydrate (Na₃PO₄·12H₂O) would be required for a 2x molar excess.[1]

  • Reaction Completion: Continue stirring for a minimum of 15 minutes to ensure the precipitation reaction is complete.[4]

  • Filtration: Filter the precipitate from the solution using a filtration apparatus.[1][4]

  • Drying: Allow the solid copper(II) phosphate precipitate to dry completely.[4]

  • Solid Waste Disposal: Package the dried precipitate in a clearly labeled container for hazardous solid waste. This should be collected by your institution's hazardous waste management service.[4]

  • Filtrate Management:

    • Check the pH of the remaining liquid (filtrate) and neutralize it to a pH between 5 and 9.[4]

    • The filtrate should be tested for residual copper content to ensure it meets local sewer discharge limits.[4]

    • Crucially, always confirm with your institution's EHS department before disposing of any treated filtrate down the drain. [4] If permissible, flush with a large excess of water.[1]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

CopperGlycinateDisposal cluster_prep Preparation & Segregation cluster_treatment In-Lab Treatment cluster_disposal Final Disposal A This compound Waste Generated B Segregate into Designated, Labeled Waste Container A->B C Aqueous Waste? B->C D Precipitate with Sodium Phosphate C->D Yes F Solid Waste (e.g., contaminated gloves, paper towels) C->F No (Solid) E Filter Precipitate D->E G Dry Precipitate E->G J Test Filtrate for Residual Copper & pH E->J H Package for Hazardous Solid Waste Disposal F->H G->H I Dispose via Institutional Hazardous Waste Service H->I K Meets Local Discharge Limits? J->K L Dispose Down Drain with Excess Water (EHS Approval Required) K->L Yes M Collect as Hazardous Liquid Waste K->M No M->I

This compound Disposal Workflow

References

Personal protective equipment for handling Copper glycinate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Copper Glycinate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and mitigate potential hazards.

Hazard Summary

This compound is classified as hazardous. It is harmful if swallowed, causes skin irritation, and can result in serious eye irritation.[1][2][3][4] Furthermore, it is very toxic to aquatic life, with long-lasting effects.[1][2][3][4]

Signal Word: Warning[3]

Hazard Statements:

  • H302: Harmful if swallowed.[1][2][3][4]

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H410: Very toxic to aquatic life with long lasting effects.[1][3]

Personal Protective Equipment (PPE)

Strict adherence to the recommended personal protective equipment is crucial to minimize exposure and ensure personal safety when handling this compound.

Protection Type Specification Rationale
Eye Protection Tightly fitting safety goggles or chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[4][5]To prevent eye contact which can cause serious irritation.[1][2][3][4]
Hand Protection Impermeable chemical-resistant gloves. Gloves must be inspected for integrity before use.[3][5]To prevent skin contact which can cause irritation.[1][2][3][4]
Body Protection Wear a lab coat, closed-toe shoes, and additional protective clothing as needed, such as an apron or a chemical-protection suit in case of splashes.[1][6]To prevent skin contact and contamination of personal clothing.
Respiratory Protection A NIOSH-certified (or equivalent) respirator should be used if ventilation is inadequate or if dust is generated.[3][7] In case of cleaning up spills, a self-contained breathing apparatus may be necessary.[3]To avoid inhalation of dust which may cause respiratory irritation.[8]

Safe Handling and Storage Procedures

Proper handling and storage are essential to maintain the integrity of this compound and the safety of the laboratory environment.

Procedure Detailed Steps
Engineering Controls - Work in a well-ventilated area.[3][5][6] - Use a chemical fume hood to minimize exposure to dust and vapors.[7][8][9]
General Hygiene - Avoid contact with skin, eyes, and clothing.[1][3][8] - Do not eat, drink, or smoke in the work area.[1][2][3][4] - Wash hands thoroughly after handling and before breaks.[1][3]
Handling - Avoid the formation of dust.[3][5][6] - Keep the container tightly sealed when not in use.[3][8] - Take precautionary measures against static discharge.[3]
Storage - Store in a cool, dry, and well-ventilated place.[5][6][8] - Keep the container tightly closed.[3][6][8] - Store away from incompatible materials such as strong oxidizing agents, metals, and acids.[6]

Emergency and First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure to this compound.

Exposure Route First Aid Protocol
Eye Contact Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[1][2][3][4][8]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical attention.[1][2][3][4][8]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor for treatment advice.[1][2][4][8]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][8]

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is necessary to prevent environmental contamination and ensure safety.

Procedure Detailed Steps
Spill Cleanup - Evacuate personnel from the area. - Wear appropriate PPE, including respiratory protection.[3][8] - For small spills, contain with a dust-binding material and dispose of it.[3] For large spills, sweep or shovel up the material into a suitable, labeled container for disposal.[3] - Avoid raising dust.[3] - Ventilate the area and wash the spill site after material pickup is complete.[7]
Waste Disposal - Dispose of contents and container to a hazardous or special waste collection point in accordance with local, state, and federal regulations.[1][2][5][6] - Do not allow the product to enter drains, soil, or water sources.[1][5][6]

Safe Handling Workflow

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal A Assess Risks & Review SDS B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Well-Ventilated Area (Fume Hood) B->C Proceed to Handling D Weigh and Handle this compound (Avoid Dust Generation) C->D E Keep Container Tightly Sealed D->E F Clean Work Area E->F Complete Handling G Remove and Dispose of Contaminated PPE F->G H Wash Hands Thoroughly G->H I Collect Waste in a Labeled, Sealed Container H->I Segregate Waste J Dispose of as Hazardous Waste (Follow Regulations) I->J

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Copper glycinate
Reactant of Route 2
Copper glycinate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.